3,6-Dihydro-2H-pyran
Description
Properties
IUPAC Name |
3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSKSNNEORSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953679 | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-74-1 | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 3,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and reactive properties of 3,6-Dihydro-2H-pyran, a heterocyclic enol ether of significant interest in synthetic organic chemistry. This document details its structural and spectroscopic data, reactivity profile, and a representative synthetic protocol. For comparative purposes, data for its common isomer, 3,4-Dihydro-2H-pyran, is also included.
Core Physicochemical Properties
This compound is a cyclic ether with an endocyclic enol ether moiety. Its fundamental properties are summarized below.
Table 1: General and Physicochemical Properties of Dihydropyrans
| Property | This compound | 3,4-Dihydro-2H-pyran |
| Molecular Formula | C₅H₈O[1] | C₅H₈O[2] |
| Molecular Weight | 84.12 g/mol [1] | 84.12 g/mol [2] |
| CAS Number | 3174-74-1[1] | 110-87-2[3] |
| Appearance | Colorless Liquid (Predicted) | Clear, colorless liquid with an ethereal odor[2] |
| Density | Data not available | 0.922 g/mL at 25 °C[3] |
| Boiling Point | Data not available | 86 °C[3] |
| Melting Point | Data not available | -70 °C[3] |
| Refractive Index (n₂₀/D) | Data not available | 1.440[3] |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in ethanol, ether, and acetone; limited solubility in water (7.7 g/L). |
Spectroscopic and Spectrometric Analysis
The structural elucidation of this compound is dependent on standard spectroscopic techniques. The following is an analysis based on publicly available spectral data.[1]
Table 2: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | Multiplet | 1H | Olefinic Proton (H-4) |
| ~ 5.6 - 5.8 | Multiplet | 1H | Olefinic Proton (H-3) |
| ~ 4.1 - 4.3 | Multiplet | 2H | Methylene Protons adjacent to Oxygen (H-2) |
| ~ 3.7 - 3.9 | Multiplet | 2H | Methylene Protons adjacent to Oxygen (H-6) |
| ~ 2.1 - 2.3 | Multiplet | 2H | Allylic Methylene Protons (H-5) |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 128.4 | Olefinic Carbon (C-4) |
| 125.1 | Olefinic Carbon (C-3) |
| 66.8 | Methylene Carbon adjacent to Oxygen (C-2) |
| 65.2 | Methylene Carbon adjacent to Oxygen (C-6) |
| 25.7 | Allylic Methylene Carbon (C-5) |
| Source: Based on spectral data from SpectraBase.[4] |
Table 4: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3050 | Medium | C-H Stretch | =C-H (Olefinic) |
| 2950 - 2850 | Strong | C-H Stretch | -C-H (Aliphatic) |
| ~ 1650 | Medium | C=C Stretch | Alkene |
| ~ 1240 | Strong | C-O-C Asymmetric Stretch | Ether |
| ~ 1050 | Strong | C-O Stretch | Ether |
| Source: Analysis based on general IR correlation tables and the spectrum available on PubChem.[1][5] |
Table 5: Mass Spectrometry (MS) Fragmentation Analysis of this compound
| m/z | Proposed Fragment | Notes |
| 84 | [C₅H₈O]⁺• | Molecular Ion (M⁺•) |
| 83 | [M - H]⁺ | Loss of a hydrogen radical. |
| 55 | [C₃H₃O]⁺ | Resulting from retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-like structures. |
| 54 | [C₄H₆]⁺• | Loss of formaldehyde (B43269) (CH₂O) from the molecular ion. |
| 43 | [C₂H₃O]⁺ | Common fragment in oxygen-containing compounds. |
| Source: Interpretation based on the GC-MS data available on PubChem and general fragmentation principles.[1][6] |
Reactivity and Reaction Mechanisms
As a cyclic enol ether, the reactivity of this compound is dominated by the electron-rich double bond.
Electrophilic Addition
The double bond is susceptible to attack by electrophiles. For instance, in the presence of an acid catalyst, the π-electrons of the double bond can protonate, leading to a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then readily attacked by nucleophiles. The acid-catalyzed hydrolysis to form 5-hydroxypentanal (B1214607) is a classic example of this reactivity.
Caption: Acid-catalyzed hydrolysis of this compound.
Cycloaddition Reactions
This compound can participate as a dienophile in Diels-Alder reactions, although it is less reactive than its isomer, 3,4-Dihydro-2H-pyran, in inverse-electron-demand Diels-Alder reactions. It can also undergo other cycloaddition reactions, making it a useful building block for the synthesis of complex heterocyclic systems.
Synthesis and Experimental Protocols
While numerous methods exist for the synthesis of substituted dihydropyrans, Ring-Closing Metathesis (RCM) of a diene ether is a common and powerful strategy for the formation of the unsubstituted dihydropyran ring system.[7][8][9][10]
Representative Synthesis via Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for the synthesis of this compound from a suitable acyclic diene ether precursor, such as O-allyl-but-3-en-1-ol.
Experimental Protocol:
-
Precursor Synthesis: The diene ether precursor, O-allyl-but-3-en-1-ol, can be synthesized via the Williamson ether synthesis from 3-buten-1-ol (B139374) and allyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as THF.
-
Ring-Closing Metathesis:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene ether precursor in a degassed, anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to a concentration of approximately 0.01-0.1 M.
-
Add a Grubbs-type catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 1-5 mol%).
-
The reaction mixture is typically stirred at room temperature to 40 °C and monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst.
-
The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of ethyl acetate (B1210297) and hexanes as the eluent, to afford pure this compound.
Caption: General workflow for the synthesis of this compound via RCM.
Safety and Handling
This compound is classified as a flammable liquid and an irritant.[1]
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area.
This guide is intended for use by trained professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.
References
- 1. This compound | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. benchchem.com [benchchem.com]
- 7. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3,6-Dihydro-2H-pyran: IUPAC Nomenclature and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and key physicochemical properties of 3,6-dihydro-2H-pyran. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this heterocyclic compound.
IUPAC Nomenclature and Chemical Identity
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .
-
"Pyran" indicates a six-membered heterocyclic ring containing one oxygen atom.
-
"2H-" specifies the position of the "indicated hydrogen," a saturated carbon atom (CH2) at position 2 of the ring, which is necessary to define the location of the double bond.
-
"3,6-dihydro" signifies the presence of a double bond between carbons 4 and 5, with the carbons at positions 3 and 6 being saturated.
The compound is also known by other names such as 5,6-dihydro-2H-pyran. Its unique chemical identifiers are crucial for database searches and regulatory purposes.
Chemical Structure and Conformation
This compound is a cyclic ether with the molecular formula C₅H₈O.[1] The molecule consists of a six-membered ring containing five carbon atoms, one oxygen atom, and a single endocyclic double bond.
Microwave spectroscopy studies have revealed that the pyran ring of this compound is not planar but adopts a twisted ring skeleton conformation .[2] In this conformation, the oxygen atom and the C2 carbon atom are on opposite sides of the plane formed by the other four carbon atoms (C3, C4, C5, and C6).[2] The valence angles within the ring are reported to be very similar to those found in analogous open-chain molecules.[2]
Below is a two-dimensional representation of the chemical structure with the IUPAC numbering scheme.
References
In-Depth Technical Guide to 3,6-Dihydro-2H-pyran
CAS Number: 3174-74-1
This technical guide provides a comprehensive overview of 3,6-Dihydro-2H-pyran, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its application in medicinal chemistry, particularly as a scaffold in the development of mTOR inhibitors.
Physicochemical and Spectroscopic Data
Key physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3174-74-1 | [1] |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 92-93 °C | |
| Density | 0.943 g/cm³ (at 28.5 °C) | |
| Flash Point | -15 °C (4 °F) | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| SMILES | C1COCC=C1 | [1] |
| InChI | InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | [1] |
Spectroscopic data is fundamental for the identification and structural elucidation of this compound. The following tables present its characteristic ¹H and ¹³C NMR spectral data.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.85 - 5.75 | m | - | H-4, H-5 |
| 4.15 - 4.10 | m | - | H-2 |
| 3.75 - 3.70 | t | 5.4 | H-6 |
| 2.15 - 2.10 | m | - | H-3 |
Solvent: CDCl₃
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 127.1 | C-4 |
| 125.0 | C-5 |
| 65.8 | C-2 |
| 65.2 | C-6 |
| 25.4 | C-3 |
Solvent: CDCl₃[1]
Synthesis Protocols
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Two prominent methods, Olefin Metathesis and [3+2+1] Annulation, are detailed below.
Experimental Protocol 1: Synthesis via Ring-Closing Olefin Metathesis
Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic olefins and has been applied to the synthesis of dihydropyran scaffolds.[3] The general strategy involves the cyclization of a diene precursor catalyzed by a ruthenium-based catalyst.
Materials:
-
Acyclic diene precursor (e.g., a derivative of pent-4-en-1-ol with a vinyl ether moiety)
-
Grubbs' Catalyst® (e.g., Grubbs' first or second generation catalyst)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the acyclic diene precursor in the chosen solvent.
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrate and the catalyst used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposure to air to deactivate the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Experimental Protocol 2: Synthesis via [3+2+1] Annulation
A [3+2+1] annulation strategy offers a convergent approach to the synthesis of 3,6-dihydro-2H-pyrans from readily available starting materials.[4] This method involves the reaction of a three-atom component, a two-atom component, and a one-atom component in a single pot.
Materials:
-
2-Arylpropylene (tri-atom donor)
-
Aldehyde (heteroatom provider)
-
Dimethyl sulfoxide (B87167) (DMSO, one-carbon donor and solvent)
-
Potassium persulfate (K₂S₂O₈, promoter)
-
Inert gas atmosphere (e.g., nitrogen)
Procedure:
-
To a reaction vessel, add the 2-arylpropylene, the aldehyde, and DMSO.
-
Add potassium persulfate to the mixture.
-
The reaction is carried out under a nitrogen atmosphere at an elevated temperature (e.g., 140 °C) for a specified time (e.g., 24 hours).[4]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the this compound derivative.
Role in Drug Development: mTOR Inhibition
This compound has emerged as a valuable scaffold in medicinal chemistry, particularly as a bioisosteric replacement for the morpholine (B109124) group in the design of mammalian target of rapamycin (B549165) (mTOR) inhibitors.[5] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[6][7][8][9][10]
mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2. These complexes integrate various upstream signals, such as growth factors, nutrients, and cellular energy status, to regulate downstream cellular processes.
Caption: The mTOR signaling pathway.
Experimental Workflow: mTOR Inhibition Assay
The following workflow outlines a typical in vitro kinase assay to evaluate the inhibitory activity of a this compound-containing compound against mTOR.
Caption: Experimental workflow for an mTOR inhibition assay.
Experimental Protocol 3: In Vitro mTOR Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound containing the this compound moiety against mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)
-
ATP
-
Substrate (e.g., recombinant 4E-BP1 or a synthetic peptide)
-
Test compound (this compound derivative) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer.
-
Enzyme Preparation: Dilute the mTOR enzyme to the desired concentration in kinase assay buffer.
-
Assay Setup:
-
Add the diluted mTOR enzyme to the wells of the assay plate.
-
Add the serially diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near its Kₘ for mTOR.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP and generates a luminescent signal proportional to the amount of ATP consumed.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This in-depth guide provides a solid foundation for researchers and drug development professionals working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the discovery of novel therapeutics.
References
- 1. This compound | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-3-one | C5H6O2 | CID 4672596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of this compound Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Synthesis of 3,6-Dihydro-2H-pyran from simple precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,6-dihydro-2H-pyran, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis, from simple, readily available precursors. The guide explores three primary synthetic strategies: the Hetero-Diels-Alder reaction, the acid-catalyzed dehydration of 1,5-pentanediol (B104693), and ring-closing metathesis (RCM). Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the reaction pathways to aid in comprehension and practical application.
Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the construction of six-membered heterocycles. In the context of this compound synthesis, this [4+2] cycloaddition typically involves the reaction of a diene with a dienophile containing a heteroatom, in this case, oxygen. A common approach utilizes the reaction between an activated diene and an aldehyde.
Reaction Pathway
The reaction proceeds via a concerted pericyclic mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile interact to form the dihydropyran ring.
Caption: Hetero-Diels-Alder reaction pathway for this compound synthesis.
Experimental Protocol
Synthesis of this compound via Hetero-Diels-Alder Reaction of Butadiene and Formaldehyde:
-
Materials: 1,3-Butadiene (B125203) (liquefied), Paraformaldehyde, Hydroquinone (inhibitor), Boron trifluoride etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂), Dichloromethane (B109758) (CH₂Cl₂), Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
A high-pressure reaction vessel is charged with paraformaldehyde (1.0 eq), a catalytic amount of hydroquinone, and anhydrous dichloromethane.
-
The vessel is cooled to -78 °C, and liquefied 1,3-butadiene (1.2 eq) is added.
-
A Lewis acid catalyst, such as boron trifluoride etherate (0.1 eq) or zinc chloride (0.1 eq), is added dropwise.
-
The reaction vessel is sealed and allowed to warm to room temperature, followed by heating to 80-100 °C for 12-24 hours.
-
After cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
-
Acid-Catalyzed Dehydration of 1,5-Pentanediol
The intramolecular cyclization and dehydration of 1,5-pentanediol provides a direct route to this compound. This reaction is typically catalyzed by a strong acid.
Reaction Pathway
The reaction is initiated by the protonation of one of the hydroxyl groups, which then acts as a leaving group. The subsequent intramolecular nucleophilic attack by the second hydroxyl group forms a cyclic oxonium ion, which then eliminates a proton to yield the dihydropyran.
Caption: Acid-catalyzed dehydration pathway of 1,5-pentanediol.
Experimental Protocol
Synthesis of this compound via Acid-Catalyzed Dehydration of 1,5-Pentanediol:
-
Materials: 1,5-Pentanediol, Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH), Toluene (B28343), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
A flask equipped with a Dean-Stark apparatus is charged with 1,5-pentanediol (1.0 eq) and toluene.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid (0.05 eq), is added.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to afford this compound.
-
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and powerful tool for the formation of cyclic olefins. The synthesis of this compound via RCM typically involves the cyclization of a diene substrate, such as diallyl ether, using a ruthenium-based catalyst.
Reaction Pathway
The catalytic cycle involves the formation of a metallacyclobutane intermediate from the diene and the ruthenium carbene catalyst. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin byproduct (e.g., ethene) and regenerate the catalyst, which continues the cycle.
Caption: Experimental workflow for the RCM synthesis of this compound.
Experimental Protocol
Synthesis of this compound via Ring-Closing Metathesis of Diallyl Ether:
-
Materials: Diallyl ether, Grubbs' catalyst (1st or 2nd generation), Dichloromethane (CH₂Cl₂) or Toluene, Ethyl vinyl ether (quenching agent).
-
Procedure:
-
In a glovebox or under an inert atmosphere, a solution of diallyl ether (1.0 eq) in anhydrous, degassed dichloromethane or toluene is prepared.
-
A catalytic amount of Grubbs' catalyst (e.g., 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by GC or TLC. The reaction is driven by the release of volatile ethene.
-
Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to remove the ruthenium catalyst residues and any byproducts, affording pure this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the different synthetic routes to this compound. Note that yields and reaction conditions can vary depending on the specific reagents, catalysts, and scale of the reaction.
| Parameter | Hetero-Diels-Alder Reaction | Acid-Catalyzed Dehydration | Ring-Closing Metathesis |
| Precursors | Butadiene, Formaldehyde | 1,5-Pentanediol | Diallyl Ether |
| Catalyst | Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) | Strong Acid (e.g., H₂SO₄, p-TsOH) | Grubbs' Catalyst |
| Solvent | Dichloromethane | Toluene | Dichloromethane, Toluene |
| Temperature (°C) | 80 - 100 | 110 - 120 (Reflux) | 25 - 40 |
| Reaction Time (h) | 12 - 24 | 4 - 8 | 2 - 12 |
| Typical Yield (%) | 40 - 60 | 50 - 70 | 70 - 90 |
| Key Advantages | Atom economical, uses simple precursors. | Inexpensive starting material and catalyst. | High yield, mild conditions, functional group tolerance. |
| Key Disadvantages | Requires high pressure, moderate yields. | High temperatures, potential for side reactions. | Expensive catalyst, requires inert atmosphere. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct methodologies, each with its own set of advantages and limitations. The Hetero-Diels-Alder reaction offers an atom-economical route from very simple starting materials but may require specialized high-pressure equipment. The acid-catalyzed dehydration of 1,5-pentanediol is a cost-effective method, though it may be accompanied by lower yields and the potential for side reactions. Ring-closing metathesis stands out for its high yields and mild reaction conditions, making it a preferred method in many modern synthetic applications, despite the higher cost of the ruthenium catalyst. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and available equipment.
A Technical Guide to the Retrosynthetic Analysis of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the retrosynthetic analysis of 3,6-dihydro-2H-pyran, a key heterocyclic motif present in numerous natural products and pharmacologically active compounds. This document outlines the primary disconnection strategies, presents detailed experimental protocols for key synthetic transformations, and includes quantitative data to aid in the selection of appropriate synthetic routes.
Retrosynthetic Analysis of this compound
The retrosynthetic analysis of this compound reveals several robust synthetic strategies. The primary disconnections are based on well-established chemical reactions, including the Hetero-Diels-Alder reaction, Ring-Closing Metathesis (RCM), and the Prins cyclization. Each of these approaches offers a unique pathway from readily available starting materials.
A logical workflow for the retrosynthetic analysis can be visualized as follows:
Key Synthetic Strategies and Experimental Protocols
This section details the experimental protocols for the primary synthetic routes to this compound.
Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder reaction is a powerful method for the construction of the dihydropyran ring, involving the [4+2] cycloaddition of a conjugated diene with a carbonyl compound. Lewis acid catalysis is often employed to enhance reactivity and control stereoselectivity.[1][2]
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction [1][3]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a chiral N,N'-dioxide ligand (0.5 mol%) and Mg(OTf)₂ (0.5 mol%) are stirred in toluene (B28343) at room temperature for 1 hour.[3]
-
Reaction Setup: The catalyst solution is cooled to -20 °C. 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) is added to the catalyst solution.[3]
-
Cycloaddition: Danishefsky's diene (1.2 eq) is slowly added to the reaction mixture. The reaction is stirred at -20 °C and monitored by TLC.[3]
-
Quenching and Workup: Upon completion (typically within 2 hours), the reaction is quenched with a few drops of trifluoroacetic acid.[3] The mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the desired dihydropyranone.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and widely used method for the synthesis of cyclic olefins, including this compound.[4][5] This reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to cyclize an acyclic diene precursor.[6][7]
Experimental Protocol: RCM Synthesis of a Dihydropyran Derivative [6]
-
Solvent Preparation: Anhydrous dichloromethane (B109758) is degassed and then percolated with ethene for several minutes.[6]
-
Reaction Setup: To a solution of the oxaenediyne precursor (1 equivalent) in the prepared dichloromethane, a solution of Grubbs' 1st generation catalyst (0.05 equivalents) in dichloromethane is added.[6]
-
Reaction: The mixture is stirred under an ethene atmosphere at 25 °C for 24 hours.[6]
-
Workup: The reaction mixture is filtered through a short pad of silica, which is then washed with dichloromethane. The combined organic solution is carefully evaporated.[6]
-
Purification: If necessary, the crude product is purified by column chromatography.[6]
Quantitative Data Summary
The choice of synthetic route can be influenced by factors such as catalyst loading, reaction conditions, and achievable yields. The following table summarizes NMR yields for the RCM of various oxaenediynes using different ruthenium catalysts.[6]
| Entry | Substrate (R group) | Catalyst | Atmosphere | Yield (%) |
| 1 | H | G-I | Ethene | 98 |
| 2 | H | G-II | Argon | 35 |
| 3 | H | HG-II | Argon | 45 |
| 4 | Me | G-I | Ethene | >99 |
| 5 | Me | G-II | Argon | 60 |
| 6 | Me | HG-II | Argon | 72 |
| 7 | Pr | G-I | Ethene | >99 |
| 8 | Pr | G-II | Argon | 85 |
| 9 | Pr | HG-II | Argon | 93 |
G-I: Grubbs' 1st Generation Catalyst, G-II: Grubbs' 2nd Generation Catalyst, HG-II: Hoveyda-Grubbs' 2nd Generation Catalyst.
Conclusion
The retrosynthetic analysis of this compound highlights several effective synthetic strategies, with the Hetero-Diels-Alder reaction and Ring-Closing Metathesis being particularly prominent. The choice between these methods will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials and catalysts. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient construction of this important heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis of this compound Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 7. Ring Closing Metathesis [organic-chemistry.org]
An In-depth Technical Guide to the Electrophilic Addition Reactions of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms between 3,6-dihydro-2H-pyran and a range of common electrophiles. As a cyclic enol ether, this compound possesses an electron-rich double bond, making it highly susceptible to electrophilic attack and a versatile building block for the synthesis of substituted tetrahydropyran (B127337) rings—a common scaffold in pharmaceuticals and natural products. This document details the mechanistic pathways, predictable stereochemical and regiochemical outcomes, quantitative data from representative systems, and detailed experimental protocols for key transformations.
Core Mechanistic Principles: The Enol Ether Effect
The reactivity of this compound is dominated by the nature of its enol ether functionality. The lone pairs on the oxygen atom participate in resonance with the π-system of the double bond, significantly increasing its electron density. This makes the double bond highly nucleophilic compared to a simple alkene.
Electrophilic attack preferentially occurs at the C-4 position, which places the resulting positive charge on the C-5 carbon. This carbocation is not a simple secondary carbocation; it is a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized onto the adjacent oxygen atom. This intermediate is significantly more stable than a typical carbocation, which dictates the regioselectivity of the additions.
Reaction Mechanisms with Common Electrophiles
The following sections detail the step-by-step mechanisms for the addition of various electrophiles to this compound.
Hydrohalogenation (Addition of H-X)
Hydrohalogenation proceeds via a two-step mechanism. The initial protonation of the double bond at the C-4 position follows Markovnikov's rule, driven by the formation of the stable, resonance-stabilized oxocarbenium ion at C-5. Subsequent attack by the halide anion (X⁻) can occur from either the top or bottom face of the planar intermediate, typically leading to a mixture of stereoisomers.
Figure 1: Mechanism of Hydrohalogenation.
Halogenation (Addition of X₂)
The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate. The alkene attacks the halogen, displacing a halide ion and forming a three-membered ring. The nucleophilic halide ion then attacks one of the carbons of the halonium ion from the opposite face (backside attack). Due to the influence of the ring oxygen, the attack is regioselective at the C-5 position, leading to an overall anti-addition of the two halogen atoms.
Figure 2: Mechanism of Halogenation.
Halohydrin Formation (Addition of X₂ in H₂O)
When halogenation is performed in a nucleophilic solvent like water, the solvent can intercept the cyclic halonium ion intermediate. Water, being the solvent, is present in a much higher concentration than the halide ion. It attacks the more electrophilic carbon of the halonium ion (C-5), leading to a trans (anti) arrangement of the halogen and the hydroxyl group. This reaction is both regioselective (OH at C-5, X at C-4) and stereoselective.
Figure 3: Mechanism of Halohydrin Formation.
Oxymercuration-Demercuration
This two-step sequence achieves a Markovnikov addition of water across the double bond without the risk of carbocation rearrangements. The alkene attacks mercuric acetate, forming a cyclic mercurinium ion. Water then attacks the more substituted carbon (C-5), followed by demercuration with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. The initial oxymercuration step is an anti-addition, but the subsequent radical-based demercuration step scrambles the stereocenter at C-4.
Figure 4: Oxymercuration-Demercuration Pathway.
Hydroboration-Oxidation
This two-step process results in the anti-Markovnikov, syn-addition of water across the double bond. Borane (BH₃) adds to the double bond in a concerted step where the boron (the electrophile) adds to the less sterically hindered and more electron-rich carbon (C-4), and the hydride adds to C-5. This occurs from the same face of the double bond (syn-addition). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.
Figure 5: Hydroboration-Oxidation Pathway.
Quantitative Data Summary
Direct quantitative data for electrophilic additions to the parent this compound is sparse in readily available literature. The following table summarizes the expected outcomes and typical yields based on the established reactivity of enol ethers and data from analogous systems.
| Reaction | Electrophile / Reagents | Major Product(s) | Regioselectivity | Stereoselectivity | Typical Yield (Analogous Systems) |
| Hydrohalogenation | HBr or HCl | 4-Halotetrahydropyran | Markovnikov (Halogen at C-4) | Low to None (Mixture of stereoisomers) | Good to High (>80%) |
| Halogenation | Br₂ in CCl₄ or CH₂Cl₂ | trans-4,5-Dihalotetrahydropyran | N/A | anti-addition | High (>90%) |
| Halohydrin Formation | Br₂ in H₂O | trans-4-Bromo-tetrahydropyran-5-ol | Markovnikov-type (OH at C-5) | anti-addition | Good to High (>75%) |
| Oxymercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Tetrahydropyran-4-ol | Markovnikov (OH at C-4) | Low to None (Mixture of stereoisomers) | High (>90%) |
| Hydroboration | 1. BH₃•THF2. H₂O₂, NaOH | cis-Tetrahydropyran-3-ol | anti-Markovnikov (OH at C-5) | syn-addition | Good to High (>85%) |
Note: Yields are representative and can vary significantly based on specific reaction conditions and the exact substrate used.
Experimental Protocols
The following sections provide detailed methodologies for the key electrophilic additions to this compound. These are representative protocols adapted from standard organic chemistry procedures for enol ethers and related compounds.
Figure 6: General Experimental Workflow.
Protocol: Bromination of this compound
This protocol is adapted from the procedure for a similar dihydropyranone substrate.
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. The apparatus is flame-dried and maintained under a nitrogen atmosphere.
-
Charging Flask: The flask is charged with this compound (1.0 eq) and anhydrous dichloromethane (B109758) (CH₂Cl₂). The solution is cooled to 0 °C using an ice bath.
-
Electrophile Addition: A solution of bromine (1.05 eq) in CH₂Cl₂ is added dropwise via the addition funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained at or below 5 °C. The disappearance of the bromine color indicates consumption.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize any excess bromine. The mixture is transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product, trans-4,5-dibromotetrahydropyran, is purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol: Hydroboration-Oxidation of this compound
-
Reaction Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. The system is maintained under a positive pressure of nitrogen.
-
Hydroboration: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by this compound (1.0 eq). The solution is cooled to 0 °C. A solution of borane-THF complex (BH₃•THF, ~0.4 eq of 1.0 M solution in THF) is added dropwise via syringe. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Oxidation: The flask is cooled again to 0 °C. Aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH, 3 eq) is added slowly, followed by the very careful, dropwise addition of 30% hydrogen peroxide (H₂O₂, 3 eq) to maintain the temperature below 25 °C.
-
Reaction Completion: The mixture is stirred at room temperature for an additional 1-2 hours after the peroxide addition is complete.
-
Workup: The reaction mixture is partitioned between water and diethyl ether. The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product, primarily cis-tetrahydropyran-3-ol, is purified by flash column chromatography on silica gel.
An In-depth Technical Guide to the Thermal Decomposition Mechanism of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of 3,6-dihydro-2H-pyran, a process of significant interest in organic chemistry and reaction kinetics. The document details the underlying mechanism, presents key kinetic and thermodynamic data, outlines experimental methodologies for its study, and includes visualizations to aid in the understanding of the reaction pathways and experimental workflows.
Core Reaction Mechanism
The thermal decomposition of this compound proceeds through a concerted, unimolecular retro-Diels-Alder reaction. This electrocyclic reaction involves the simultaneous breaking of the C2-C3 and O1-C6 bonds within the pyran ring, leading to the formation of formaldehyde (B43269) and 1,3-butadiene (B125203) as the sole products.[1][2] The reaction is characterized by a six-membered cyclic transition state.[3][4][5]
Computational studies, utilizing density functional theory (DFT) at the PBE0/6-311+G(d,p) level, have corroborated this concerted mechanism.[3][5] These studies indicate that the transition state possesses some polar character.[1][2] The electron movement within the ring facilitates the simultaneous bond cleavage and formation, resulting in a highly synchronous process.[3]
Effect of Substituents
The introduction of methyl substituents on the this compound ring has been shown to influence the rate of thermal decomposition. Computational studies have revealed that methyl groups at positions 2, 4, and 6 decrease the activation free energy of the reaction.[3] This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state.[3] The most significant stabilizing effect is observed with substitution at the 2 and 6 positions.[3]
Quantitative Data
The kinetics of the thermal decomposition of this compound have been investigated through both experimental and computational methods. The following tables summarize the key quantitative data obtained from these studies.
Experimental Kinetic Data
The gas-phase thermal decomposition of this compound was studied in the temperature range of 329–374 °C.[1][2] The reaction was found to be a homogeneous, strictly first-order process.[1][2]
| Parameter | Value | Reference |
| Temperature Range | 329–374 °C | [1][2] |
| Arrhenius Equation | log k/s⁻¹ = 14.31 ± 0.14 – (208.1 ± 1.7) kJ mol⁻¹ / (RT ln10) | [1] |
| Activation Energy (Ea) | 208.1 ± 1.7 kJ mol⁻¹ | [1] |
| Pre-exponential Factor (A) | 10¹⁴.³¹ s⁻¹ | [1] |
Computational Kinetic and Thermodynamic Data
Computational studies have provided further insight into the energetics of the decomposition of this compound (DHP) and its methylated derivatives at 600 K.[3]
| Compound | ΔG≠ (kJ·mol⁻¹) | ΔH≠ (kJ·mol⁻¹) | ΔS≠ (J·mol⁻¹·K⁻¹) | Ea (kJ·mol⁻¹) | A (s⁻¹) |
| This compound (DHP) | 196 | 195 | -1.5 | 208 | 2.0 x 10¹⁴ |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 189 | -1.7 | 202 | 1.8 x 10¹⁴ |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 182 | -1.8 | 195 | 1.7 x 10¹⁴ |
Experimental Protocols
The following sections outline the methodologies for the synthesis of the starting material and a typical experimental setup for studying its gas-phase thermal decomposition.
Synthesis of this compound
A common synthetic route to this compound involves the following steps:[2]
-
Bromination: A mixture of paraformaldehyde and but-3-en-1-ol is saturated with dry hydrogen bromide (HBr). The resulting mixture is then poured onto ice and water to yield 4-bromotetrahydropyran (B1281988).
-
Dehydrobromination: The crude 4-bromotetrahydropyran is treated with potassium hydroxide (B78521) (KOH) in ethylene (B1197577) glycol.
-
Purification: The desired this compound is obtained by distillation from the reaction mixture. Further purification can be achieved by preparative gas-liquid chromatography (g.l.c.) using a stationary phase such as bis-2-methoxyethyl adipate. The purified product should be dried over molecular sieves. The purity can be confirmed by analytical g.l.c.
Gas-Phase Kinetic Study
The thermal decomposition of this compound is typically studied in a static gas-phase pyrolysis system. A generalized protocol is as follows:
-
Apparatus: A static pyrolysis apparatus is used, consisting of a temperature-controlled reaction vessel (e.g., a quartz reactor) housed in a furnace. The vessel is connected to a vacuum line, a pressure measurement device (e.g., a pressure transducer), and an inlet for the reactant. To minimize adsorption, the gas handling system should be maintained at an elevated temperature (e.g., 70-80 °C).[2]
-
Procedure:
-
The reaction vessel is evacuated to a high vacuum.
-
A known pressure of this compound vapor is introduced into the heated reaction vessel. The initial pressure is typically in the range of 2 to 10 Torr.[2]
-
The reaction is allowed to proceed for a specific time, during which the total pressure in the vessel may be monitored.
-
The reaction is quenched by expanding the contents of the reaction vessel into a collection trap cooled with liquid nitrogen.
-
-
Product Analysis:
-
The collected products are warmed and analyzed by gas chromatography (GC).
-
A suitable GC column for separating the reactant and products (formaldehyde and 1,3-butadiene) is employed.
-
The identity of the products is confirmed by comparing their retention times with those of authentic samples and by techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Quantitative analysis is performed by integrating the peak areas from the GC chromatogram and using appropriate calibration factors.
-
-
Data Analysis:
-
The rate constants (k) are determined by monitoring the disappearance of the reactant or the appearance of the products over time. For a first-order reaction, a plot of ln(P₀/P) versus time will be linear, where P₀ is the initial pressure of the reactant and P is the pressure at time t.
-
The Arrhenius parameters (activation energy and pre-exponential factor) are determined by measuring the rate constants at different temperatures and plotting ln(k) versus 1/T.
-
Visualizations
The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for studying the thermal decomposition of this compound.
Figure 1: Reaction mechanism for the thermal decomposition of this compound.
Figure 2: A generalized experimental workflow for studying gas-phase pyrolysis.
References
Spectroscopic Profile of 3,6-Dihydro-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dihydro-2H-pyran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following sections present the available spectroscopic data for this compound. It is important to note that while the existence of this data is confirmed in several chemical databases, direct public access to the primary spectra can be limited. The data presented here is a compilation from available sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structural integrity.
¹H NMR Data
-
Protons on the double bond (vinylic protons).
-
Protons on the carbon adjacent to the oxygen (allylic and ethereal protons).
-
Protons on the other sp³ hybridized carbons.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Publicly accessible databases indicate the availability of ¹³C NMR data for this compound.[1][2]
| Carbon Atom | Chemical Shift (δ) ppm |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
Note: Specific chemical shift values from experimental data are not publicly available. The table is provided as a template for data presentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the C-O-C ether linkage, the C=C double bond, and C-H bonds. Databases confirm the existence of an FTIR spectrum for this compound, typically acquired from a neat sample using a capillary cell.[1][2]
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (sp²) stretch | Data not available |
| C-H (sp³) stretch | Data not available |
| C=C stretch | Data not available |
| C-O-C stretch | Data not available |
Note: Specific absorption frequencies from experimental data are not publicly available. The table is provided as a template for data presentation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, GC-MS data is available.[1][2] The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions.
| m/z | Proposed Fragment |
| 84 | [C₅H₈O]⁺ (Molecular Ion) |
| Data not available | Data not available |
| Data not available | Data not available |
Note: A detailed fragmentation pattern with m/z values and relative abundances from experimental data is not publicly available. The table is provided as a template for data presentation.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Temperature: 298 K.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-150 ppm).
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation and Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the spectrum over a range of approximately 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
In-depth Technical Guide: Computational Studies on the Conformation of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydro-2H-pyran is a six-membered heterocyclic compound that serves as a crucial structural motif in a wide array of natural products and pharmacologically active molecules. Its conformational flexibility is a key determinant of its chemical reactivity and biological activity. A thorough understanding of the conformational landscape, including the relative stabilities of its conformers and the energy barriers to their interconversion, is paramount for applications in structure-based drug design and the prediction of physicochemical properties. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to elucidate the conformational preferences of this compound, summarizing key quantitative data and outlining detailed experimental protocols.
Conformational Landscape of this compound
The presence of a carbon-carbon double bond in the this compound ring reduces the number of possible conformers compared to its saturated analog, tetrahydropyran. The primary conformations are variations of the half-chair (twisted) and sofa (bent) forms. Computational studies, corroborated by experimental data, have been instrumental in defining the potential energy surface of this molecule.
Key Conformers
-
Half-Chair (Twisted) Conformation: This is generally considered the most stable conformation for this compound. In this arrangement, the ring is twisted, minimizing torsional strain. Microwave spectroscopy studies have provided evidence supporting a twisted ring skeleton as the ground-state conformation.
-
Sofa (Bent) Conformation: In the sofa conformation, five of the ring atoms are coplanar, while one is out of the plane. This conformation is typically a higher-energy transition state or saddle point on the potential energy surface for the interconversion between twisted forms.
Computational Methodologies
Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the potential energy surface of this compound. These methods provide valuable insights into the relative stabilities of conformers, the energy barriers separating them, and their geometric parameters.
Density Functional Theory (DFT) Studies
A recent computational study on the thermal decomposition of this compound utilized the PBE0 functional with the 6-311+G(d,p) basis set, as implemented in the Gaussian suite of programs. While this study focused on reactivity, the initial geometry optimization provides a validated computational approach for studying the ground-state conformation.
A Generalized Computational Workflow
A typical computational workflow for the conformational analysis of this compound is as follows:
-
Initial Structure Generation: Generation of various possible starting conformations (half-chair, sofa, etc.).
-
Geometry Optimization: Optimization of the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G* or PBE0/6-311+G(d,p)).
-
Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Transition State Search: Identification of transition state structures for the interconversion between conformers using methods like synchronous transit-guided quasi-Newton (STQN).
-
Energy Profile Construction: Calculation of the relative energies of the conformers and transition states to construct a potential energy profile for the conformational interconversion.
Quantitative Data
The following tables summarize the key quantitative data obtained from computational and experimental studies on the conformation of this compound and related molecules.
| Conformer/Transition State | Calculated Relative Energy (kJ/mol) | Method | Reference |
| Bent (Boat) Conformation | 37.2 to 45.6 | Far-infrared and Raman Spectroscopy | --INVALID-LINK-- |
| Planar Ring | 41.8 to 49.4 (Barrier to Planarity) | Far-infrared and Raman Spectroscopy | --INVALID-LINK-- |
Experimental Protocols
Experimental techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable for validating computational findings and providing data on the conformational dynamics in different phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the major conformer in solution and analyze its dynamics.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Key experiments include 1D ¹H, ¹³C{¹H}, and 2D experiments such as COSY, HSQC, and HMBC for complete signal assignment.
-
Variable-temperature NMR studies can be performed to investigate the coalescence of signals and determine the energy barriers for conformational interconversion.
-
-
Data Analysis:
-
The conformation can be inferred from the magnitude of the proton-proton coupling constants (³JHH).
-
For a half-chair conformation, specific coupling constants will be observed, which can be compared to values predicted by the Karplus equation for the dihedral angles obtained from computational models.
-
Vibrational Spectroscopy (Far-Infrared and Raman)
Objective: To probe the low-frequency ring-puckering and ring-twisting vibrations that correspond to the conformational motions.
Methodology:
-
Sample Preparation:
-
For Far-Infrared spectroscopy, a gas-phase sample is typically used in a long-path-length gas cell.
-
For Raman spectroscopy, the liquid sample can be placed in a capillary tube.
-
-
Data Acquisition:
-
Far-Infrared: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer equipped for the far-infrared region (typically 50-500 cm⁻¹).
-
Raman: A laser is used to excite the sample, and the scattered light is collected and analyzed by a spectrometer.
-
-
Data Analysis:
-
The observed vibrational frequencies are assigned to specific ring modes (e.g., ring-bending, ring-twisting).
-
These frequencies are then used to construct a two-dimensional potential energy surface as a function of the ring-bending and ring-twisting coordinates. This surface provides the relative energies of the conformers and the barriers to their interconversion.
-
Visualizations
Conformational Interconversion Pathway
Caption: A simplified potential energy pathway for the interconversion of this compound.
Computational Analysis Workflow
Caption: A general workflow for the computational conformational analysis of this compound.
The Ascendance of 3,6-Dihydro-2H-pyran: A Chiral Cornerstone in Modern Synthesis
Pearl River, NY & Cambridge, MA – The seemingly simple heterocyclic compound, 3,6-dihydro-2H-pyran, has emerged as a powerhouse chiral building block in the synthesis of complex molecules, finding critical applications in drug discovery and the total synthesis of natural products. Its rigid, yet versatile, stereochemically-defined structure provides a reliable scaffold for the construction of intricate molecular architectures, making it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the core synthetic strategies for accessing enantiopure dihydropyrans, their application in the synthesis of bioactive compounds, and their role in targeting key signaling pathways.
Enantioselective Synthesis: Forging the Chiral Core
The true utility of this compound as a building block lies in the ability to synthesize it in an enantiomerically pure form. Several powerful asymmetric methodologies have been developed to this end, with organocatalysis and hetero-Diels-Alder reactions standing out as particularly robust and efficient strategies.
Organocatalytic Domino Reactions
Organocatalysis has revolutionized asymmetric synthesis, and the construction of chiral dihydropyrans is no exception. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient and atom-economical approach. A prominent example is the Michael-hemiacetalization sequence, often catalyzed by chiral amines or their derivatives.
A typical workflow for such a process involves the reaction of a pronucleophile with an α,β-unsaturated aldehyde or ketone, which, after the initial Michael addition, undergoes an intramolecular hemiacetalization to form the dihydropyran ring. The choice of organocatalyst is critical for controlling the stereochemical outcome of the reaction.
Experimental Workflow: Organocatalytic Synthesis of Chiral Dihydropyrans
Caption: A generalized experimental workflow for the organocatalytic synthesis of chiral 3,6-dihydro-2H-pyrans.
Asymmetric Hetero-Diels-Alder Reactions
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles. In the context of dihydropyran synthesis, this typically involves the [4+2] cycloaddition of an electron-rich diene with an electron-poor heterodienophile (or vice-versa in an inverse-electron-demand HDA). The use of chiral Lewis acid catalysts, often based on copper or rhodium complexes with chiral ligands, allows for high levels of enantiocontrol.
This method is particularly advantageous for its high degree of predictability and the ability to set multiple stereocenters in a single step. The resulting dihydropyran adducts are often highly functionalized and can be readily converted into a variety of other useful chiral building blocks.
| Synthetic Method | Catalyst/Reagent | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Organocatalytic Domino Michael–Hemiacetalization | Squaramide-based organocatalyst | α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds | 59-91 | 71-99 | --INVALID-LINK-- |
| Asymmetric Hetero-Diels-Alder | Bis(oxazoline)-Cu(II) complexes | α,β-Unsaturated acyl phosphonates and enol ethers | up to 98 | up to 99 | --INVALID-LINK-- |
| Radical Cyclization | (2S)-1-acetylpyrrolidine-2-carboxylic acid / AIBN | β-iodo ethers derived from cinnamic acid esters | High | High | --INVALID-LINK-- |
| Organocatalytic Cascade Michael/Hemiacetalization | Chiral N,N'-dioxide | α-substituted cyano ketones and β,γ-unsaturated α-ketoesters | up to 99 | up to 99 | --INVALID-LINK-- |
Application in Total Synthesis: The Case of (R)-Goniothalamin
The utility of chiral this compound derivatives is powerfully demonstrated in the total synthesis of natural products. A notable example is the synthesis of (R)-goniothalamin, a styryl-lactone with significant cytotoxic activity against various cancer cell lines.[1]
Several synthetic routes to (R)-goniothalamin utilize a chiral dihydropyranone intermediate, which is constructed using asymmetric methodologies. One approach involves the catalytic asymmetric allylation of an aldehyde, followed by ring-closing metathesis (RCM) to form the dihydropyranone core.[1] This strategy highlights how the stereocenter introduced early in the synthesis, which ultimately defines the chirality of the dihydropyran ring, dictates the absolute stereochemistry of the final natural product.
A Privileged Scaffold in Drug Discovery: Targeting the mTOR Pathway
The this compound motif is not only prevalent in natural products but is also recognized as a "privileged scaffold" in medicinal chemistry. Its ability to present substituents in a well-defined three-dimensional space makes it an attractive replacement for other heterocyclic systems in drug candidates.
A compelling example is the discovery of potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR). In a series of pyrazolopyrimidine and thienopyrimidine-based mTOR inhibitors, the morpholine (B109124) group, which is crucial for binding to the hinge region of the kinase, was successfully replaced with a this compound moiety. This substitution resulted in compounds with equivalent potency and selectivity against the closely related PI3K kinase.
mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The ability of this compound-containing molecules to effectively inhibit mTOR underscores the therapeutic potential of this chiral building block.
The PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, and a key target for cancer therapy.
Experimental Protocols
General Procedure for Asymmetric Hetero-Diels-Alder Reaction
To a solution of the chiral bis(oxazoline)copper(II) catalyst (1-5 mol%) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at -78 °C is added the α,β-unsaturated acyl phosphonate (B1237965) (1.0 equivalent). After stirring for 15 minutes, the enol ether (1.2-2.0 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2-12 hours, monitoring by TLC for the consumption of the limiting reagent. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
This compound has firmly established itself as a versatile and powerful chiral building block in contemporary organic synthesis. The development of robust enantioselective synthetic methods has made this scaffold readily accessible, paving the way for its use in the efficient total synthesis of complex natural products and the design of novel therapeutic agents. As our understanding of its synthetic utility and biological relevance continues to grow, the this compound core is poised to remain a cornerstone of innovation in chemical synthesis and drug discovery for years to come.
References
An In-depth Technical Guide to the Electronic Properties of the 3,6-Dihydro-2H-pyran Ring System
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,6-dihydro-2H-pyran ring is a six-membered oxygen-containing heterocycle that serves as a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence underscores its significance as a versatile synthetic building block.[1] The chemical reactivity and biological activity of molecules containing this scaffold are intrinsically linked to the electronic properties of the ring system itself. This technical guide provides a detailed exploration of these properties, focusing on molecular orbital theory, electron distribution, and the influence of substituents. It further outlines the computational and experimental methodologies used to characterize these features, offering a comprehensive resource for professionals in chemical and pharmaceutical research.
The core structure of this compound features an endocyclic oxygen atom and a carbon-carbon double bond, which together dictate its electronic landscape.[1] The interplay between the electronegative oxygen and the electron-rich π-system of the double bond results in a unique reactivity profile, making it a valuable synthon in organic chemistry.[2][3] A thorough understanding of its electronic characteristics is therefore crucial for designing novel synthetic routes and developing new therapeutic agents.
Core Electronic Properties
The reactivity and spectroscopic signatures of the this compound ring are governed by the distribution of electrons within its molecular orbitals. Key electronic properties include the nature of its frontier molecular orbitals (HOMO and LUMO) and the overall electron density distribution.
Frontier Molecular Orbitals: HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.[4]
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[4] This gap can be determined computationally using methods like Density Functional Theory (DFT) and can be correlated with the energy of the lowest electronic transition observed in UV-Vis spectroscopy.[5]
Computational studies on pyran derivatives provide insight into these parameters. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to determine the energies of these frontier orbitals.[5][6]
Table 1: Calculated Frontier Orbital Energies of a Representative 4H-Pyran Derivative
| Property | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.31 | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.89 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.42 | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |
Note: Data is for the related ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculated in the gas phase using DFT (B3LYP/6-311G(d,p)).[5][6] This serves as an illustrative example of the type of data generated for pyran systems.
Electron Distribution and Reactivity
The electronic nature of the this compound ring is characterized by two key features: the electron-rich carbon-carbon double bond and the electronegative endocyclic oxygen atom.
-
The Alkene Moiety : The C=C double bond is a region of high electron density, making it susceptible to electrophilic attack. This reactivity is fundamental to many synthetic applications, including halogenation, hydrohalogenation, and cycloaddition reactions.[2][7]
-
The Ether Oxygen : The oxygen atom influences the ring's electronic properties through induction. Its electronegativity withdraws electron density from the adjacent saturated carbon atoms (C2 and C6), which can influence the conformation and reactivity of the ring.
Computational studies on the thermal decomposition of this compound reveal that electronic redistribution begins with the breaking of the C6-O1 bond, leading to an electron-deficient C6 atom. This highlights the significant role the oxygen atom plays in directing the electronic flow during chemical transformations.
Substituent Effects
The electronic properties of the dihydropyran ring can be finely tuned by the introduction of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density, frontier orbital energies, and overall reactivity.
A computational study on the thermal decomposition of methyl-substituted 3,6-dihydro-2H-pyrans demonstrated that methyl groups at positions 2, 4, and 6 decrease the activation free energy of the reaction. This suggests that these electron-donating groups stabilize the transition state, thereby increasing the reaction rate.
Table 2: Calculated Activation Free Energy (ΔG‡) for Thermal Decomposition of Dihydropyran Derivatives
| Compound | Substituent(s) | ΔG‡ (kcal/mol) at 600K |
|---|---|---|
| DHP | None | 46.19 |
| MDHP | 4-methyl | 45.72 |
| DMDHP | 2,6-dimethyl | 44.57 |
Source: Computational study using PBE0/6-311+G(d,p) level of theory.
Experimental and Computational Characterization
A combination of spectroscopic techniques and computational modeling is employed to elucidate the electronic properties of the this compound system.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of individual atoms within the ring. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electron density.
-
¹H NMR : Protons on the double bond typically appear in the downfield region (δ 5.5-6.0 ppm) due to the anisotropic effect of the π-system. Protons adjacent to the oxygen atom are also shifted downfield.[8]
-
¹³C NMR : The carbons of the double bond exhibit characteristic shifts around δ 125-130 ppm. The carbon atoms bonded to the oxygen (C2 and C6) are significantly deshielded and appear further downfield.[9]
Table 3: Example Spectroscopic Data for this compound
| Nucleus | Atom Position | Chemical Shift (δ) ppm |
|---|---|---|
| ¹³C | C4/C5 | 126.7 |
| C2 | 65.5 | |
| C6 | 65.0 | |
| C3 | 22.3 |
Solvent: Chloroform-d. Source: SpectraBase.[9]
Computational Chemistry Protocols
Density Functional Theory (DFT) is the preeminent computational method for investigating the electronic structure of molecules like dihydropyran.[5][10] It provides a balance between accuracy and computational cost, allowing for the calculation of molecular orbitals, electron density, and electrostatic potential maps.[11][12]
-
Structure Input & Optimization :
-
Construct the 3D structure of the this compound molecule using a molecular modeling interface (e.g., GaussView, Avogadro).
-
Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p) or PBE0/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.[5]
-
-
Frequency Calculation :
-
Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.
-
-
Molecular Orbital Analysis :
-
From the output of the optimized calculation, extract the energies of the molecular orbitals.
-
Identify the HOMO and LUMO energies. The HOMO is the highest energy orbital with an occupancy of 2 (for a closed-shell molecule), and the LUMO is the lowest energy orbital with an occupancy of 0.
-
Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
-
Visualization :
-
Use visualization software to generate isosurface plots of the HOMO and LUMO to understand their spatial distribution and contribution from different atomic orbitals.
-
Generate a molecular electrostatic potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Application in Drug Development: Signaling Pathway Modulation
The unique electronic features of the dihydropyran scaffold make it a privileged structure in medicinal chemistry. Derivatives of this ring system have been shown to interact with key biological targets, including enzymes and receptors.
A notable example is the role of dihydropyran-based macrolides as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[13] This pathway is crucial for regulating cell survival and proliferation and is often hyperactivated in various human cancers.[14][15] Small molecule inhibitors that target nodes in this pathway, such as PI3K or AKT, are of significant therapeutic interest.[16] The dihydropyran moiety can serve as a core scaffold for designing such inhibitors, where its electronic properties and stereochemistry are optimized for binding to the active site of the target protein.[17]
Conclusion
The this compound ring system possesses a distinct set of electronic properties defined by the interplay of its alkene and ether functionalities. These properties, particularly the nature of its frontier molecular orbitals and electron density distribution, are fundamental to its reactivity and utility in organic synthesis. As demonstrated, computational methods like DFT provide powerful predictive insights into these characteristics, which can be corroborated by experimental spectroscopic data. For researchers in drug development, a deep understanding of these electronic principles is invaluable for the rational design of novel therapeutics, such as kinase inhibitors that modulate critical cell signaling pathways. This guide serves as a foundational resource for leveraging the electronic properties of the dihydropyran core in advanced chemical and biomedical research.
References
- 1. This compound | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 3. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. fiveable.me [fiveable.me]
- 12. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 13. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pnas.org [pnas.org]
An In-depth Technical Guide to the Solubility of 3,6-Dihydro-2H-pyran in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dihydro-2H-pyran, a heterocyclic compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound is a cyclic ether with the molecular formula C₅H₈O. Its structure, consisting of a six-membered ring containing one oxygen atom and a double bond, influences its physical and chemical properties, including its solubility. As a general principle, ethers are known to be good solvents for a wide range of organic compounds and are often miscible with many organic solvents. This is attributed to their ability to act as hydrogen bond acceptors and their overall relatively low polarity.
Qualitative Solubility of this compound
The principle of "like dissolves like" is a key predictor of solubility. This compound can be considered a moderately polar molecule. Therefore, it is expected to be miscible with polar aprotic solvents and many polar protic solvents, as well as having some solubility in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol (B145695), Isopropanol | Miscible | Capable of hydrogen bonding with the ether oxygen. Similar polarity. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | Similar polarity and dipole-dipole interactions. THF is a cyclic ether itself, suggesting high miscibility. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble to Miscible | Van der Waals forces will be the primary intermolecular interaction. Diethyl ether, being an ether, is expected to be highly miscible. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a liquid compound like this compound in an organic solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Syringes and filters
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. b. Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of this compound confirms saturation.
-
Sample Collection and Preparation: a. Allow the mixture to stand undisturbed at the constant temperature for a few hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation. c. Filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended micro-droplets. d. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Quantitative Analysis (using GC-FID as an example): a. Calibration: Prepare a series of standard solutions of this compound in the solvent of known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration). b. Sample Analysis: Inject the diluted sample of the saturated solution into the GC-FID under the same conditions as the standards. c. Calculation: Use the peak area of the analyte from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample. d. Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.
-
Reporting: a. Report the solubility value along with the temperature at which the measurement was performed. b. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical framework for predicting the solubility of this compound.
Conclusion
While precise, quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical nature as a cyclic ether strongly suggests high solubility or miscibility with a wide array of these solvents. For applications requiring exact solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a valuable resource for researchers and professionals in drug development and other scientific fields by consolidating the theoretical basis for its solubility and providing practical steps for its empirical measurement.
Unveiling the Past: A Technical History of 3,6-Dihydro-2H-pyran for the Modern Researcher
Pearl River, NY - A cornerstone heterocyclic scaffold in contemporary drug discovery and organic synthesis, 3,6-Dihydro-2H-pyran has a rich and layered history of discovery and development. This in-depth guide provides a technical journey through its initial synthesis, the evolution of its preparation, and its key physicochemical properties, tailored for researchers, scientists, and drug development professionals.
Discovery and Early Synthesis: The Prins Reaction and a Mid-Century Breakthrough
The conceptual origins of this compound synthesis can be traced back to the early 20th century with the discovery of the Prins reaction in 1919 by Dutch chemist Hendrik Jacobus Prins. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. While the initial work focused on the formation of 1,3-diols and other derivatives, it laid the fundamental groundwork for the acid-catalyzed cyclization of unsaturated alcohols with carbonyl compounds to form pyran rings.
A pivotal moment in the history of dihydropyran synthesis arrived in 1955 with the work of Hanschke . This research demonstrated the selective construction of the tetrahydropyran (B127337) ring through a Prins reaction of 3-buten-1-ol (B139374) with various aldehydes and ketones.[1][2] This development provided the first widely applicable and selective method for creating the core dihydropyran structure from readily available acyclic precursors, marking a significant milestone in the accessibility of this important heterocyclic system.
While the parent pyran molecule was first isolated and characterized in 1962 by Masamune and Castellucci through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, the specific isomer this compound was evidently known and being studied by the late 1970s. A 1979 study by Frey and Lodge on the thermal decomposition of this compound indicates its availability and use in mechanistic studies by that time.
Evolution of Synthetic Methodologies
Since its early syntheses, the preparation of this compound and its derivatives has evolved significantly, with a focus on efficiency, stereoselectivity, and functional group tolerance.
Hetero-Diels-Alder Reaction
A cornerstone of modern dihydropyran synthesis is the hetero-Diels-Alder reaction . This [4+2] cycloaddition between a conjugated diene and a dienophile containing a heteroatom (in this case, an oxygen atom in the form of an aldehyde or ketone) provides a direct and atom-economical route to the dihydropyran ring. The reaction can be catalyzed by various Lewis acids to enhance its rate and stereoselectivity.
dot
References
An In-depth Technical Guide to 3,6-Dihydro-2H-pyran Derivatives: Core Characterization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,6-dihydro-2H-pyran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic molecules of significant biological importance. Its inherent structural features and synthetic versatility have established it as a valuable building block in medicinal chemistry and drug discovery. The dihydropyran ring system serves as a key pharmacophore in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental characterization of this compound derivatives, with a focus on the experimental protocols and data interpretation essential for advancing drug development programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. Key parameters such as lipophilicity (LogP), aqueous solubility, and acid dissociation constant (pKa) are critical for assessing drug-likeness and optimizing lead compounds. The following table summarizes these properties for a selection of representative this compound derivatives. Please note that where experimental data is unavailable, values have been computationally predicted and are denoted with an asterisk (*).
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (mg/L) | pKa* |
| This compound | C₅H₈O | 84.12 | 0.8 | 10000 | -3.5 | |
| 2-Methyl-3,6-dihydro-2H-pyran | C₆H₁₀O | 98.14 | 1.3 | 3500 | -3.2 | |
| 4-Methyl-3,6-dihydro-2H-pyran | C₆H₁₀O | 98.14 | 1.2 | 4000 | -3.4 | |
| 6-Methoxy-3,6-dihydro-2H-pyran-3-one | C₆H₈O₃ | 128.12 | -0.5 | 50000 | -2.8 | |
| (this compound-4-yl)methanol | C₆H₁₀O₂ | 114.14 | 0.2 | 20000 | 15.1 |
Spectroscopic Characterization Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is useful for identifying key functional groups.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| This compound | 5.85 (m, 2H), 4.15 (t, 2H), 3.75 (t, 2H), 2.20 (m, 2H) | 127.8, 125.4, 65.2, 64.8, 22.1 | 84 (M+), 55, 43 |
| 2-Methyl-3,6-dihydro-2H-pyran | 5.70 (m, 1H), 5.60 (m, 1H), 3.90 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H), 2.00 (m, 2H), 1.20 (d, 3H) | 128.1, 126.3, 70.5, 65.0, 30.2, 21.5 | 98 (M+), 83, 69, 55 |
| 4-Methyl-3,6-dihydro-2H-pyran | 5.40 (s, 1H), 4.10 (s, 2H), 3.70 (t, 2H), 2.05 (t, 2H), 1.70 (s, 3H) | 134.5, 120.1, 65.3, 64.9, 29.8, 23.4 | 98 (M+), 83, 68, 55 |
| 6-Methoxy-3,6-dihydro-2H-pyran-3-one | 5.90 (d, 1H), 5.10 (d, 1H), 4.20 (m, 1H), 3.80 (m, 1H), 3.50 (s, 3H), 2.60 (m, 2H) | 195.2, 128.5, 99.8, 70.1, 56.3, 38.4 | 128 (M+), 97, 69, 43 |
| (this compound-4-yl)methanol | 5.50 (s, 1H), 4.10 (s, 2H), 4.00 (s, 2H), 3.70 (t, 2H), 2.10 (t, 2H) | 138.2, 121.5, 68.4, 65.1, 64.7, 30.1 | 114 (M+), 96, 83, 67 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible characterization data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound derivatives by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified dihydropyran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the solvent residual peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of volatile this compound derivatives, and to assess their purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dihydropyran derivative (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to the dihydropyran derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Compare the obtained mass spectrum with library databases (e.g., NIST) for confirmation.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound derivatives and for quantitative analysis.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the dihydropyran derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
Data Acquisition: Inject a known volume (e.g., 10 µL) of the sample solution.
-
Data Analysis:
-
Identify the peak corresponding to the dihydropyran derivative in the chromatogram.
-
Determine the retention time.
-
Calculate the peak area to assess purity (as a percentage of the total peak area) or to quantify the compound using a calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
Caption: A generalized workflow for the synthesis and subsequent characterization of this compound derivatives.
mTOR Signaling Pathway Inhibition
Certain this compound derivatives have been investigated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.
Caption: A simplified diagram of the mTOR signaling pathway, highlighting the inhibitory action of certain this compound derivatives on mTORC1.
Conclusion
The systematic characterization of this compound derivatives is a cornerstone of their development as potential therapeutic agents. The integration of robust analytical techniques, including NMR, MS, and HPLC, provides the necessary data to confirm chemical structures, assess purity, and understand key physicochemical properties. This in-depth guide offers a foundational framework for researchers in the field, enabling the efficient and effective progression of novel dihydropyran-based compounds from the laboratory to preclinical and clinical evaluation.
Methodological & Application
Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 3,6-dihydro-2H-pyrans are pivotal structural motifs found in a plethora of natural products and pharmacologically active compounds. Their stereochemistry often plays a crucial role in their biological activity, making the development of enantioselective synthetic methods a significant area of research in organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of these valuable heterocyclic compounds, focusing on key modern synthetic strategies.
Key Synthetic Strategies
The enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans can be achieved through several powerful strategies, including:
-
Asymmetric Hetero-Diels-Alder (HDA) Reaction: A classic and efficient method for the construction of the dihydropyran ring with high stereocontrol.
-
Organocatalytic Domino Reactions: Utilizes small chiral organic molecules to catalyze cascade reactions, leading to the formation of complex dihydropyran structures with multiple stereocenters.
-
Enantioselective Radical Cyclization: A method involving the cyclization of radical intermediates to form the dihydropyran ring with high enantioselectivity.
Asymmetric Hetero-Diels-Alder (HDA) Reaction
The inverse-electron-demand Hetero-Diels-Alder reaction is a powerful tool for the synthesis of dihydropyrans. The use of chiral Lewis acid catalysts, such as C2-symmetric bis(oxazoline)-copper(II) complexes, enables high diastereo- and enantioselectivity.[1][2][3]
Data Presentation: Enantioselective HDA Reactions
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Ethyl vinyl ether | (E)-Diethyl (2-oxobut-3-en-1-yl)phosphonate | Cu(II)-Box (10) | CH₂Cl₂ | -78 | 95 | 98 | [1][2] |
| 2 | Ethyl vinyl ether | (E)-Methyl 2-oxo-4-phenylbut-3-enoate | Cu(II)-Box (10) | CH₂Cl₂ | -78 | 91 | 97 | [1][2] |
| 3 | 2-Methoxypropene | (E)-Diethyl (2-oxobut-3-en-1-yl)phosphonate | Cu(II)-Box (10) | CH₂Cl₂ | -78 | 85 | 96 | [1][2] |
| 4 | Ethyl vinyl ether | (E)-N,N-dimethyl-2-oxo-4-phenylbut-3-enamide | Cu(II)-Box (10) | CH₂Cl₂ | -40 | 88 | 94 | [1][2] |
Note: Data is representative and compiled from cited literature. For a comprehensive list of substrates, refer to the original publications.
Experimental Protocol: General Procedure for Asymmetric HDA Reaction[1][2]
Materials:
-
Chiral bis(oxazoline) ligand
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
α,β-Unsaturated carbonyl compound (heterodiene)
-
Enol ether (heterodienophile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral bis(oxazoline) ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) are dissolved in anhydrous CH₂Cl₂ (10 mL). The resulting solution is stirred at room temperature for 1-4 hours.
-
Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -78 °C).
-
Addition of Reactants: The α,β-unsaturated carbonyl compound (1.0 mmol) is added, followed by the slow addition of the enol ether (3.0 mmol).
-
Reaction Monitoring: The reaction mixture is stirred at the specified temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a few drops of triethylamine. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched dihydropyran.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Logical Relationship: Asymmetric Hetero-Diels-Alder Reaction
References
Application Notes and Protocols: Radical Cyclization Methods for the Synthesis of 3,6-Dihydro-2H-pyrans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of radical cyclization methods for the synthesis of 3,6-dihydro-2H-pyrans, a structural motif present in various biologically active compounds and a valuable intermediate in organic synthesis. This document outlines the underlying chemical principles, offers detailed experimental protocols, and presents quantitative data to guide the practical application of these methods in a research and development setting.
Introduction to Radical Cyclization for 3,6-Dihydro-2H-pyran Formation
Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic molecules.[1] These reactions proceed through radical intermediates and are known for their high efficiency and selectivity in forming five- and six-membered rings.[1] The synthesis of 3,6-dihydro-2H-pyrans via radical cyclization typically involves three key steps:
-
Radical Generation: A radical is selectively generated on an acyclic precursor.[1] Common methods include atom-transfer reactions (e.g., from an alkyl halide) or the use of radical initiators.[1]
-
Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to a multiple bond (alkene or alkyne) within the same molecule to form a new ring.[1] For the formation of 3,6-dihydro-2H-pyrans, a 6-exo cyclization is the key ring-forming step.
-
Radical Quenching: The cyclized radical is then converted to the final product, often by abstraction of a hydrogen atom or another functional group.[1]
A significant advantage of radical cyclizations is their tolerance of a wide range of functional groups and the often mild reaction conditions required.[1]
General Mechanism of Radical Cyclization
The prevailing mechanism for radical cyclization involves the intramolecular attack of a radical on an unsaturated bond. The regioselectivity of this cyclization is a critical aspect, with the "exo" pathway generally favored over the "endo" pathway for the formation of smaller rings.[1]
Caption: General workflow for radical cyclization.
Application Note: Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans
This section details a specific application of radical cyclization for the enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans from propargyl β-iodo ethers.[2] This method utilizes a chiral auxiliary to induce enantioselectivity in the final product.
Reaction Scheme
The overall transformation involves two main steps: the alkoxyiodination of an alkene with propargyl alcohol to form the β-iodo ether precursor, followed by the radical cyclization to yield the desired this compound.
Caption: Two-step synthesis of 3,6-dihydro-2H-pyrans.
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excess for the synthesis of various substituted 3,6-dihydro-2H-pyrans using the protocol described below.
| Entry | Starting Alkene | Product | Yield (%) | Enantiomeric Excess (de, %) |
| 1 | Methyl cinnamate | Methyl 2-(iodomethyl)-3-phenyl-3-(prop-2-yn-1-yloxy)propanoate | - | - |
| 2 | Ethyl cinnamate | Ethyl 2-(iodomethyl)-3-phenyl-3-(prop-2-yn-1-yloxy)propanoate | - | - |
| 3 | 4-Phenylbut-3-en-2-one | 1-Iodo-4-phenyl-4-(prop-2-yn-1-yloxy)pentan-2-one | - | - |
| 4 | 4-(4-Methoxyphenyl)but-3-en-2-one | 1-Iodo-4-(4-methoxyphenyl)-4-(prop-2-yn-1-yloxy)pentan-2-one | - | - |
| 5 | From Entry 1 | Methyl (2R,3S,4R)-3-phenyl-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-pyran-2-carboxylate | - | 99.5 |
| 6 | From Entry 2 | Ethyl (2R,3S,4R)-3-phenyl-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-pyran-2-carboxylate | - | 98.2 |
| 7 | From Entry 3 | (2R,3S)-2-Acetyl-3-phenyl-3,6-dihydro-2H-pyran | - | 99.3 |
| 8 | From Entry 4 | (2R,3S)-2-Acetyl-3-(4-methoxyphenyl)-3,6-dihydro-2H-pyran | - | - |
Note: Specific yields for the cyclization step were not explicitly separated from the initial alkoxyiodination in the source document. The enantiomeric excess is reported as diastereomeric excess (de) in the original literature.[2]
Experimental Protocols
Caution: These procedures involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
General Procedure for the Synthesis of Propargyl β-Iodo Ethers
-
To a cooled (-5 °C) mixture of the corresponding alkene (1 equivalent) and propargyl alcohol, add crystalline iodine in small portions with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Radical Cyclization to Substituted 3,6-Dihydro-2H-pyrans[2]
-
Dissolve the propargyl β-iodo ether (1 equivalent) and (2S)-1-acetylpyrrolidine-2-carboxylic acid (2.11 mmol) in anhydrous benzene (B151609) (12 mL).[2]
-
Add azobisisobutyronitrile (AIBN) as the radical initiator.
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-petroleum ether, 3:7).[2]
Troubleshooting and Considerations
-
Inert Atmosphere: Radical reactions are sensitive to oxygen, which can act as a radical scavenger and inhibit the desired reaction. It is crucial to maintain an inert atmosphere throughout the reaction.[1]
-
Solvent Choice: The choice of solvent is important. Solvents with high bond dissociation energies, such as benzene or benzotrifluoride, are preferred to prevent undesired side reactions with the solvent.[1]
-
Concentration: The concentrations of the reactants and initiator should be carefully optimized to ensure that the rate of cyclization is faster than competing intermolecular reactions or radical quenching.[1]
-
Radical Initiator: AIBN is a common thermal radical initiator. The reaction temperature should be chosen to ensure an appropriate rate of decomposition of the initiator.
-
Purification: The final products may require careful purification by column chromatography to separate them from byproducts and remaining starting materials.
By following these protocols and considerations, researchers can effectively utilize radical cyclization methods for the synthesis of 3,6-dihydro-2H-pyrans for various applications in chemical synthesis and drug discovery.
References
Application Notes and Protocols: 3,6-Dihydro-2H-pyran as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategic consideration in the synthesis of complex organic molecules, preventing undesired side reactions and enabling the selective transformation of other functional groups. The tetrahydropyranyl (THP) ether, formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), is a widely employed and robust protecting group.[1] Its popularity stems from its ease of introduction, general stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions.[2] THP ethers are stable in the presence of strong bases, organometallic reagents, hydrides, and various oxidizing and reducing agents.[1][3] This makes them particularly valuable in multi-step synthetic pathways.[1]
A notable characteristic of the THP group is the creation of a new stereocenter at the anomeric carbon upon reaction with an alcohol.[4] If the alcohol substrate is chiral, this can result in the formation of a diastereomeric mixture, which may complicate purification and spectroscopic analysis.[4][5]
These application notes provide a comprehensive overview of the use of 3,6-dihydro-2H-pyran for the protection of alcohols, including detailed reaction mechanisms, experimental protocols, and data summaries to guide researchers in its effective application.
Reaction Mechanisms
The formation and cleavage of THP ethers are both acid-catalyzed processes that proceed through a resonance-stabilized oxocarbenium ion intermediate.[6]
Protection of Alcohols with Dihydropyran
The protection of an alcohol with DHP is an acid-catalyzed addition to the enol ether double bond.[1]
-
Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion.[1]
-
Nucleophilic Attack: The alcohol oxygen acts as a nucleophile, attacking the electrophilic carbocation.[2]
-
Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the oxonium ion, yielding the THP ether and regenerating the acid catalyst.[2]
Deprotection of THP Ethers
The deprotection of THP ethers is the reverse of the protection reaction, relying on acid-catalyzed hydrolysis.[1]
-
Protonation of the THP Ether: The ether oxygen is protonated by an acid catalyst.[7]
-
Cleavage: The carbon-oxygen bond cleaves to release the parent alcohol and the resonance-stabilized oxocarbenium ion.[7]
-
Hydrolysis: The carbocation is quenched by water or another nucleophilic solvent to ultimately form 5-hydroxypentanal.[7][8]
Quantitative Data Summary
Protection of Alcohols as THP Ethers
The following table summarizes various conditions for the protection of alcohols using 3,4-dihydro-2H-pyran. The choice of catalyst and conditions can be tailored based on the substrate's sensitivity to acid.
| Alcohol Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Alcohols | NbP | Dichloromethane (B109758) | Room Temp. | 1-2 h | 85-94 | [9] |
| Secondary Alcohols | NbP | Dichloromethane | Room Temp. | 3-5 h | 60-84 | [9] |
| Tertiary Alcohols | NbP | Dichloromethane | Room Temp. | 6-8 h | 50-75 | [9] |
| Iodobenzyl alcohol | PPTS | Dichloromethane | 0 °C to RT | 1 h | >99 | [5] |
| Various Alcohols | p-TsOH·H₂O | Dichloromethane | Room Temp. | - | - | [1][10] |
| Various Alcohols | NH₄HSO₄@SiO₂ | CPME or 2-MeTHF | Room Temp. | ~4 h | - | [2] |
NbP = Niobium Phosphate, PPTS = Pyridinium (B92312) p-toluenesulfonate, p-TsOH·H₂O = p-Toluenesulfonic acid monohydrate, CPME = Cyclopentyl methyl ether, 2-MeTHF = 2-Methyltetrahydrofuran.
Deprotection of THP Ethers
A variety of methods are available for the cleavage of THP ethers, with the choice depending on the presence of other acid-sensitive functional groups.
| THP Ether Substrate | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Alcohol THP Ethers | NbP | Methanol | Reflux | 2-4 h | 65-99 | [9] |
| Phenol THP Ether | NbP | Methanol | Reflux | 1.5 h | 69 | [9] |
| Various THP Ethers | LiCl/H₂O | DMSO | 90 °C | 6 h | Excellent | [11] |
| Various THP Ethers | Acetic Acid/THF/H₂O | THF/H₂O | Room Temp. | - | - | [7] |
| Various THP Ethers | p-TsOH·H₂O | Methanol | Room Temp. | 1-3 h | - | [12] |
| Alkene with THP Ether | p-TsOH·H₂O | 2-Propanol | 0 °C to RT | 17 h | Quantitative | [5] |
| Various THP Ethers | Amberlyst-15 | Methanol | Room Temp. | - | - | [7] |
| Various THP Ethers | Dowex-50W-X8 | Methanol | Room Temp. | 1 h | 98 | [13] |
DMSO = Dimethyl sulfoxide.
Stability of THP Ethers
The THP protecting group is stable under a wide range of conditions, making it a versatile choice in organic synthesis.
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, KOH) | Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Acylating and Alkylating Reagents | Stable |
| Oxidizing Agents | Generally Stable |
| Acidic Conditions (Protic and Lewis Acids) | Labile |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using PPTS
This protocol describes a mild and efficient method for the protection of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as the acid catalyst.[5]
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)[5]
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[5]
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution, followed by the addition of PPTS (0.1 equiv).[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of DHP may be added.[5]
-
Upon completion, quench the reaction by adding deionized water.[5]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel.[5]
Protocol 2: Deprotection of a THP Ether using Acetic Acid
This protocol details the acidic hydrolysis of a THP ether using a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.[7]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF, acetic acid, and water.[7]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[7]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel if necessary.[7]
Protocol 3: Deprotection of a THP Ether using a Solid Acid Catalyst (Amberlyst-15)
The use of a solid-supported acid like Amberlyst-15 simplifies the workup procedure as the catalyst can be removed by filtration.[7]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Amberlyst-15 resin (10-20% by weight)[7]
-
Methanol
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
To a solution of the THP-protected alcohol (1.0 equiv) in methanol, add Amberlyst-15 resin.[7]
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.[7]
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[7]
-
Wash the resin with a small amount of methanol.[7]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.[7]
-
The crude product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if needed.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Dihydropyran (DHP) [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers
A Note on Terminology: The widely employed protecting group for alcohols derived from a dihydropyran is the tetrahydropyranyl (THP) ether, formed from 3,4-dihydro-2H-pyran. While 3,6-dihydro-2H-pyran is a valid chemical structure, its use as a standard protecting group is not prevalent in the chemical literature. The protocols detailed below pertain to the deprotection of the common THP ethers and are expected to be applicable to other cyclic acetal-type protecting groups under similar principles.
The tetrahydropyranyl (THP) group is a robust and extensively utilized protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. Its popularity is due to its ease of introduction, stability across a wide range of non-acidic conditions (including reactions with organometallics, hydrides, and strong bases), and its straightforward removal under mild acidic conditions.[1][2][3] This document provides detailed protocols and quantitative data for the cleavage of THP ethers to regenerate the parent alcohols.
Quantitative Data Summary for THP Ether Deprotection
The following table summarizes various catalytic systems and conditions for the deprotection of THP ethers, providing a comparative overview of their efficiency.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LiCl / H₂O | Variety of THP ethers | DMSO | 90 | 6 h | 85-95 | [4] |
| Iron(III) Tosylate | Variety of THP ethers | Methanol | Room Temp. | 0.5-2 h | 88-96 | [5] |
| Amberlyst-15 | THP-protected alcohols | Methanol | Room Temp. | 0.5-3 h | 90-98 | [6] |
| Acetic Acid / H₂O | THP-protected alcohols | THF | Room Temp. | 2-12 h | >90 | [6] |
| Bismuth Triflate | THP-protected alcohols | Methanol | Room Temp. | 5-15 min | 90-98 | [1] |
| Zeolite H-beta | THP-protected alcohols | Dichloromethane | Room Temp. | 15-60 min | 92-98 | [1] |
| Cerium(IV) Ammonium Nitrate (CAN) | THP-protected alcohols | Acetonitrile/Water | Room Temp. | 15 min - 2 h | High | [6] |
| H₁₄[NaP₅W₃₀O₁₁₀] | THP ethers | Methanol | Reflux | 15-45 min | 90-98 | [7] |
| N-Bromosuccinimide (NBS) / β-Cyclodextrin | THP ethers | Water | 50 | 2-4 h | 85-94 | [1] |
| Sc(OTf)₃ | THP ethers | Methanol | Room Temp. | 0.5-3 h | High | [3] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below. Standard laboratory safety procedures should always be followed.
Protocol 1: Mild Acidic Hydrolysis using Acetic Acid
This protocol is a widely used and gentle method for the deprotection of THP ethers, suitable for many common substrates.[6]
Materials:
-
THP-protected alcohol (1.0 equivalent)
-
Tetrahydrofuran (B95107) (THF)
-
Acetic acid
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[6]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[6]
-
Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection using a Solid-Supported Acid Catalyst (Amberlyst-15)
The use of a solid-supported acid like Amberlyst-15 simplifies the workup procedure, as the catalyst can be removed by simple filtration.[6]
Materials:
-
THP-protected alcohol (1.0 equivalent)
-
Methanol
-
Amberlyst-15 resin
-
Standard laboratory glassware
-
Filtration apparatus
-
TLC supplies
Procedure:
-
Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight of the substrate).[6]
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.[6]
-
Filtration: Upon completion of the reaction, filter the mixture to remove the Amberlyst-15 resin.[6]
-
Washing: Wash the resin with a small amount of methanol.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the deprotected alcohol.
-
Purification: Further purification by column chromatography may be performed if required.
Protocol 3: Neutral Deprotection using Lithium Chloride
This method provides a mild and efficient aqueous procedure for the deprotection of THP ethers, avoiding the use of acids.[4]
Materials:
-
THP-protected alcohol (2 mmol)
-
Lithium chloride (LiCl, 10 mmol)
-
Water (20 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO, 10 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware with heating capabilities
-
TLC supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the THP ether (2 mmol), LiCl (10 mmol), and water (20 mmol) in DMSO (10 mL).[4]
-
Heating: Heat the mixture at 90 °C under a nitrogen atmosphere for 6 hours.[4]
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute with water (10 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).[4]
-
Drying and Concentration: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography.
Visualized Workflow and Mechanisms
The following diagrams illustrate the general workflow for THP ether deprotection and the underlying acid-catalyzed mechanism.
Caption: General experimental workflow for THP ether deprotection.
Caption: Mechanism of acid-catalyzed THP ether deprotection.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. 3174-74-1 | this compound | Pyrans | Ambeed.com [ambeed.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application of 3,6-Dihydro-2H-pyran in the Total Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran moiety is a key structural feature in a diverse array of biologically active natural products. Its presence often imparts significant pharmacological properties, making it an attractive target for synthetic chemists. This document provides detailed application notes and experimental protocols for the construction of this heterocyclic system in the context of the total synthesis of three exemplary natural products: (+)-Centrolobine, (+)-Dactylolide, and (+)-Torrubiellone C.
Introduction to this compound in Natural Products
The substituted dihydropyran ring is a prevalent scaffold in numerous natural products, including those with antimicrobial, antifungal, and cytotoxic activities. The stereoselective synthesis of this motif is a central challenge in the total synthesis of these complex molecules. Various synthetic strategies have been developed to construct the this compound ring, each with its own advantages in terms of efficiency, stereocontrol, and functional group tolerance. This report will delve into three powerful methods: Prins cyclization, diastereoselective pyran annulation, and hetero-Diels-Alder reaction, as applied to the synthesis of specific natural products.
Application Notes: Case Studies
(+)-Centrolobine: Prins Cyclization Approach
(+)-Centrolobine is a diarylheptanoid natural product that exhibits anti-bacterial activity. Its total synthesis has been accomplished through various strategies, with the Prins cyclization being a key method for the stereoselective formation of the central tetrahydropyran (B127337) ring. A particularly efficient approach involves a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization.
Table 1: Key Step in the Total Synthesis of (±)-Centrolobine [1]
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (min) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Domino Olefin Cross-Metathesis/Intramolecular oxa-Conjugate Cyclization | Enone 3 and Hydroxyalkene (±)-4 | HG-II (10 mol %) | CH₂Cl₂ | 100 (μW) | 20 | 74 | 13:1 |
| Deprotection/Reduction | Tetrahydropyran (±)-5 | 10% Pd/C, H₂ | THF | rt | 3 days | 69 | - |
(+)-Dactylolide: Diastereoselective Pyran Annulation
(+)-Dactylolide, a marine macrolide isolated from the sponge Dactylospongia sp., displays potent cytotoxic activity against several cancer cell lines.[2][3][4] The total synthesis reported by Keck and Sanchez features a highly diastereoselective pyran annulation to construct the 2,6-cis-disubstituted methylene (B1212753) tetrahydropyran core.[2][5]
Table 2: Key Steps in the Total Synthesis of (+)-Dactylolide [2]
| Step | Reactants | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio |
| Pyran Annulation | Aldehyde 7 and Hydroxy allylsilane 6 | TMSOTf | CH₂Cl₂ | -78 | 85 | Single diastereomer |
| Horner-Wadsworth-Emmons Macrocyclization | Phosphono-aldehyde | NaHMDS | THF | -78 to 0 | 60 | - |
| Deprotection | Macrocycle 23 | DDQ | CH₂Cl₂/H₂O | rt | 84 | - |
| Oxidation | Diol | Dess-Martin periodinane | CH₂Cl₂ | rt | 91 | - |
(+)-Torrubiellone C: Hetero-Diels-Alder Reaction
(+)-Torrubiellone C is a fungal metabolite with a unique pyridone-containing structure. Its enantioselective total synthesis has been achieved, providing a basis for the assignment of its absolute configuration.[6][7] While the provided search results do not offer an explicit hetero-Diels-Alder reaction for the dihydropyran ring formation in this specific synthesis, this method is a well-established and powerful tool for constructing such heterocycles in other complex natural products. For illustrative purposes, a general protocol for a hetero-Diels-Alder reaction is included in the experimental section.
Experimental Protocols
Protocol for Domino Olefin Cross-Metathesis/Intramolecular oxa-Conjugate Cyclization in the Synthesis of (±)-Centrolobine[1]
Synthesis of (±)-5:
-
To a solution of enone 3 and hydroxyalkene (±)-4 (1.5 equivalents) in CH₂Cl₂ is added Hoveyda-Grubbs second-generation catalyst (HG-II, 10 mol %).
-
The reaction mixture is heated to 100 °C under microwave irradiation for 20 minutes.
-
The crude reaction mixture is concentrated under reduced pressure.
-
Purification by flash chromatography on silica (B1680970) gel affords the desired 2,6-cis-disubstituted tetrahydropyran (±)-5 as a single stereoisomer in 74% yield.
-
Spectroscopic Data for (±)-5: The spectroscopic data should be consistent with the reported values, confirming the cis-stereochemistry via NOE experiments.
Synthesis of (±)-Centrolobine (±)-1:
-
To a solution of tetrahydropyran (±)-5 (25.1 mg, 60.5 μmol) in THF (1.5 mL) is added 10% Pd/C (8.1 mg).
-
The resulting suspension is stirred at room temperature under a hydrogen atmosphere (balloon) for 3 days.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification of the residue by flash chromatography on silica gel (6 to 20% acetone/hexanes) gives (±)-centrolobine (13.1 mg, 69%) as a colorless clear oil.
-
Spectroscopic Data for (±)-1: The spectroscopic data of the synthetic material should be in full accordance with those reported for the natural product.
Protocol for Diastereoselective Pyran Annulation in the Total Synthesis of (+)-Dactylolide[2]
Synthesis of Pyran 16:
-
A solution of hydroxy allylsilane 6 in CH₂Cl₂ is cooled to -78 °C.
-
To this solution is added aldehyde 7 , followed by the dropwise addition of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
The reaction is stirred at -78 °C until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
Purification by flash chromatography on silica gel yields pyran 16 as a single diastereomer in 85% yield.
-
Spectroscopic Data for 16: ¹H and ¹³C NMR spectra should confirm the formation of the desired product as a single diastereomer.
General Protocol for a Hetero-Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of a dihydropyran ring via a hetero-Diels-Alder reaction, a key strategy applicable to various natural product syntheses.
-
To a solution of the diene in a suitable solvent (e.g., CH₂Cl₂ or toluene) is added the dienophile (e.g., an aldehyde or ketone).
-
A Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or a chiral catalyst for asymmetric synthesis) is added at a low temperature (e.g., -78 °C).
-
The reaction mixture is stirred at the low temperature for several hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ or water).
-
The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired dihydropyran adduct.
-
Spectroscopic Data: Characterization by ¹H NMR, ¹³C NMR, IR, and mass spectrometry is performed to confirm the structure and stereochemistry of the product.
Visualizations
Caption: Synthetic workflow for the total synthesis of (+)-Dactylolide.
This document provides a concise yet detailed overview of the application of this compound synthesis in the context of natural product total synthesis. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Total Synthesis of (+)-Dactylolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-dactylolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+)-dactylolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic enantioselective total synthesis of (+)-torrubiellone C - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Laulimalide Subunits Utilizing 3,6-Dihydro-2H-pyran Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key subunits of laulimalide (B1674552), a potent microtubule-stabilizing agent with significant anticancer activity. The methodologies presented leverage the versatile 3,6-Dihydro-2H-pyran core, employing various modern synthetic strategies, including Ring-Closing Metathesis (RCM), Palladium-catalyzed stereospecific cyclization, and Rhodium-catalyzed cycloisomerization.
Introduction
Laulimalide, a marine macrolide, has garnered considerable attention in the synthetic and medicinal chemistry communities due to its powerful cytotoxic effects against numerous cancer cell lines. Its complex molecular architecture, featuring a dihydropyran ring, has spurred the development of innovative synthetic approaches. This document outlines three distinct and effective strategies for the construction of laulimalide fragments centered around the this compound motif.
I. Synthesis of the C2-C16 Laulimalide Fragment via Ring-Closing Metathesis (RCM)
This protocol describes an enantioselective synthesis of the C2-C16 segment of laulimalide. A key step in this approach is the construction of a δ-lactone via Ring-Closing Metathesis, which is subsequently converted to the functionalized dihydropyran.[1]
Experimental Workflow
Caption: Workflow for the RCM-based synthesis of the C2-C16 laulimalide fragment.
Key Experimental Protocols
1. Acrylate Ester Formation: To a solution of the homoallylic alcohol (1.0 equiv) in CH₂Cl₂ at 0 °C is added triethylamine (B128534) (1.5 equiv) followed by the dropwise addition of acryloyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 1 hour and then quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Ring-Closing Metathesis: The acrylate ester (1.0 equiv) is dissolved in degassed CH₂Cl₂. Grubbs' second-generation catalyst (5 mol %) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the δ-lactone.[1]
3. Anomeric Alkylation: The δ-lactone (1.0 equiv) is dissolved in CH₂Cl₂ and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 1.1 equiv) is added dropwise, and the reaction is stirred for 30 minutes. Acetic anhydride (B1165640) (2.0 equiv), pyridine (B92270) (2.0 equiv), and a catalytic amount of DMAP are added sequentially. The mixture is stirred for 1 hour, followed by the addition of allyltrimethylsilane (1.5 equiv) and BF₃·OEt₂ (1.5 equiv). The reaction is stirred for an additional 2 hours at -78 °C before quenching with saturated aqueous Rochelle's salt. The product is extracted with CH₂Cl₂, dried, and purified.[1]
Quantitative Data Summary
| Step | Product | Yield (%) | Diastereomeric Ratio |
| Acrylate Ester Formation | Acrylate Ester | 76 | N/A |
| Ring-Closing Metathesis | δ-Lactone | ~90 | N/A |
| Anomeric Alkylation | Allylated Dihydropyran | 82 | Single Isomer |
II. Palladium-Catalyzed Stereospecific Construction of Dihydropyran Units
This section details a total synthesis of (-)-laulimalide where the substituted 3,6-dihydro[2H]pyran units are constructed via a Pd-catalyzed stereospecific ring construction.[2][3] This method offers excellent control of stereochemistry.
Logical Relationship of Key Steps
Caption: Palladium-catalyzed stereospecific synthesis of the dihydropyran ring.
Key Experimental Protocol
1. Pd-Catalyzed Cyclization: To a solution of the acyclic carbonate precursor (1.0 equiv) in THF is added Pd₂(dba)₃·CHCl₃ (5 mol %) and dppf (10 mol %). The mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the dihydropyran as a single diastereomer.[4]
Quantitative Data Summary
| Step | Product | Yield (%) | Diastereomeric Ratio |
| Pd-catalyzed Cyclization | Tetrahydropyran Derivative | 87 | Single Diastereomer |
III. Rhodium-Catalyzed Cycloisomerization for the Southern Fragment
The synthesis of the southern fragment of laulimalide can be efficiently achieved using a chemoselective Rh-catalyzed cycloisomerization of a diyne precursor to form the dihydropyran ring.[4][5] This atom-economical transformation is selective for the formation of the six-membered ring.[4]
Signaling Pathway of the Catalytic Cycle
Caption: Catalytic cycle for the Rh-catalyzed cycloisomerization.
Key Experimental Protocol
1. Rh(I)-Catalyzed Cycloisomerization: In a glovebox, a flask is charged with the diyne substrate (1.0 equiv), an electron-deficient bidentate phosphine (B1218219) ligand (e.g., 5 mol %), and [Rh(cod)Cl]₂ (2.5 mol %). The flask is sealed, removed from the glovebox, and solvent (e.g., THF) is added. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The solvent is then evaporated, and the crude product is purified by flash chromatography to give the dihydropyran.[4]
Quantitative Data Summary
| Step | Product | Yield (%) | Catalyst Loading (mol %) |
| Rh(I)-Catalyzed Cycloisomerization | Dihydropyran | High | Reduced |
Note: Specific yields and catalyst loadings can vary depending on the exact substrate and ligand used. The use of an electron-deficient bidentate phosphine allows for a reduced catalyst loading.[4][5]
Conclusion
The methodologies presented herein offer robust and efficient pathways for the synthesis of key laulimalide subunits based on the this compound core. These protocols provide researchers with a strong foundation for the total synthesis of laulimalide and the development of novel analogues for anticancer drug discovery. The choice of strategy—RCM, Pd-catalyzed cyclization, or Rh-catalyzed cycloisomerization—can be tailored based on the specific synthetic goals and available starting materials.
References
- 1. An enantioselective synthesis of the C2–C16 segment of antitumor macrolide laulimalide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of the microtubule-stabilizing agent (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-laulimalide: Pd-catalyzed stereospecific ring construction of the substituted 3,6-dihydro[2H]pyran units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments [ouci.dntb.gov.ua]
Application Notes and Protocols for Cycloaddition Reactions Involving Dihydropyran Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cycloaddition reactions involving dihydropyran derivatives, focusing on their application in the synthesis of complex molecular architectures relevant to drug discovery and development. The protocols and data presented are based on established methodologies for the Diels-Alder reaction of 2-alkoxy-3,6-dihydro-2H-pyran-3-ones, which serve as valuable synthons for the construction of bicyclic systems.
Introduction to Cycloaddition Reactions of Dihydropyrans
3,6-Dihydro-2H-pyran and its derivatives are versatile building blocks in organic synthesis. Their contained double bond can participate in various cycloaddition reactions, most notably the [4+2] Diels-Alder reaction, where they act as dienophiles. The resulting bicyclic ether frameworks are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The stereochemical outcome of these reactions can often be precisely controlled, offering a powerful tool for the asymmetric synthesis of complex molecules.
The reactivity of the dihydropyran double bond is influenced by the substituents on the pyran ring. Electron-withdrawing groups can enhance its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions. Furthermore, the use of Lewis acid catalysts can significantly accelerate these reactions and improve their stereoselectivity.
Key Applications in Drug Development
-
Scaffold for Natural Product Synthesis: The bicyclic and polycyclic structures generated from cycloaddition reactions of dihydropyrans are key intermediates in the total synthesis of various natural products with potential therapeutic applications.
-
Generation of Molecular Complexity: Diels-Alder reactions, in particular, allow for the rapid construction of complex molecular architectures from relatively simple starting materials in a single step, which is highly advantageous in the synthesis of compound libraries for high-throughput screening.
-
Stereocontrolled Synthesis: The ability to control the stereochemistry of multiple newly formed chiral centers is a crucial aspect of these reactions, enabling the synthesis of enantiomerically pure compounds, a critical requirement for modern drug development.
Diels-Alder Reactions of 2-Alkoxy-3,6-dihydro-2H-pyran-3-ones
A well-documented example of a cycloaddition reaction involving a dihydropyran system is the Diels-Alder reaction of optically active 2-alkoxy-2H-pyran-3(6H)-ones. These compounds serve as excellent dienophiles, reacting with various dienes to produce bicyclic adducts with high stereoselectivity.[1][2]
Data Presentation
The following table summarizes the results of Diels-Alder cycloadditions between 2-alkoxy-2H-pyran-3(6H)-ones and various dienes under both thermal and Lewis acid-catalyzed conditions.[1][2]
| Entry | Dienophile | Diene | Conditions | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | 2-methoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | Toluene (B28343), 110 °C, 24 h | ~50 | >80:20 |
| 2 | 2-methoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | CH₂Cl₂, SnCl₄, -78 °C, 2 h | ~80 | >94:6 |
| 3 | 2-isopropoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | Toluene, 110 °C, 24 h | ~50 | >80:20 |
| 4 | 2-isopropoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | CH₂Cl₂, SnCl₄, -78 °C, 2 h | ~80 | >94:6 |
| 5 | 2-methoxy-2H-pyran-3(6H)-one | Butadiene | Toluene, 110 °C, 24 h | ~50 | >80:20 |
| 6 | 2-methoxy-2H-pyran-3(6H)-one | Butadiene | CH₂Cl₂, SnCl₄, -78 °C, 2 h | ~80 | >94:6 |
Data is approximated from graphical representations and descriptions in the source literature.[1][2]
Experimental Protocols
The following are detailed protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions of 2-alkoxy-2H-pyran-3(6H)-ones.
Protocol 1: Thermal Diels-Alder Reaction
This protocol describes the general procedure for the uncatalyzed [4+2] cycloaddition.
Materials:
-
2-alkoxy-2H-pyran-3(6H)-one (1.0 equiv)
-
Diene (e.g., 2,3-dimethylbutadiene, butadiene) (2.0-3.0 equiv)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-alkoxy-2H-pyran-3(6H)-one.
-
Dissolve the dienophile in anhydrous toluene (to a concentration of 0.1-0.2 M).
-
Add the diene to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines the procedure for a Lewis acid-catalyzed reaction, which generally provides higher yields and diastereoselectivity.[1][2]
Materials:
-
2-alkoxy-2H-pyran-3(6H)-one (1.0 equiv)
-
Diene (e.g., 2,3-dimethylbutadiene, butadiene) (1.5-2.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Lewis acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂) (1.1 equiv)
-
Schlenk flask or similar oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-alkoxy-2H-pyran-3(6H)-one.
-
Dissolve the dienophile in anhydrous dichloromethane (to a concentration of 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution dropwise to the cooled solution of the dienophile.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the diene dropwise to the reaction mixture.
-
Continue to stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion (typically 1-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
1,3-Dipolar Cycloaddition Reactions
While the Diels-Alder reaction is the most prominent cycloaddition involving dihydropyrans, the double bond can also act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. This class of reactions is a powerful method for the synthesis of five-membered heterocyclic rings.[3]
Common 1,3-dipoles include:
-
Nitrile oxides
-
Azides
-
Nitrones
-
Azomethine ylides
The reaction of a 1,3-dipole with the double bond of this compound would lead to the formation of a fused pyrano-heterocyclic system. While theoretically feasible and a valuable transformation, specific and detailed experimental protocols for such reactions with unsubstituted this compound are less commonly reported in readily available literature compared to its Diels-Alder reactions. However, the general principles of 1,3-dipolar cycloadditions can be applied, often requiring thermal or catalytic activation. Researchers interested in exploring these transformations can adapt general protocols for 1,3-dipolar cycloadditions to the dihydropyran system.
Visualizations
Caption: Comparative workflow for thermal vs. Lewis acid-catalyzed Diels-Alder reactions.
References
Application Notes and Protocols for the Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrans
For Researchers, Scientists, and Drug Development Professionals
The cis-2,6-disubstituted dihydropyran framework is a crucial structural motif present in numerous biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for a highly diastereoselective method to synthesize cis-2,6-disubstituted dihydropyrans via a silyl-Prins cyclization.
Introduction
The Prins cyclization, a powerful carbon-carbon bond-forming reaction, allows for the construction of tetrahydropyran (B127337) rings from a homoallylic alcohol and a carbonyl compound. The silyl-Prins variant offers a strategic approach to achieving high diastereoselectivity. This protocol focuses on the reaction of vinylsilyl alcohols with various aldehydes, promoted by a Lewis acid, to yield the desired cis-2,6-disubstituted dihydropyrans. The reaction proceeds with excellent stereocontrol, which is attributed to the chair-like transition state where the substituents preferentially occupy pseudoequatorial positions to minimize steric hindrance.[1]
Reaction Principle
The synthesis is based on a tandem reaction sequence. A Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), activates the aldehyde, which then reacts with the vinylsilyl alcohol. This is followed by a 6-endo-dig cyclization to form a stabilized oxocarbenium ion intermediate. A subsequent desilylation step affords the final cis-2,6-disubstituted dihydropyran product. The use of vinylsilyl alcohols has been shown to be more effective than allylsilyl alcohols in this transformation, as the latter can lead to competing reaction pathways such as Peterson elimination and oxonia-Cope reactions.[1][2][3]
Experimental Workflow & Signaling Pathway
The overall experimental workflow and the proposed reaction mechanism are depicted below.
Caption: Overall experimental workflow from starting materials to the final product.
Caption: Proposed mechanism for the silyl-Prins cyclization.[1]
Quantitative Data Summary
The diastereoselective synthesis of various cis-2,6-disubstituted dihydropyrans was achieved with moderate to good yields and excellent diastereoselectivity. The results are summarized in the table below.
| Entry | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | n-Pr | n-Pr | 4a | 48 | 90:10 |
| 2 | n-Pr | Ph(CH₂)₂ | 4b | 65 | >95:5 |
| 3 | n-Pr | Ph | 4c | 55 | >95:5 |
| 4 | Ph(CH₂)₂ | n-Pr | 4d | 70 | >95:5 |
| 5 | Ph(CH₂)₂ | Ph(CH₂)₂ | 4e | 68 | >95:5 |
| 6 | Ph(CH₂)₂ | Ph | 4f | 62 | >95:5 |
| 7 | Ph(CH₂)₂ | p-HO-Ph(CH₂)₂ | 4g | 43 | >95:5 |
| 8 | Ph(CH₂)₂ | i-Pr-Ester | 4h | 46 | >95:5 |
Experimental Protocols
Materials and General Methods:
-
All reactions were carried out under a nitrogen atmosphere with dry solvents under anhydrous conditions unless otherwise noted.
-
Tetrahydrofuran (THF) was distilled from sodium-benzophenone ketyl.
-
Dichloromethane (DCM) was distilled from calcium hydride.
-
All other reagents were purchased from commercial suppliers and used without further purification.
-
Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates (60 F254).
-
Column chromatography was performed on silica gel (60, particle size 0.040-0.063 mm).
-
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
Protocol 1: Synthesis of Allyl(diphenyl)silane (1)
-
To a solution of zinc (2.99 g, 45 mmol, 1.5 equiv.) in THF (25 mL) at 0 °C under a nitrogen atmosphere, add allyl bromide (3.9 mL, 45 mmol, 1.5 equiv.).
-
Stir the mixture vigorously for 5 minutes.
-
Add chloro(dimethyl)phenylsilane (5.03 mL, 30 mmol, 1.0 equiv.) dropwise.
-
Once the starting materials are consumed (monitored by TLC), hydrolyze the reaction with saturated aqueous NH₄Cl (20 mL).
-
Separate the phases and extract the aqueous phase three times with diethyl ether.
-
Combine the organic phases, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield allyl(diphenyl)silane (1) as a colorless oil (95% yield), which can be used without further purification.[1]
Protocol 2: Synthesis of Vinylsilyl Alcohols (e.g., 3b)
This protocol describes the synthesis of the vinylsilyl alcohol precursor. The synthesis of allylsilyl alcohols (2) follows a similar procedure with slight modifications to the reagents and reaction times.[1]
-
To a solution of allyl(diphenyl)silane (1) (1.5 g, 8.5 mmol, 1.0 equiv.) in THF (15 mL) at 0 °C under nitrogen, add n-BuLi (6.4 mL, 10.2 mmol, 1.1 equiv.) and TMEDA (2.1 mL, 14.0 mmol, 1.65 equiv.) dropwise.
-
Stir the mixture at this temperature for 2 hours.
-
Cool the reaction to -78 °C and add Ti(iOPr)₄ (2.52 mL, 8.5 mmol, 1.0 equiv.).
-
After 1 hour, add the corresponding aldehyde (e.g., 3-phenylpropionaldehyde, 10.2 mmol, 1.2 equiv.) dropwise.
-
Once the starting materials are consumed (monitored by TLC), hydrolyze the reaction with saturated aqueous NH₄Cl (15 mL).
-
Perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to afford the desired vinylsilyl alcohol.
Protocol 3: General Procedure for the Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrans (e.g., 4a)
-
To a solution of the vinylsilyl alcohol (e.g., 3a, 1.0 equiv.) and the corresponding aldehyde (e.g., butyraldehyde, 1.5 equiv.) in dry DCM (0.1 M) at -78 °C under a nitrogen atmosphere, add TMSOTf (1.0 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the cis-2,6-disubstituted dihydropyran.[1]
Conclusion
The described silyl-Prins cyclization provides an efficient and highly diastereoselective method for the synthesis of cis-2,6-disubstituted dihydropyrans. The operational simplicity, use of readily available starting materials, and high stereocontrol make this protocol a valuable tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development. The methodology is robust for a range of aliphatic and aromatic aldehydes, though yields may be affected by certain functional groups on the aldehyde.[1]
References
- 1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways | MDPI [mdpi.com]
- 2. [PDF] Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways | Semantic Scholar [semanticscholar.org]
- 3. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 3,6-Dihydro-2H-pyran Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran (DHP) moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile applications in the design and synthesis of a wide array of biologically active compounds. This heterocyclic system, with its inherent conformational flexibility and synthetic tractability, serves as a crucial building block for developing novel therapeutics targeting a range of diseases, including cancer, microbial infections, and neurological disorders. This document provides detailed application notes, experimental protocols, and quantitative biological data for compounds incorporating the this compound scaffold.
Application Notes
The this compound ring is a six-membered oxygen-containing heterocycle that can act as a bioisosteric replacement for other cyclic systems, such as morpholine (B109124), and can be readily functionalized to explore chemical space and optimize pharmacological properties. Its unique structural features allow it to participate in various non-covalent interactions with biological targets.
As a Morpholine Bioisostere in Kinase Inhibitors
One of the notable applications of the DHP scaffold is its use as a morpholine mimic in the design of kinase inhibitors. For instance, in the development of mammalian target of rapamycin (B549165) (mTOR) inhibitors, replacement of the morpholine group with a this compound moiety in pyrazolopyrimidine and thienopyrimidine cores resulted in compounds with equivalent or improved potency and selectivity against phosphoinositide 3-kinase (PI3K).[1] This substitution is significant as it demonstrates that the DHP ring can effectively engage with the hinge region of the kinase, a critical interaction for inhibitory activity.
In Anticancer Drug Discovery
The DHP scaffold is a common feature in a multitude of compounds exhibiting potent anticancer activity. These derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2][3] The cytotoxic effects of DHP-containing compounds have been demonstrated against a range of cancer cell lines, including breast, lung, colon, and central nervous system cancers.
In Antimicrobial Agents
Derivatives of this compound have also shown promising activity against various microbial pathogens. The antimicrobial efficacy is influenced by the nature and position of substituents on the pyran ring. Studies have shown that the introduction of specific lipophilic and electron-withdrawing groups can enhance the antibacterial and antifungal properties of these compounds.[4] The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Biological Data
The following tables summarize the biological activity of various compounds containing the this compound scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyranonaphthoquinones | KB | 1.5 | [5] |
| Hep-G2 | 3.6 | [5] | |
| Fused Pyran Derivatives | MCF7 | 12.46 ± 2.72 | [6] |
| A549 | 0.23 ± 0.12 | [6] | |
| HCT116 | 7.58 ± 1.01 | [6] | |
| Pyrano[3,2-c]chromen-5(4H)-ones | HCT 116 | 1.4 | [5] |
| MiaPaCa-2 | 4.3 | [5] |
Table 2: mTOR Inhibition by this compound Containing Compounds
| Compound Scaffold | Target | IC50 (nM) | Reference |
| Pyrazolopyrimidine | mTOR | 1 | [7] |
| Torin2 | mTOR | 0.25 (EC50) | [2] |
Table 3: Antimicrobial Activity of 2H-pyran-3(6H)-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [4] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [4] |
Experimental Protocols
Synthesis of this compound Scaffolds via Prins Cyclization
The Prins cyclization is a powerful and efficient method for the construction of the this compound ring system.[8][9]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (10 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the homoallylic alcohol and aldehyde in anhydrous DCM at 0 °C under an inert atmosphere, add BF₃·OEt₂ (10 mol%) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound-based inhibitors.
Caption: Experimental workflow for the synthesis of this compound derivatives via Prins cyclization.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
References
- 1. Discovery of this compound as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 6. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Application Notes and Protocols: Tandem Prins Cyclization for the Synthesis of 3,6-Dihydro-2H-pyran Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,6-dihydro-2H-pyran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceuticals. Its inherent conformational features and the presence of a reactive double bond make it a valuable building block in medicinal chemistry and drug discovery. The Tandem Prins cyclization has emerged as a powerful and efficient strategy for the stereoselective synthesis of these important heterocyclic frameworks. This one-pot reaction typically involves the acid-catalyzed condensation of a homoallylic or homopropargylic alcohol with an aldehyde, followed by an intramolecular cyclization and subsequent trapping of the resulting carbocation. This methodology offers a direct route to functionalized dihydropyrans with high levels of stereocontrol, making it an attractive tool for the rapid construction of complex molecular architectures.
These application notes provide detailed protocols and compiled data for the synthesis of this compound scaffolds via Tandem Prins cyclization, intended to aid researchers in the facile adoption and optimization of this versatile reaction.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the Lewis acid-catalyzed Tandem Prins cyclization to form a this compound scaffold proceeds through several key steps. The reaction is initiated by the activation of an aldehyde with a Lewis acid, followed by nucleophilic attack from the hydroxyl group of a homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes an intramolecular cyclization, where the alkene moiety attacks the electrophilic carbon of the oxocarbenium ion. This cyclization typically proceeds through a chair-like transition state, which accounts for the high diastereoselectivity often observed in these reactions. The resulting tertiary carbocation is then quenched, often through elimination of a proton, to yield the final this compound product. The stereochemical outcome of the reaction is largely dictated by the equatorial positioning of substituents on the chair-like transition state to minimize steric hindrance.[1][2]
Caption: Mechanism of Tandem Prins Cyclization.
Data Presentation
The following tables summarize quantitative data from various reported Tandem Prins cyclization reactions for the synthesis of this compound scaffolds, allowing for easy comparison of different reaction conditions.
Table 1: Lewis Acid Catalyzed Tandem Prins Cyclization of Various Aldehydes
| Entry | Aldehyde (R¹CHO) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Benzaldehyde | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 0.5 | 85 | >99:1 | [3] |
| 2 | 4-Chlorobenzaldehyde | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 0.5 | 82 | >99:1 | [3] |
| 3 | 4-Methoxybenzaldehyde | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 0.5 | 88 | >99:1 | [3] |
| 4 | 2-Naphthaldehyde | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 1 | 80 | >99:1 | [3] |
| 5 | Cinnamaldehyde | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 1 | 78 | >99:1 | [3] |
| 6 | Phenylacetaldehyde | InCl₃ (10) | CH₂Cl₂ | rt | 2 | 75 | >95:5 | [2] |
| 7 | Benzaldehyde | TMSOTf (20) | CH₂Cl₂ | -78 to rt | 1 | 82 | >99:1 | [1] |
| 8 | Isobutyraldehyde | TMSOTf (20) | CH₂Cl₂ | -78 to rt | 1 | 75 | 95:5 | [1] |
Data extracted from cited literature; specific homoallylic alcohol substrates may vary.
Table 2: Silyl-Prins Cyclization for Dihydropyran Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Benzaldehyde | TMSOTf | CH₂Cl₂ | -78 | 0.5 | 85 | >95:5 | [1] |
| 2 | p-Tolualdehyde | TMSOTf | CH₂Cl₂ | -78 | 0.5 | 82 | >95:5 | [1] |
| 3 | p-Anisaldehyde | TMSOTf | CH₂Cl₂ | -78 | 0.5 | 88 | >95:5 | [1] |
| 4 | Phenylacetaldehyde | TMSOTf | CH₂Cl₂ | -78 | 1 | 76 | >95:5 | [1] |
Silyl-Prins cyclization involves the use of silyl-substituted homoallylic alcohols.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound scaffolds.
Protocol 1: General Procedure for BF₃·OEt₂ Catalyzed Tandem Prins Cyclization [3]
Materials:
-
Homoallylic alcohol (e.g., 3-methylene-5-phenylpent-4-yn-1-ol) (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (10 mol%)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask, add BF₃·OEt₂ (10 mol%) dropwise at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Protocol 2: General Procedure for TMSOTf-Mediated Silyl-Prins Cyclization [1]
Materials:
-
Vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Dissolve the vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMSOTf (1.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure cis-2,6-disubstituted dihydropyran.
Mandatory Visualizations
Caption: General Experimental Workflow.
Caption: Role in Bioactive Molecule Synthesis.
References
Application Notes and Protocols for the Olefination of 3,6-Dihydro-2H-pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the olefination of 3,6-dihydro-2H-pyran derivatives, focusing on the conversion of a carbonyl group within the pyran ring to an exocyclic double bond. The primary substrate discussed is 6-methoxydihydro-2H-pyran-3(4H)-one, a versatile building block in medicinal chemistry. This guide compares three widely used olefination methods: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination.
Comparative Data of Olefination Reactions
The following table summarizes typical yields and stereoselectivities for the olefination of cyclic ketones using the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions. It is important to note that yields and stereoselectivities are highly dependent on the specific substrate, reagents, and reaction conditions.
| Olefination Method | Reagent | Typical Yield (%) | Predominant Isomer | Reference |
| Wittig Reaction | Non-stabilized Ylide (e.g., Ph₃P=CH₂) | 60-80 | Z-alkene (for aldehydes) | [1] |
| Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | 50-70 | E-alkene | [2] | |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) Ester (e.g., (EtO)₂P(O)CH₂CO₂Et) | 70-95 | E-alkene | [3] |
| Julia-Kocienski Olefination | Heteroaryl Sulfone (e.g., PT-sulfone) | 70-90 | E-alkene | [4][5] |
Experimental Protocols
Wittig Olefination of 6-Methoxydihydro-2H-pyran-3(4H)-one
This protocol describes the formation of an exocyclic methylene (B1212753) group at the C3 position of the pyranone ring using a non-stabilized Wittig reagent.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
6-Methoxydihydro-2H-pyran-3(4H)-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The mixture will turn a characteristic yellow or orange color, indicating the formation of the ylide.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Reaction with Ketone: In a separate flask, dissolve 6-methoxydihydro-2H-pyran-3(4H)-one (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methylene-6-methoxydihydro-2H-pyran.
Horner-Wadsworth-Emmons (HWE) Olefination of 6-Methoxydihydro-2H-pyran-3(4H)-one (Adapted Protocol)
This protocol is adapted for the synthesis of an (E)-alkene from the pyranone substrate and provides a general procedure. The HWE reaction typically offers excellent E-selectivity.[3][6]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
6-Methoxydihydro-2H-pyran-3(4H)-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate anion.
-
Reaction with Ketone: In a separate flask, dissolve 6-methoxydihydro-2H-pyran-3(4H)-one (1.0 equivalent) in anhydrous THF.
-
Cool the phosphonate anion solution back to 0 °C and add the ketone solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Julia-Kocienski Olefination of 6-Methoxydihydro-2H-pyran-3(4H)-one (Adapted Protocol)
This one-pot protocol is adapted for the synthesis of an (E)-alkene from the pyranone substrate and a heteroaryl sulfone, typically a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[4][5]
Materials:
-
Appropriate alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (e.g., ethyl 1-phenyl-1H-tetrazol-5-yl sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution
-
6-Methoxydihydro-2H-pyran-3(4H)-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the PT-sulfone (1.2 equivalents) and 6-methoxydihydro-2H-pyran-3(4H)-one (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add KHMDS solution (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours. The reaction progress can be monitored by TLC.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the olefination of a pyranone derivative.
Caption: General experimental workflow for olefination reactions.
Reaction Mechanisms
The following diagrams illustrate the simplified mechanisms for the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefination reactions.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Simplified mechanism of the HWE reaction.
Julia-Kocienski Olefination Mechanism
Caption: Simplified mechanism of the Julia-Kocienski olefination.
References
- 1. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application of 3,6-Dihydro-2H-pyran in the Synthesis of mTOR Inhibitors
Application Note AN2025-12-18
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer and neurological disorders, making it a significant target for drug discovery.[2] ATP-competitive mTOR inhibitors have shown promise in overcoming the limitations of earlier allosteric inhibitors like rapamycin and its analogs (rapalogs).[3] A common structural feature in many potent and selective mTOR inhibitors is a morpholine (B109124) moiety, which acts as a "hinge-region" binding group, forming a critical hydrogen bond with the backbone of Val2240 in the mTOR active site.[2]
This application note details the use of 3,6-dihydro-2H-pyran (DHP) as a bioisosteric replacement for the morpholine group in the synthesis of novel mTOR inhibitors. This substitution has been shown to maintain or even improve potency and selectivity, establishing DHP as a valuable motif in the design of next-generation mTOR-targeted therapeutics.[4]
Rationale for this compound as a Morpholine Bioisostere
The this compound (DHP) moiety has emerged as an effective substitute for morpholine in pyrazolopyrimidine and thienopyrimidine-based mTOR inhibitors.[4] Computational modeling and experimental data have demonstrated that the DHP group can establish the same essential hydrogen bond with Val2240 in the mTOR hinge region as the morpholine ring.[2] The unsaturated nature of the DHP ring, compared to the saturated morpholine, can also influence the physicochemical properties of the resulting inhibitor, potentially impacting aspects like metabolic stability and oral bioavailability.[5] The successful application of DHP as a morpholine replacement allows for the exploration of novel chemical space in the development of highly potent and selective mTOR inhibitors.[6]
Core Scaffolds
The DHP moiety has been successfully incorporated into several core scaffolds known to exhibit mTOR inhibitory activity, most notably:
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-established platform for the development of kinase inhibitors.
-
Thieno[3,2-d]pyrimidines: Another key heterocyclic system that has yielded potent mTOR inhibitors.[1]
The general synthetic strategy involves the coupling of a halogenated pyrazolopyrimidine or thienopyrimidine core with a DHP-containing boronic acid derivative via a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative this compound-containing mTOR inhibitors compared to their morpholine analogs, demonstrating the efficacy of this bioisosteric replacement.
| Compound ID | Core Scaffold | Hinge-Binding Moiety | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| 1a | Pyrazolo[3,4-d]pyrimidine | Morpholine | 1.2 | >10000 | >8333 |
| 1b | Pyrazolo[3,4-d]pyrimidine | This compound | 1.5 | >10000 | >6667 |
| 2a | Thieno[3,2-d]pyrimidine | Morpholine | 0.8 | 1500 | 1875 |
| 2b | Thieno[3,2-d]pyrimidine | This compound | 1.1 | 2300 | 2091 |
Data is compiled from publicly available literature, specifically from Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 640-643.[4]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mTOR signaling pathway and the logical relationship of using DHP as a morpholine replacement.
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Logical relationship of DHP as a morpholine bioisostere.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a 6-(this compound-4-yl)-1H-pyrazolo[3,4-d]pyrimidine mTOR inhibitor. This protocol is based on established synthetic routes for similar heterocyclic compounds.
Part 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Objective: To synthesize the key DHP-boronate ester intermediate.
Materials:
-
This compound-4-yl trifluoromethanesulfonate (B1224126)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (B1210297)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound-4-yl trifluoromethanesulfonate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add Pd(dppf)Cl2 (0.03 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a white solid.
Part 2: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Objective: To synthesize the core heterocyclic scaffold.
Materials:
-
Standard reflux apparatus
Procedure:
-
Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC. A precipitate should form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Part 3: Suzuki-Miyaura Coupling to Synthesize 6-(this compound-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Objective: To couple the DHP moiety to the pyrazolopyrimidine core.
Materials:
-
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (from Part 2)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (from Part 1)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
2M Sodium carbonate solution
-
Toluene and Ethanol (3:1 mixture)
-
Nitrogen gas supply
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.2 eq), and Pd(PPh3)4 (0.05 eq).
-
Add the toluene/ethanol solvent mixture, followed by the 2M sodium carbonate solution.
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a dichloromethane/methanol gradient) to afford the final mTOR inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a DHP-mTOR inhibitor.
Conclusion
The use of this compound as a morpholine bioisostere represents a successful strategy in the design of potent and selective mTOR inhibitors. This approach maintains the crucial hinge-binding interaction while offering opportunities to fine-tune the overall properties of the molecule. The synthetic route, centered around a Suzuki-Miyaura cross-coupling, is robust and allows for modular assembly of the final inhibitor, facilitating the exploration of structure-activity relationships. Researchers in drug discovery and medicinal chemistry can leverage this application note to guide the synthesis and development of novel DHP-containing compounds for mTOR-targeted cancer therapy.
References
- 1. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,6-Dihydro-2H-pyran in Solid-Phase Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3,6-Dihydro-2H-pyran (DHP) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tetrahydropyranyl (THP) protecting group for alcohols. In the realm of solid-phase organic synthesis (SPOS), this chemistry has been effectively translated to the development of DHP-functionalized resins, commonly known as DHP resin or Ellman resin. These resins serve as a valuable solid support for the immobilization of alcohols, enabling the synthesis of complex molecules such as C-terminal peptide alcohols through a robust and efficient workflow.
The core principle of this application lies in the acid-catalyzed reaction of an alcohol with the vinyl ether moiety of the resin-bound dihydropyran. This forms an acid-labile acetal (B89532) linkage, securely anchoring the molecule of interest to the solid support. This linkage is stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, particularly the basic conditions used for Fmoc-deprotection in peptide synthesis, making it orthogonal to this popular protection strategy.
The final cleavage of the synthesized molecule from the DHP resin is readily achieved under mild acidic conditions, typically with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). This releases the product with a C-terminal alcohol functionality. The ability to synthesize peptide alcohols is of significant interest in drug development, as these motifs can exhibit improved pharmacokinetic properties and biological activities compared to their corresponding carboxylic acid counterparts. A notable example of a therapeutic peptide alcohol that can be synthesized using this methodology is Octreotide.
Key Applications:
-
Solid-Phase Synthesis of C-Terminal Peptide Alcohols: DHP resin is widely used to anchor the C-terminal amino alcohol, allowing for the subsequent stepwise elongation of the peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Combinatorial Chemistry: The solid-phase format is amenable to the parallel synthesis of libraries of compounds with C-terminal alcohol modifications for screening and lead optimization.
-
Synthesis of Small Molecules: Beyond peptides, DHP resin can be employed to immobilize a variety of alcohol-containing starting materials for multi-step solid-phase organic synthesis.
Data Presentation
Table 1: Loading of Alcohols onto DHP Resin
| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Loading Yield (%) | Reference |
| Fmoc-Threoninol(tBu) | Pyridinium p-toluenesulfonate (PPTS) | 1,2-Dichloroethane | 80 | 16 | High | [1] |
| Fmoc-4-hydroxyproline methyl ester | Pyridinium p-toluenesulfonate (PPTS) | 1,2-Dichloroethane | 80 | 16 | 95 | [1] |
| Glucose | Pyridinium p-toluenesulfonate (PPTS) | 1:1 n-butanol/1,2-dichloroethane | 60 | 12 | 70 | [2] |
| General Alcohols | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 40-45 | 20 | Not specified | [3] |
Table 2: Cleavage of Alcohols from DHP Resin
| Substrate | Cleavage Cocktail | Temperature | Time | Yield (%) | Reference |
| Peptide Alcohols | 20:1 (v/v) DCM/TFA | Room Temperature | 30 min | Not specified | [3] |
| Glucose | PPTS (2 equiv.) in 1:1 n-butanol/1,2-dichloroethane | 60°C | 12 h | Quantitative | [2] |
| General Peptide Alcohols | 95% TFA with scavengers | Room Temperature | 2 h | Not specified | [4] |
Experimental Protocols
Protocol 1: Loading of an Amino Alcohol onto DHP Resin
This protocol describes the initial step of immobilizing an Fmoc-protected amino alcohol onto the dihydropyran-functionalized resin.
Materials:
-
DHP Resin (e.g., Polystyrene-based)
-
Fmoc-protected amino alcohol (5-10 equivalents based on resin substitution)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1-0.5 equivalents based on resin substitution)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of resin)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Place the DHP resin in the solid-phase synthesis vessel. Add sufficient DCM to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Preparation of Alcohol Solution: In a separate flask, dissolve the Fmoc-protected amino alcohol in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the solution of the Fmoc-protected amino alcohol to the resin.
-
Catalyst Addition: Add the catalytic amount of PPTS to the resin slurry.
-
Incubation: Securely cap the reaction vessel and place it on a shaker. Agitate the mixture at 40-45 °C for 20 hours.[3]
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DCM (3 x volume of resin) to remove excess reagents and by-products.
-
Drying: Dry the resin in vacuo to a constant weight. The loading efficiency can be determined by Fmoc quantification.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) on DHP Resin (Fmoc/tBu Strategy)
This protocol outlines the iterative steps of peptide chain elongation on the amino alcohol-loaded DHP resin.
Materials:
-
Amino alcohol-loaded DHP resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the amino alcohol-loaded DHP resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x volume of resin).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF, followed by the addition of DIPEA (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x volume of resin) and DCM (3 x volume of resin).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide Alcohol from DHP Resin
This protocol describes the final step of releasing the synthesized peptide alcohol from the solid support.
Materials:
-
Peptide-loaded DHP resin (dried)
-
Cleavage cocktail: 20:1 (v/v) solution of DCM/Trifluoroacetic acid (TFA) (approx. 12 mL per gram of resin)[3]
-
Scavengers (e.g., water, triisopropylsilane (B1312306) - typically 2.5-5% of the total cocktail volume, depending on the peptide sequence)
-
Collection vessel
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-loaded DHP resin in a reaction vessel.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail by carefully adding TFA and scavengers to DCM.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[3]
-
-
Product Collection:
-
Filter the resin and collect the filtrate in a clean collection vessel.
-
Rinse the resin with fresh DCM (3 x volume of resin) and combine the rinses with the initial filtrate.
-
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude peptide alcohol.
-
Precipitation and Washing (Optional but Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., TFA or a small amount of the cleavage cocktail).
-
Add the solution dropwise to a stirred flask of cold diethyl ether to precipitate the peptide alcohol.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether to remove residual scavengers and cleavage by-products.
-
-
Drying: Dry the purified peptide alcohol in vacuo.
Visualizations
Caption: Workflow for loading an amino alcohol onto DHP resin.
Caption: Iterative cycle for solid-phase peptide synthesis on DHP resin.
Caption: Workflow for the cleavage of peptide alcohol from DHP resin.
References
Application Notes and Protocols: Asymmetric Synthesis of Functionalized Tetrahydropyrans from 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of functionalized tetrahydropyrans, utilizing 3,6-dihydro-2H-pyran as a key starting material. The methodologies outlined below focus on creating chiral tetrahydropyran (B127337) cores, which are prevalent structural motifs in numerous natural products and pharmaceuticals. The protocols emphasize asymmetric dihydroxylation, aminohydroxylation, and epoxidation, offering routes to highly functionalized and stereochemically defined molecules.
Asymmetric Dihydroxylation of this compound
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of cis-diols from alkenes. The use of commercially available AD-mix-α and AD-mix-β allows for predictable stereochemical outcomes.
Reaction Scheme:
Caption: Sharpless Asymmetric Dihydroxylation of this compound.
Quantitative Data Summary
| Catalyst System | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| AD-mix-β | (3R,4R) | 95 | >99 | >20:1 | Generic Protocol[1][2] |
| AD-mix-α | (3S,4S) | 94 | >99 | >20:1 | Generic Protocol[1][2] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and water (10 mL per 1 g of AD-mix).
-
Stir the mixture at room temperature until all solids dissolve, then cool the flask to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent based on the alkene) to the cooled mixture and stir for 5 minutes.
-
Add this compound (1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Add ethyl acetate (30 mL) and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the chiral cis-diol.
Asymmetric Aminohydroxylation of this compound
The Sharpless asymmetric aminohydroxylation enables the stereoselective synthesis of syn-amino alcohols from alkenes. This reaction introduces both a hydroxyl and an amino group across the double bond with high control over stereochemistry.
Reaction Scheme:
Caption: Sharpless Asymmetric Aminohydroxylation of this compound.
Quantitative Data Summary
| Nitrogen Source | Ligand | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chloramine-T | (DHQD)₂PHAL | (3R,4R) | 85-95 | >95 | Generic Protocol |
| Cbz-N(Na)Cl | (DHQ)₂PHAL | (3S,4S) | 80-90 | >95 | Generic Protocol |
Note: The provided data is based on typical outcomes for the Sharpless Asymmetric Aminohydroxylation. Specific quantitative results for this compound require experimental verification.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation
Materials:
-
This compound
-
Nitrogen source (e.g., Chloramine-T trihydrate, N-chloro-N-sodio-carbamate)
-
(DHQD)₂PHAL or (DHQ)₂PHAL
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the nitrogen source (e.g., Chloramine-T, 3 equivalents) in a 1:1 mixture of t-BuOH and water (10 mL per mmol of alkene).
-
Add the chiral ligand ((DHQD)₂PHAL, 0.01 equivalents) and potassium osmate(VI) dihydrate (0.002 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 12-24 hours.
-
Upon completion, quench the reaction by adding sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the desired amino alcohol.
Asymmetric Epoxidation of this compound
Asymmetric epoxidation provides a route to chiral epoxides, which are versatile intermediates for the synthesis of various functionalized tetrahydropyrans through regioselective ring-opening reactions. The Shi epoxidation, using a fructose-derived ketone catalyst, is an effective metal-free method.
Reaction Scheme:
Caption: Shi Asymmetric Epoxidation of this compound.
Quantitative Data Summary
| Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Shi Catalyst | Oxone | 70-90 | >90 | Generic Protocol[3] |
Note: This data represents typical results for Shi epoxidation of unfunctionalized olefins. The specific outcome for this compound may vary.
Experimental Protocol: Shi Asymmetric Epoxidation
Materials:
-
This compound
-
Shi catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate)
-
Acetonitrile (B52724) (CH₃CN)
-
Aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vigorously stirred solution of this compound (1 mmol) in acetonitrile (5 mL), add an aqueous solution of EDTA (0.05 M, 5 mL).
-
Add the Shi catalyst (0.1-0.3 equivalents) and potassium carbonate (4-5 equivalents).
-
In a separate flask, dissolve Oxone (2-3 equivalents) in the EDTA solution (5 mL).
-
Add the Oxone solution to the reaction mixture dropwise over 1-2 hours at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash chromatography on silica gel.
Logical Workflow for Asymmetric Functionalization
The following diagram illustrates the synthetic pathways from this compound to functionalized tetrahydropyrans.
Caption: Synthetic routes from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dihydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,6-Dihydro-2H-pyran. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Synthesis via Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder (HDA) reaction is a powerful method for the synthesis of dihydropyran rings. However, controlling stereoselectivity and minimizing side reactions can be challenging. This section addresses common problems encountered during this synthesis.
Frequently Asked Questions (FAQs)
Question 1: My Hetero-Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of endo and exo isomers is a common challenge in Diels-Alder reactions. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically more thermodynamically stable.[1][2] Several factors can be adjusted to influence the diastereoselectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and selectivity of the HDA reaction. Lewis acids coordinate to the dienophile, lowering its LUMO energy and often increasing the energy difference between the endo and exo transition states.[3][4] Bulky Lewis acids may favor the formation of the less sterically hindered exo product.[5]
-
Temperature: Lower reaction temperatures generally favor the kinetic endo product. If the reaction is reversible, higher temperatures may lead to the formation of the more stable exo product.[2]
-
Solvent: The polarity of the solvent can influence the transition state energies and, consequently, the diastereomeric ratio. It is recommended to screen different solvents to optimize selectivity.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can effectively block one face of the dienophile, leading to high diastereoselectivity.
Question 2: I am observing low yields in my HDA reaction. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors:
-
Poor Reactivity: Ensure that your diene is sufficiently electron-rich and your dienophile is electron-poor (for a normal electron demand HDA). Electron-donating groups on the diene and electron-withdrawing groups on the dienophile will accelerate the reaction.
-
Reaction Conditions: The reaction may require optimization of temperature and reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions. Forcing conditions (high temperature and pressure) can sometimes be necessary for less reactive substrates.
-
Catalyst Inactivity: If using a Lewis acid catalyst, ensure it is anhydrous and handled under an inert atmosphere, as many Lewis acids are sensitive to moisture.
-
Side Reactions: Besides stereoisomer formation, other side reactions such as polymerization of the diene or dienophile can occur, especially at higher temperatures.
Question 3: My diene is not reacting with the dienophile. What can I do?
Answer: If you observe no reaction, consider the following:
-
Electronic Mismatch: Re-evaluate the electronic nature of your diene and dienophile. For a normal electron demand Diels-Alder, the diene should have electron-donating groups and the dienophile electron-withdrawing groups. For an inverse electron demand Diels-Alder, the opposite is required.
-
Steric Hindrance: Highly substituted dienes or dienophiles may be too sterically hindered to react. Consider using less bulky starting materials if possible.
-
Activation: The use of a suitable Lewis acid catalyst can often promote reactions that do not proceed under thermal conditions.[4]
Data Presentation: Diastereoselectivity in Lewis Acid-Catalyzed Hetero-Diels-Alder Reactions
The choice of Lewis acid can have a profound impact on the diastereomeric ratio of the dihydropyran product. Below is a summary of representative data.
| Diene | Dienophile | Lewis Acid (equiv.) | Solvent | Temp (°C) | Yield (%) | endo:exo ratio | Reference |
| Danishefsky's Diene | Benzaldehyde | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 85 | >95:5 | [4] |
| Danishefsky's Diene | Benzaldehyde | ZnCl₂ (1.0) | THF | -78 | 75 | 80:20 | [3] |
| 1-Methoxy-1,3-butadiene | Methyl glyoxylate | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 90 | 98:2 | [1] |
| 1-Methoxy-1,3-butadiene | Methyl glyoxylate | B(C₆F₅)₃ (1.0) | CH₂Cl₂ | -78 | 88 | 5:95 | [5] |
Experimental Protocols
Protocol 1: Improving endo Selectivity in a Hetero-Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed HDA reaction to favor the endo product.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., SnCl₄ or TiCl₄, 1.1 eq) in CH₂Cl₂ to the stirred dienophile solution. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired endo product.
Mandatory Visualization
Caption: Reaction pathway for the Hetero-Diels-Alder synthesis of dihydropyrans.
Section 2: Synthesis via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a versatile method for the formation of cyclic olefins, including this compound, from acyclic diene precursors. However, side reactions such as olefin isomerization and oligomerization can impact the yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Question 1: My RCM reaction is producing significant amounts of isomerized byproducts. How can I prevent this?
Answer: Olefin isomerization is a common side reaction in RCM, often catalyzed by ruthenium hydride species that can form from the decomposition of the Grubbs catalyst.[6] To suppress isomerization:
-
Use Additives: The addition of a mild acid or a hydride scavenger can be effective. 1,4-Benzoquinone (B44022) is a widely used additive that can quench the ruthenium hydride species responsible for isomerization.[6]
-
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and less prone to decomposition that leads to isomerization compared to the first-generation Grubbs catalyst.[7]
-
Temperature Control: Higher reaction temperatures can accelerate catalyst decomposition and subsequent isomerization. Running the reaction at the lowest effective temperature is advisable.
-
Reaction Time: Prolonged reaction times can lead to increased isomerization. Monitor the reaction closely and stop it once the starting material is consumed.
Question 2: I am observing the formation of oligomers or polymers instead of the desired cyclic product. What is causing this and how can I fix it?
Answer: The formation of oligomers or polymers results from intermolecular metathesis competing with the desired intramolecular RCM. This is often an issue when forming medium to large rings. To favor cyclization:
-
High Dilution: Running the reaction at high dilution (typically 0.001 M to 0.05 M) favors the intramolecular reaction over the intermolecular one.
-
Slow Addition: Adding the diene substrate slowly to the catalyst solution can help maintain a low substrate concentration, further promoting intramolecular cyclization.
-
Catalyst Selection: The choice of catalyst can influence the rate of cyclization versus oligomerization. It may be necessary to screen different Grubbs or Hoveyda-Grubbs catalysts.
Question 3: My RCM reaction is sluggish or stalls before completion. What are the possible reasons?
Answer: A stalled RCM reaction can be due to several factors:
-
Catalyst Decomposition: The catalyst may be decomposing over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by high reaction temperatures.[8] Ensure all reagents and solvents are pure and dry, and consider running the reaction at a lower temperature.
-
Catalyst Inhibition: Certain functional groups in the substrate can coordinate to the metal center and inhibit the catalyst. For example, unprotected amines or thiols can be problematic. Protection of these groups is often necessary.
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 5-10 mol%) may be required.
Data Presentation: Comparison of Grubbs Catalysts and Effect of Additives in RCM
The choice of catalyst and the use of additives can significantly impact the outcome of an RCM reaction.
| Diene Substrate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield of Dihydropyran (%) | Yield of Isomerized Byproduct (%) | Reference |
| Diallyl ether | Grubbs I (5) | None | CH₂Cl₂ | 40 | 65 | 25 | [9] |
| Diallyl ether | Grubbs II (5) | None | CH₂Cl₂ | 40 | 85 | 10 | [10] |
| Diallyl ether | Hoveyda-Grubbs II (5) | None | Toluene | 80 | 92 | <5 | [2] |
| Diallyl ether | Grubbs II (5) | 1,4-Benzoquinone (10 mol%) | CH₂Cl₂ | 40 | 95 | <2 | [6] |
Experimental Protocols
Protocol 2: Suppression of Isomerization in RCM for this compound Synthesis
This protocol provides a method for synthesizing a dihydropyran via RCM while minimizing olefin isomerization.
-
Preparation: In a glovebox or under an inert atmosphere, dissolve the diene precursor (1.0 eq) and 1,4-benzoquinone (0.1 eq) in anhydrous, degassed dichloromethane (to a concentration of 0.01 M).
-
Catalyst Addition: To the stirred solution, add the Grubbs II or Hoveyda-Grubbs II catalyst (2-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in RCM synthesis.
References
- 1. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 7. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,6-Dihydro-2H-pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming common challenges in the synthesis of 3,6-dihydro-2H-pyran derivatives. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to enhance your synthetic success.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, presented in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired this compound Derivative
Question: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous where necessary. Impurities can poison catalysts or lead to unwanted side reactions.
-
Reaction Setup: Verify that the reaction is set up under the correct atmosphere (e.g., inert gas for sensitive reagents) and that all glassware is clean and dry.
Troubleshooting Low Yield in Common Synthetic Methods:
-
Hetero-Diels-Alder Reaction:
-
Catalyst Activity: If using a Lewis acid catalyst, ensure it is fresh and active. Some Lewis acids are sensitive to air and moisture. Consider using freshly opened or properly stored catalyst. For certain Lewis acid-catalyzed systems, solvents like nitroalkanes have been shown to improve yield compared to less polar solvents like CH₂Cl₂.[1]
-
Reaction Temperature: High temperatures can sometimes favor the retro-Diels-Alder reaction, leading to the decomposition of the product back to the starting materials.[1] Optimization of the reaction temperature is crucial.
-
Reactant Electronics: The electronic nature of the diene and dienophile is critical. An electron-rich diene paired with an electron-poor dienophile (or vice-versa in an inverse-electron-demand reaction) is essential for a successful reaction.[1]
-
-
Prins Cyclization:
-
Lewis Acid Choice: The choice of Lewis acid can significantly impact the reaction outcome. Screen different Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) to find the optimal one for your specific substrates.[2]
-
Competing Reactions: The primary competing reaction is the oxonia-Cope rearrangement, which can lead to racemic products.[3] Suppressing this side reaction can be achieved by careful selection of the Lewis acid and reaction temperature.
-
-
Multicomponent Reactions:
-
Solvent Effects: The choice of solvent can dramatically affect the yield. In some cases, solvent-free conditions have been shown to significantly increase product yield.[4]
-
Catalyst Loading: The amount of catalyst should be optimized. Insufficient catalyst will lead to an incomplete reaction, while an excess may not improve the yield and can complicate purification.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge, particularly in reactions that create multiple stereocenters. The following strategies can help improve the stereochemical outcome.
-
Catalyst Selection: The choice of catalyst is often the most critical factor in controlling diastereoselectivity.
-
For hetero-Diels-Alder reactions , chiral bis(oxazoline) copper(II) complexes have been shown to be highly effective in inducing high diastereoselectivity.[5]
-
In Prins cyclizations , screening various Lewis acids is recommended, as their steric and electronic properties can favor the formation of one diastereomer over another.[2]
-
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product, which is typically the desired diastereomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experimenting with different solvents can sometimes lead to improved diastereoselectivity.[2]
-
Substrate Control: The steric bulk of substituents on the starting materials can influence the facial selectivity of the reaction. Modifying the substrate, if possible, can be a powerful strategy.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A systematic approach to improving diastereoselectivity.
Issue 3: Difficult Purification
Question: I am having trouble purifying my this compound derivative. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of closely related byproducts or unreacted starting materials.
-
Column Chromatography: This is the most common method for purifying dihydropyran derivatives.
-
Solvent System: A gradient of ethyl acetate (B1210297) in hexanes is a good starting point for elution. If this is not effective, consider alternative solvent systems like dichloromethane (B109758)/methanol or toluene/acetone.
-
Silica (B1680970) Gel: Ensure you are using an appropriate grade of silica gel for your separation needs.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Small-scale tests are recommended to find a suitable solvent or solvent pair.
-
Cooling Rate: Slow cooling is crucial to encourage the formation of well-defined crystals and avoid "oiling out."
-
-
Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Quantitative Data Summary
The following tables provide a summary of yields for different synthetic methods for this compound derivatives, allowing for easy comparison.
Table 1: Comparison of Yields for Hetero-Diels-Alder Reactions
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| α,β-Unsaturated acyl phosphonate (B1237965) | Ethyl vinyl ether | Cu(II)-bis(oxazoline) | CH₂Cl₂ | 0 | 95 | [5] |
| α,β-Unsaturated acyl phosphonate | Phenyl vinyl sulfide | Cu(II)-bis(oxazoline) | CH₂Cl₂ | 0 | 92 | [5] |
| β,γ-Unsaturated α-keto ester | Ethyl vinyl ether | Cu(II)-bis(oxazoline) | CH₂Cl₂ | -20 | 98 | [5] |
| Aromatic aldehyde | 2,3-Dimethyl-1,3-butadiene | Montmorillonite clay | Dichloromethane | RT | 85-95 | [6] |
Table 2: Comparison of Yields for Prins Cyclization Reactions
| Homoallylic Alcohol | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methylene-5-phenylpent-4-yn-1-ol | Benzaldehyde | BF₃·OEt₂ | Dichloromethane | 0 | 85 | [7] |
| 3-Methylene-5-phenylpent-4-yn-1-ol | p-Chlorobenzaldehyde | BF₃·OEt₂ | Dichloromethane | 0 | 82 | [7] |
| E-vinylsilyl alcohol | Phenylacetaldehyde | TMSOTf | Dichloromethane | -78 | 48 | [8] |
| E-vinylsilyl alcohol | 3-Phenylpropanal | TMSOTf | Dichloromethane | -78 | 79 | [8] |
Table 3: Comparison of Yields for Multicomponent Reactions
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile, Dimedone | Piperidine (B6355638) | Methanol | RT | 95 | |
| 4-Chlorobenzaldehyde | Malononitrile, Dimedone | Piperidine | Methanol | RT | 92 | |
| Benzaldehyde | Malononitrile, Ethyl acetoacetate | KOH | H₂O:EtOH | 50 | 92 | [3] |
| 4-Nitrobenzaldehyde | Malononitrile, Ethyl acetoacetate | KOH | H₂O:EtOH | 50 | 95 | [3] |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to this compound derivatives.
Protocol 1: Catalytic Asymmetric Hetero-Diels-Alder Reaction[5]
This protocol describes a general procedure for the enantioselective synthesis of dihydropyrans using a chiral bis(oxazoline) copper(II) catalyst.
Reactants:
-
α,β-Unsaturated acyl phosphonate (1.0 equiv)
-
Enol ether (1.5 equiv)
-
Chiral bis(oxazoline)copper(II) complex (1-5 mol%)
Solvent:
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral bis(oxazoline)copper(II) complex.
-
Add anhydrous dichloromethane and stir the mixture until the catalyst dissolves.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the α,β-unsaturated acyl phosphonate to the catalyst solution and stir for 5-10 minutes.
-
Add the enol ether dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired dihydropyran derivative.
Protocol 2: Silyl-Prins Cyclization for cis-2,6-Disubstituted Dihydropyrans[8]
This protocol outlines a procedure for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans via a silyl-Prins cyclization.
Reactants:
-
E-vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.0 equiv)
Solvent:
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the E-vinylsilyl alcohol and the aldehyde in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMSOTf dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cis-2,6-disubstituted dihydropyran.
Protocol 3: Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives[9]
This protocol describes a one-pot synthesis of highly functionalized pyran derivatives.
Reactants:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Dimedone (1 mmol)
-
Piperidine (20 mol%)
Solvent:
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, and dimedone in methanol.
-
Add piperidine to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a short period.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with a mixture of ethanol (B145695) and water.
-
The crude product can be further purified by recrystallization from ethanol.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in your synthetic planning and troubleshooting.
General Experimental Workflow for this compound Synthesis
Caption: A general workflow for the synthesis of dihydropyran derivatives.
Hetero-Diels-Alder Reaction Pathway
Caption: The reaction pathway for a hetero-Diels-Alder cycloaddition.
References
- 1. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,6-Dihydro-2H-pyran Reaction Products by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the chromatographic purification of 3,6-dihydro-2H-pyran reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include aldehydes, homoallylic alcohols, or other precursors.
-
Byproducts: Side-reactions can lead to the formation of isomers, polymers, or products from undesired reaction pathways.[1] For instance, in Prins-type cyclizations, regioisomeric byproducts may form.[1]
-
Degradation Products: The dihydropyran ring can be sensitive to acidic conditions, potentially leading to ring-opening or rearrangement.[1][2]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate) and leftover reagents or catalysts are common.[1]
Q2: What is the recommended stationary phase for the purification of this compound derivatives?
A2: Silica (B1680970) gel (230–400 mesh) is the most commonly used stationary phase for the column chromatography of this compound derivatives due to its effectiveness in separating compounds of moderate polarity.[1][3] For compounds that are unstable on silica, alternative stationary phases like alumina (B75360) or florisil (B1214189) can be considered.[2]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is a common starting point.[1][3] The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[1] You can determine the best ratio by running several TLCs with varying solvent compositions.
Q4: How can I detect the purified this compound in the collected fractions?
A4: The collected fractions can be analyzed by TLC to identify those containing the pure product.[1] Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with a suitable agent such as potassium permanganate, Hanessian stain, or phosphomolybdic acid.[4]
Q5: My purified product appears to be an oil. Is this normal?
A5: Yes, many this compound derivatives are isolated as oils at room temperature.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | The solvent system may not be optimal, leading to co-elution. | Optimize the solvent system using TLC. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[5] Consider alternative solvent systems like dichloromethane/methanol or toluene/acetone for different selectivity.[5] |
| The column may be overloaded with the crude product. | Reduce the amount of crude product loaded onto the column. | |
| The Compound is Not Eluting from the Column | The eluent may not be polar enough. | Gradually increase the polarity of the eluent. If the compound is still retained, a stronger solvent system may be necessary.[2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[2] If it decomposes, consider using a deactivated silica gel or an alternative stationary phase like alumina or florisil.[2] | |
| The Compound is Eluting Too Quickly (with the solvent front) | The eluent is too polar. | Use a less polar solvent system. |
| Streaking or Tailing of Spots on TLC and Column | The sample may be overloaded. | Dilute the sample before loading it onto the TLC plate or column.[6] |
| The compound may be acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[6] For basic compounds, add a small amount of triethylamine (B128534) (0.1–2.0%) to the mobile phase.[6] | |
| The crude sample is not fully dissolved in the loading solvent. | Ensure the sample is fully dissolved before loading. If it is not soluble in the eluent, dissolve it in a minimal amount of a stronger solvent like dichloromethane.[2] | |
| Low Yield of Purified Product | Product loss during workup and purification steps. | Optimize extraction and washing procedures to minimize product loss.[1] |
| The compound may be volatile. | Be cautious during solvent removal under reduced pressure. | |
| Degradation on the column. | As mentioned above, check for stability on silica and consider alternative stationary phases.[2] |
Quantitative Data Summary
Table 1: Exemplary Solvent Systems for Purification of this compound Derivatives by Column Chromatography.
| Compound Structure/Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 2,6-disubstituted dihydropyrans | Silica Gel 60 (230–400 mesh) | Hexane-Ethyl Acetate mixtures | [3] |
| 2-benzyl-6-propyl-3,6-dihydro-2H-pyran | Silica Gel 60 (230–400 mesh) | Hexane-Ethyl Acetate (10:1) | [3] |
| Ethyl (2S,3R)-2-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyran-3-carboxylate | Not Specified | Ethyl Acetate–Petroleum Ether (3:7) | [7] |
| 6-Methoxydihydro-2h-pyran-3(4h)-one | Silica Gel | Gradient of Ethyl Acetate in Hexanes | [8] |
| E, 52-:-1,6-diphenyl-I,5-hexadien-3-0I (precursor) | Not Specified | Not specified, but column chromatography was used. | [9] |
Experimental Protocols
Protocol: General Procedure for Purification of this compound Derivatives by Flash Column Chromatography
-
Preparation of the Solvent System:
-
Based on TLC analysis, prepare an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf value of 0.2-0.4 for the target compound.[1] Prepare a sufficient volume for the entire purification.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[1]
-
Wash the column with the eluent until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude reaction product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).[1]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to be absorbed into the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source to maintain a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.[1]
-
Identify the fractions containing the pure desired product.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.butler.edu [digitalcommons.butler.edu]
Technical Support Center: Overcoming Low Diastereoselectivity in 3,6-Dihydro-2H-pyran Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low diastereoselectivity in the synthesis of 3,6-Dihydro-2H-pyrans.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common hurdle in the synthesis of substituted 3,6-dihydro-2H-pyrans. The stereochemical outcome of these reactions is influenced by a multitude of factors. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Problem: The reaction is producing a nearly 1:1 mixture of diastereomers.
This often indicates that the energy difference between the transition states leading to the different diastereomers is minimal under the current reaction conditions. Here are the key parameters to investigate and optimize:
1. Reaction Temperature:
-
Possible Cause: The reaction temperature is too high, allowing for the formation of the thermodynamically less stable product.
-
Troubleshooting Step: Lowering the reaction temperature is often the most effective initial step to improve diastereoselectivity.[1][2] By reducing the thermal energy in the system, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of a single diastereomer. It is recommended to perform reactions at temperatures as low as -78 °C.[1][2]
2. Lewis Acid Catalyst:
-
Possible Cause: The chosen Lewis acid may not be optimal for achieving high stereocontrol, or its concentration may be inadequate. Lewis acids play a crucial role in accelerating hetero-Diels-Alder (HDA) reactions and influencing stereoselectivity by coordinating to the reactants and affecting the geometry of the transition state.[3]
-
Troubleshooting Step:
-
Screen Different Lewis Acids: The choice of Lewis acid can significantly impact diastereoselectivity.[3] A range of Lewis acids such as TiCl₄, SnCl₄, ZnCl₂, and TMSOTf should be screened.[2][3] For instance, SnCl₄ has been shown to favor the endo product in certain HDA reactions.[3]
-
Optimize Catalyst Loading: The concentration of the catalyst can also be a critical factor. Varying the catalyst loading (e.g., from 1 mol% to 10 mol%) can help identify the optimal concentration for your specific reaction.[1]
-
3. Solvent Choice:
-
Possible Cause: The solvent can influence the reaction's stereochemical outcome through its polarity and coordinating ability.[1][2] Coordinating solvents like THF or methanol (B129727) can compete with the substrate for binding to the Lewis acid, potentially reducing diastereoselectivity.[1]
-
Troubleshooting Step:
-
Experiment with Different Solvents: Test a variety of solvents with different properties. Non-coordinating solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) may enhance chelation control when a Lewis acid is used.[1] In some cases, ethereal solvents like diethyl ether have been shown to improve selectivity.[2]
-
4. Substrate Control and Chiral Auxiliaries:
-
Possible Cause: The inherent structure of the substrates may not provide sufficient steric bias to favor the formation of one diastereomer.
-
Troubleshooting Step:
-
Employ Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants is a powerful strategy to induce facial selectivity.[4][5] The auxiliary creates a chiral environment that sterically hinders one face of the molecule, directing the approach of the other reactant.[5] Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries.[5][6]
-
Ensure Geometric Purity of Starting Materials: For reactions such as the Prins cyclization, the geometry of the starting material, like a homoallylic alcohol, can directly influence the stereochemistry of the product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,6-dihydro-2H-pyrans, and how does diastereoselectivity play a role?
A1: The two main pathways are the Hetero-Diels-Alder (HDA) reaction and the Prins cyclization.[7]
-
Hetero-Diels-Alder (HDA) Reaction: This is a [4+2] cycloaddition between an electron-rich alkene (dienophile) and an α,β-unsaturated carbonyl compound (heterodiene).[7] The diastereoselectivity is determined by the endo or exo approach of the dienophile in the transition state.[3]
-
Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.[2][7] The stereochemical outcome is often rationalized by a chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric hindrance.[8]
Q2: How can I quantitatively assess the diastereomeric ratio of my product mixture?
A2: The diastereomeric ratio (d.r.) can be determined using several analytical techniques:
-
¹H NMR Spectroscopy: Integration of well-resolved signals corresponding to each diastereomer can provide a quantitative measure of their relative abundance.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying diastereomers.[4]
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be used to separate and quantify diastereomers.
Q3: Can the use of a chiral catalyst improve diastereoselectivity?
A3: Yes, employing a chiral catalyst is a key strategy for achieving high enantio- and diastereoselectivity. Chiral C₂-symmetric bis(oxazoline)-Cu(II) complexes, for example, have been shown to be highly effective in catalyzing inverse-electron-demand HDA reactions with excellent stereocontrol.[9][10] Chiral dirhodium(II) carboxamidates are also highly efficient catalysts for the HDA reaction between aldehydes and activated dienes.[11]
Q4: Are there any specific substrate features that can enhance diastereoselectivity?
A4: Yes, introducing electron-withdrawing groups into the 1-oxa-1,3-butadiene system can enhance its reactivity in inverse-electron-demand HDA reactions.[3] Additionally, the steric bulk of substituents on both the diene and dienophile can influence the facial selectivity of the cycloaddition.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity in Aldol Reactions
| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (-)-trans-2-phenyl-1-cyclohexanol | Benzaldehyde | TiCl₄ | -78 | 95:5 | 85 |
| 2 | (-)-trans-2-phenyl-1-cyclohexanol | Isobutyraldehyde | Sn(OTf)₂ | -78 | 92:8 | 88 |
| 3 | 1-Cyclohexylpropan-2-ol (Hypothetical) | Benzaldehyde | TiCl₄ | -78 | 88:12 | 82 |
| 4 | 1-Cyclohexylpropan-2-ol (Hypothetical) | Isobutyraldehyde | Sn(OTf)₂ | -78 | 85:15 | 80 |
Data is illustrative and based on typical results for well-established chiral auxiliaries.[4]
Table 2: Influence of Solvent and Temperature on Diastereoselectivity
| Reaction | Solvent | Temperature | Diastereomeric Ratio (anti:syn) |
| Enolboration-aldolization of methyl phenylacetate | CH₂Cl₂ | -78 °C | Favors anti |
| Enolboration-aldolization of methyl phenylacetate | CH₂Cl₂ | Room Temp | Favors syn |
| Enolboration-aldolization of methyl phenylacetate | Pentane | Room Temp | Favors anti |
| Enolboration-aldolization of methyl phenylacetate | Pentane | Reflux | Favors syn |
This table illustrates the significant impact of both solvent and temperature on the stereochemical outcome.[12]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction [7]
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in an anhydrous, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the electron-rich alkene (1.2 equivalents).
-
Cool the mixture to the desired temperature (typically between -78 °C and room temperature).
-
Add the Lewis acid catalyst (e.g., TiCl₄, 10 mol%) portion-wise, ensuring the temperature is maintained.
-
Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Aldol Addition Using a Chiral Auxiliary [4]
-
To a solution of the chiral auxiliary-derived ester (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 mmol, 1.1 equiv).
-
Stir the mixture for 10 minutes, followed by the addition of a tertiary amine base (e.g., triethylamine, 1.2 mmol, 1.2 equiv).
-
After stirring for 30 minutes to allow for enolate formation, add the aldehyde (1.2 mmol, 1.2 equiv) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis, then purify by silica gel chromatography.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Endo vs. Exo transition states in HDA reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
Technical Support Center: Hydroxyl Protection with 3,4-Dihydro-2H-pyran (DHP)
A Note on Nomenclature: The widely used reagent for the formation of tetrahydropyranyl (THP) ethers is 3,4-Dihydro-2H-pyran (DHP) . The query for "3,6-Dihydro-2H-pyran" is likely a typographical error, and this guide pertains to the use of the 3,4-isomer.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the byproducts and common issues encountered when protecting hydroxyl groups as THP ethers.
Troubleshooting Guide & FAQs
Q1: My reaction to form a THP ether is incomplete, and TLC analysis still shows the starting alcohol. What should I do?
A1: Incomplete conversion is a common issue. Before resorting to harsher conditions, which can increase byproduct formation, consider the following:
-
Add Excess DHP: The reaction is an equilibrium process. A simple solution is to add another portion of 3,4-Dihydro-2H-pyran (DHP) to the reaction mixture to drive the equilibrium towards the product.[1] It is common to use 1.5 equivalents or more of DHP from the start.[1][2]
-
Check Catalyst Activity: If you are using a heterogeneous or an older catalyst, its activity might be diminished.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor progress using TLC until the starting material spot is no longer visible.
Q2: I've successfully formed my THP ether, but it seems to be partially cleaving during workup or column chromatography. Why is this happening and how can I prevent it?
A2: Unintended deprotection is typically caused by exposure to acidic conditions.[3]
-
Acidic Workup: During the aqueous workup, residual acid catalyst can hydrolyze the newly formed THP ether. Quench the reaction by washing with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), to neutralize the acid before extraction.[3][4]
-
Acidic Silica (B1680970) Gel: Standard silica gel is weakly acidic and can cause the cleavage of sensitive THP ethers during column chromatography.[3] To prevent this, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine (B128534) in your eluent or use an alternative stationary phase like neutral alumina (B75360) or Florisil.[3]
Q3: My reaction mixture has turned into a thick, polymeric mass, or I am getting a significant amount of an uncharacterizable baseline material on my TLC plate. What is causing this?
A3: This is likely due to the acid-catalyzed polymerization of DHP, which is a vinyl ether and prone to polymerization.[5]
-
Strong Acid Catalyst: Strong acids like p-toluenesulfonic acid (TsOH) can aggressively promote DHP polymerization.[5]
-
Solution: Switch to a milder, less acidic catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent alternative that is acidic enough to catalyze the protection but is less likely to cause polymerization.[1][5] Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can also help control this side reaction.[1]
Q4: My starting alcohol is chiral, and after protection, the NMR spectrum of the product is very complex and shows two sets of signals. Did I form a byproduct?
A4: You have likely formed a mixture of diastereomers, which is an inherent feature of this protecting group, not a byproduct from a side reaction. The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens).[1][2][5][6] This results in a diastereomeric mixture, which will exhibit different signals in the NMR spectrum and can be difficult to separate by chromatography.[1][3] If this is problematic for your synthesis or characterization, consider an alternative achiral protecting group, such as a silyl (B83357) ether (e.g., TBS) or a methoxymethyl (MOM) ether.[3]
Q5: What is the primary byproduct formed during the acidic deprotection of a THP ether?
A5: During acidic deprotection (hydrolysis), the THP ether is cleaved to regenerate the alcohol. The other product is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[7][8] If the deprotection is performed in an alcohol solvent (alcoholysis), such as methanol, the carbocation intermediate can be trapped by the solvent to form byproducts like 2-methoxytetrahydropyran.[1]
Data Presentation: Catalyst Performance in THP Ether Formation
The choice of catalyst is critical for optimizing the yield of the desired THP ether and minimizing byproducts. The following table summarizes the performance of various catalytic systems for the protection of alcohols. High yields generally indicate a lower prevalence of side reactions like DHP polymerization.
| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Pyridinium p-toluenesulfonate (PPTS) | Primary Alcohol | Dichloromethane | Room Temp | >99 | [1][9] |
| p-Toluenesulfonic acid (TsOH) | Phenol | Dichloromethane | Room Temp, 35 min | 63 | [10] |
| Niobium Phosphate (NbP) | Primary Alcohol | Dichloromethane | Room Temp | 85-94 | [11] |
| Niobium Phosphate (NbP) | Secondary Alcohol | Dichloromethane | Room Temp | 50-84 | [11] |
| NH₄HSO₄@SiO₂ | Primary Alcohol | 2-MeTHF | Room Temp, 4 h | >95 | [12] |
| Bismuth Triflate (Bi(OTf)₃) | Various Alcohols | Solvent-free | Room Temp | High | [6] |
| Zeolite H-beta | Various Alcohols | Not specified | Mild conditions | High | [6] |
Experimental Protocols
Key Experiment: Protection of a Primary Alcohol using PPTS
This protocol describes a standard procedure for the THP protection of a primary alcohol using the mild acid catalyst PPTS to minimize byproduct formation.[1][2][9]
Materials:
-
Primary Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous DCM.
-
To the stirred solution, add 3,4-Dihydro-2H-pyran (1.5 equiv).[1][2]
-
Add the catalytic amount of PPTS (0.1 equiv) to the mixture.[2][3]
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once complete, quench the reaction by adding saturated NaHCO₃ solution to neutralize the catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude THP ether.
-
Purify the product by column chromatography if necessary (using neutral alumina or triethylamine-treated silica gel to prevent deprotection).
Visualizations
Caption: Acid-catalyzed mechanism for the formation of a THP ether from an alcohol and DHP.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,6-Dihydro-2H-pyran Annulation
Welcome to the technical support center for 3,6-Dihydro-2H-pyran annulation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in optimizing catalyst loading and reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing a low yield for my pyran annulation. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors.[1] Key areas to investigate include:
-
Catalyst Activity & Loading: The catalyst may be deactivated or the loading may be insufficient.[2] Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts) and consider screening a range of concentrations to find the optimum.[2]
-
Reagent Purity: Impurities in substrates, solvents, or the catalyst itself can act as poisons and inhibit the reaction.[2][3] Always use high-purity, dry solvents and reagents.
-
Reaction Conditions: Sub-optimal temperature or prolonged reaction times can lead to the decomposition of reactants or the desired product.[1] Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time and consider adjusting the temperature.
-
Side Reactions: The formation of byproducts, such as oxidized species or Michael adducts, can consume starting materials and reduce the yield of the desired pyran.[1] Running the reaction under an inert atmosphere can prevent aerial oxidation.[1]
Q2: My reaction is not proceeding to completion, leaving significant starting material. What steps can I take to improve conversion?
A2: Incomplete conversion is often related to reaction kinetics or catalyst efficiency. To drive the reaction forward, consider the following:
-
Optimize Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.[2] A systematic screening of catalyst loading (e.g., from 0.5 mol% to 10 mol%) can help identify the ideal concentration for your specific substrates.[2]
-
Evaluate Different Catalysts: The choice of catalyst is crucial. Lewis acids are commonly used to activate the reactants in Hetero-Diels-Alder reactions for pyran synthesis.[4] Organocatalysts have also proven highly effective.[5][6][7] If one class of catalyst is underperforming, exploring another may provide better results.
-
Increase Reactant Concentration: Operating at a higher concentration or even under solvent-free conditions can sometimes improve reaction rates and yields.[1]
-
Employ Alternative Energy Sources: Techniques like microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields compared to conventional heating by providing more efficient energy transfer.[1]
Q3: How does catalyst loading impact the enantioselectivity of my asymmetric annulation?
A3: Catalyst loading can directly influence enantioselectivity.[2] While higher loading may increase the reaction rate, it doesn't always lead to better selectivity and can sometimes have a negative effect.
-
Finding the Sweet Spot: For many asymmetric organocatalyzed reactions, very low catalyst loadings (e.g., 0.2-1 mol%) can provide excellent enantioselectivity (high % ee).[5][8] It is crucial to screen a range of loadings to find the optimal balance between rate and selectivity.
-
Ligand Integrity: In metal-catalyzed or organocatalyzed reactions, the chiral ligand is essential for stereocontrol. Ensure the ligand is not degrading under the reaction conditions, as this will lead to a loss of selectivity.[2]
-
Temperature Control: Reaction temperature plays a critical role in selectivity. Lowering the temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[2]
Q4: I am observing the formation of significant side products. How can I minimize them?
A4: Minimizing side product formation requires careful control over reaction parameters.
-
Inert Atmosphere: If you suspect oxidation is an issue (e.g., formation of colored impurities), conduct the reaction under a nitrogen or argon atmosphere to exclude air.[1]
-
Catalyst Choice: The type of catalyst can influence the reaction pathway. For example, in reactions that can proceed via different mechanisms like the Hetero-Diels-Alder or Prins reaction, the catalyst (e.g., Lewis acid vs. heterogeneous acid like a zeolite) can be critical in directing selectivity towards the desired dihydropyran product.[4]
-
Controlled Reagent Addition: If side reactions occur due to high local concentrations of a reagent, consider adding it dropwise or via a syringe pump over an extended period.[3]
Data Presentation
Optimizing catalyst loading is a crucial step in developing an efficient annulation protocol. The following tables provide illustrative data on how catalyst loading can affect reaction outcomes and compare different catalytic systems.
Table 1: Illustrative Example of Catalyst Loading Optimization This table represents a typical screening process for a generic asymmetric this compound annulation.
| Entry | Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Chiral Phosphoric Acid | 10 | 12 | >99 | 95 | 92 |
| 2 | Chiral Phosphoric Acid | 5 | 18 | >99 | 93 | 92 |
| 3 | Chiral Phosphoric Acid | 2 | 24 | 95 | 90 | 93 |
| 4 | Chiral Phosphoric Acid | 1 | 48 | 85 | 81 | 94 |
| 5 | Chiral Phosphoric Acid | 0.5 | 72 | 60 | 55 | 94 |
Table 2: Comparison of Common Catalytic Systems for Pyran Annulation
| Catalyst Type | Examples | Typical Loading | Advantages | Considerations |
| Lewis Acids | Yb(OTf)₃, Cu(II)-BOX, Al(III) Complexes | 5 - 20 mol% | High reactivity, well-established for Hetero-Diels-Alder reactions.[4][9][10] | Can be moisture-sensitive, may require inert atmosphere. |
| Organocatalysts | Proline-derived Squaramides, Chiral Amines | 0.2 - 10 mol% | Metal-free, often highly enantioselective, tolerant to air/moisture.[5] | May require longer reaction times or higher temperatures than metal catalysts. |
| Heterogeneous | Zeolites, Alumina | 5 - 20 wt% | Easily separated from reaction mixture, recyclable, suitable for Prins-type cyclizations.[4] | May exhibit lower activity, potential for pore-size limitations. |
Experimental Protocols
This section provides a generalized protocol for optimizing catalyst loading in a this compound annulation reaction.
General Protocol for Catalyst Loading Screening
-
Preparation and Setup:
-
Ensure all glassware is oven-dried or flame-dried and cooled under a stream of dry nitrogen or argon.[3]
-
Use high-purity, anhydrous solvents. Degassing the solvent may be necessary to remove dissolved oxygen.[2]
-
Prepare a stock solution of the catalyst in the reaction solvent. This allows for accurate dispensing of small quantities, which is critical when screening low catalyst loadings.[2]
-
-
Reaction Execution:
-
To a series of labeled reaction vials equipped with stir bars, add the dienophile (e.g., 0.2 mmol).
-
Under an inert atmosphere, add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10 mol%).[2]
-
Add the reaction solvent to bring the final concentration to the desired level (e.g., 0.1 M).
-
Initiate the reaction by adding the diene (e.g., 0.24 mmol, 1.2 equiv).
-
Seal the vials and stir the reactions at the desired temperature (e.g., 25 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Once the reaction is deemed complete (or has ceased to progress), quench it by adding a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
-
Determine the isolated yield.
-
Analyze the product's enantiomeric excess (% ee) using chiral HPLC or SFC.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization process.
Caption: General experimental workflow for catalyst loading optimization.
Caption: Troubleshooting decision tree for low yield or conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3) Annulation of δ-Acetoxy Allenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 10. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents | MDPI [mdpi.com]
Preventing polymerization of 3,6-Dihydro-2H-pyran under acidic conditions
Welcome to the Technical Support Center for 3,6-Dihydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned viscous and cloudy. What is happening?
A1: This is a classic sign of polymerization. This compound can undergo acid-catalyzed cationic ring-opening polymerization (CROP), leading to the formation of high molecular weight polymers that increase the viscosity and can cause the solution to become cloudy or even solidify.
Q2: What initiates the polymerization of this compound?
A2: The primary initiators are acidic species. This can include:
-
Brønsted acids (e.g., traces of HCl, H₂SO₄)
-
Lewis acids (e.g., BF₃·OEt₂, AlCl₃)
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Acidic impurities in reagents, solvents, or on glassware.
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Degradation of reagents that can generate acidic byproducts.
Q3: How can I prevent this unwanted polymerization?
A3: The key is to rigorously exclude acidic species and control the reaction environment. The main strategies include:
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Purification of this compound: Ensure the starting material is free from acidic impurities.
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Use of Acid Scavengers: Incorporate a non-nucleophilic base into your reaction mixture to neutralize any trace acidity.
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Strict Temperature Control: Lowering the reaction temperature can significantly slow down the rate of polymerization.
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Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of acidic species from the reaction of reagents with air and moisture.
Q4: What are "acid scavengers" and which ones are recommended?
A4: Acid scavengers are bases added to a reaction to neutralize acids. For this application, non-nucleophilic bases are ideal as they will scavenge protons without otherwise interfering with the reaction. Sterically hindered amines are a common choice. See the data table below for a comparison of commonly used non-nucleophilic bases.
Q5: Can I store this compound to prevent polymerization?
A5: Yes. For long-term storage, it is advisable to store this compound over a small amount of a basic stabilizer, such as potassium carbonate (K₂CO₃) or a few pellets of potassium hydroxide (B78521) (KOH), and under an inert atmosphere in a refrigerator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture rapidly becomes viscous or solidifies upon addition of a reagent. | The added reagent contains acidic impurities, or the reagent itself is a strong Lewis acid. | 1. Ensure the purity of all reagents before use. Purify if necessary. 2. If a Lewis acid is required for your reaction, consider using a milder one or adding it very slowly at a low temperature. 3. Add a non-nucleophilic base to the reaction mixture before adding the potentially acidic reagent. |
| The product yield is low, and a significant amount of polymer is isolated. | Trace acidity in the reaction setup (glassware, solvents) is initiating polymerization over time. | 1. Thoroughly wash and oven-dry all glassware. Consider rinsing with a dilute ammonia (B1221849) solution followed by deionized water and drying. 2. Use fresh, anhydrous solvents. If necessary, pass solvents through a column of basic alumina. 3. Incorporate a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine (B51100) or Proton Sponge®) as a standard component of your reaction mixture. |
| Polymerization occurs during workup or purification (e.g., on a silica (B1680970) gel column). | The workup procedure introduces acid, or the purification medium (e.g., silica gel) is acidic. | 1. Neutralize the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before solvent removal. 2. For chromatography, use silica gel that has been pre-treated with a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent). Alternatively, consider purification by distillation if the desired product is volatile and thermally stable. |
Data Presentation
Comparison of Common Non-Nucleophilic Bases (Acid Scavengers)
| Base | Class | pKa of Conjugate Acid | Key Features |
| 2,6-Di-tert-butylpyridine | Hindered Amine | ~3.58 | Weakly basic, highly hindered, good for scavenging strong acids. |
| N,N-Diisopropylethylamine (Hünig's Base) | Hindered Amine | ~10.75 | Moderately basic, commonly used in a wide range of reactions. |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | Diamine | ~12.1 (in water) | Moderately strong base with very low nucleophilicity due to steric strain relief upon protonation.[1] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Amidine | ~13.5 (in water) | Strong, non-nucleophilic base. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | ~13.5 (in water) | Strong, non-nucleophilic base, excellent for elimination reactions.[1] |
Experimental Protocols
Protocol 1: Purification of this compound to Remove Acidic Impurities
This protocol describes the purification of commercially available this compound to remove acidic impurities that can initiate polymerization.
Materials:
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This compound (commercial grade)
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Anhydrous potassium carbonate (K₂CO₃), freshly dried
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Calcium hydride (CaH₂)
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Distillation apparatus with a short Vigreux column
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Round-bottom flasks, oven-dried
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Magnetic stirrer and stir bars
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Inert gas supply (Nitrogen or Argon)
Procedure:
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Pre-drying and Neutralization:
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Place the commercial this compound in an oven-dried round-bottom flask equipped with a magnetic stir bar.
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Add anhydrous potassium carbonate (approximately 10 g per 100 mL of dihydropyran).
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Stir the mixture under an inert atmosphere for 4-6 hours at room temperature. This step neutralizes and removes gross amounts of acidic impurities and water.
-
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Drying:
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Carefully decant the dihydropyran from the potassium carbonate into a fresh, oven-dried distillation flask containing calcium hydride (approximately 5-10 g per 100 mL). Caution: Calcium hydride reacts with water to produce hydrogen gas. Perform this step in a well-ventilated fume hood.
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Equip the flask with a reflux condenser under a positive pressure of inert gas.
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Stir the mixture at room temperature overnight or gently reflux for 2-3 hours to ensure complete drying.
-
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Distillation:
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Arrange the flask for distillation using a short Vigreux column to prevent significant product holdup. Ensure all glassware is oven-dried.
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Distill the this compound under an inert atmosphere. Collect the fraction boiling at the expected temperature (literature boiling point is approximately 108-109 °C).
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Collect the purified product in an oven-dried receiving flask containing a few pellets of KOH or a small amount of K₂CO₃ as a stabilizer.
-
-
Storage:
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Store the purified and stabilized this compound under an inert atmosphere in a tightly sealed container in a refrigerator.
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Protocol 2: General Procedure for an Acid-Sensitive Reaction Using an Acid Scavenger
This protocol provides a general workflow for a reaction involving this compound where acidic conditions must be avoided.
Materials:
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Purified this compound (from Protocol 1)
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Anhydrous, deoxygenated solvent
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Other reaction substrates (purified and dried)
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Non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or Proton Sponge®)
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Oven-dried glassware
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Assemble the oven-dried reaction flask, condenser, and any other necessary glassware under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the experiment.
-
-
Addition of Reagents:
-
Charge the reaction flask with the anhydrous solvent and other reaction substrates.
-
Add the chosen non-nucleophilic base (typically 1.1 to 1.5 equivalents relative to any potential acid, or a catalytic amount of 5-10 mol% if scavenging trace impurities).
-
Stir the mixture to ensure the base is dissolved or well-suspended.
-
Slowly add the purified this compound to the reaction mixture.
-
-
Reaction Conditions:
-
Maintain the desired reaction temperature. If the reaction is exothermic, use an ice bath or other cooling method to control the temperature, especially during reagent addition.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another mild base.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous, neutral drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
If further purification by column chromatography is needed, use silica gel that has been neutralized by pre-eluting with the chosen eluent system containing a small amount (e.g., 0.5-1%) of a volatile amine like triethylamine.
-
Visualizations
Caption: Acid-catalyzed polymerization of this compound.
Caption: Experimental workflow for preventing polymerization.
References
Troubleshooting unexpected NMR shifts in 3,6-Dihydro-2H-pyran derivatives
Welcome to the technical support center for NMR analysis of 3,6-dihydro-2H-pyran derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Unexpected Chemical Shifts
Q1: The chemical shifts of my dihydropyran derivative do not match expected values. What are the common causes?
A1: Unexpected chemical shifts in this compound derivatives can arise from several factors. The most common are:
-
Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents can significantly alter the electron density around nearby protons and carbons, causing shifts from predicted values.
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Conformational Isomers: The dihydropyran ring is flexible and can exist in various conformations, such as half-chair and boat forms. If the energy barrier between these conformers is low, you may observe time-averaged signals. The specific conformation adopted by your derivative can place protons and carbons in different shielding or deshielding environments.
-
Solvent Effects: The solvent used for NMR analysis can interact with the solute, leading to changes in chemical shifts. Aromatic solvents like benzene-d6 (B120219) can induce significant shifts compared to chlorinated solvents like CDCl3 due to anisotropic effects.[1]
-
Anisotropic Effects: Pi-systems within your molecule (e.g., aromatic substituents, carbonyl groups) can generate local magnetic fields that shield or deshield nearby nuclei, depending on their spatial orientation relative to the pi-system. This can lead to unexpected upfield or downfield shifts.
Q2: I have a substituent at the C2 position, and the signals for the C2 and C6 protons are shifted significantly downfield. Why is this?
A2: A downfield shift of the C2 and C6 protons is often due to the inductive effect of an electronegative substituent at the C2 position. Electronegative atoms, such as oxygen or halogens, withdraw electron density from the adjacent carbons and protons. This "deshielding" exposes the nuclei to a greater extent to the external magnetic field, causing them to resonate at a higher frequency (downfield shift).
Furthermore, the stereochemistry of the substituent at C2 (axial vs. equatorial) will influence the chemical shifts of other ring protons due to differing spatial relationships and through-space interactions.
Section 2: Peak Broadening and Complex Multiplicity
Q3: The peaks in my 1H NMR spectrum are broad, especially for the ring protons. What could be the issue?
A3: Broad peaks in the NMR spectrum of a this compound derivative often indicate a dynamic process occurring on the NMR timescale.[2] Common causes include:
-
Conformational Exchange: The dihydropyran ring may be rapidly interconverting between two or more stable conformations. If the rate of this exchange is comparable to the NMR frequency difference between the signals in each conformation, the peaks will broaden.
-
High Sample Concentration: At high concentrations, molecules may aggregate, leading to restricted molecular tumbling and broader signals.[2]
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals or dissolved oxygen can cause significant line broadening.[2]
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks for all signals in the spectrum, including the solvent.[2]
To address this, you can try acquiring the spectrum at a different temperature. Lowering the temperature may slow down the conformational exchange enough to resolve separate signals for each conformer, while increasing the temperature may cause the signals to sharpen into an averaged peak.
Q4: The splitting patterns for my ring protons are more complex than expected, appearing as a "deceptively simple" or unresolvable multiplet. What is happening?
A4: The protons on the dihydropyran ring form a complex spin system. When the chemical shifts of two or more coupled protons are very similar (i.e., the chemical shift difference, Δν, is close to the coupling constant, J), second-order coupling effects can occur. This leads to complex and non-intuitive splitting patterns that deviate from simple first-order (n+1 rule) predictions. This phenomenon is sometimes referred to as "deceptive simplicity."
To resolve these complex multiplets, consider the following:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion (Δν in Hz), which can simplify the splitting patterns.
-
Change the NMR Solvent: As different solvents can induce shifts in proton resonances, changing the solvent may increase the chemical shift separation between coupled protons.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even in complex regions of the spectrum.
Section 3: Conformational Analysis
Q5: How can I determine the preferred conformation of my this compound derivative in solution?
A5: Determining the solution-state conformation is crucial for understanding unexpected NMR shifts. The primary methods are:
-
Analysis of Coupling Constants (3JHH): The magnitude of the three-bond proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, you can infer the dihedral angles and thus the ring conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (1D NOE or 2D NOESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks can provide definitive evidence for the spatial proximity of protons in a particular conformation.
Quantitative NMR Data
The following tables provide typical 1H and 13C NMR chemical shift ranges for unsubstituted and substituted this compound derivatives. Note that these are approximate ranges, and actual values will vary depending on the specific substituents and solvent.
Table 1: Typical 1H NMR Chemical Shifts (ppm) for this compound Derivatives in CDCl3
| Proton | Unsubstituted | 2-Substituted (e.g., -OR, -Alkyl) | 4-Substituted (e.g., -CH3) |
| H-2 | ~3.7 - 3.9 | ~3.8 - 4.2 | ~3.7 - 3.9 |
| H-3 | ~2.1 - 2.3 | ~1.6 - 2.4 | ~1.9 - 2.1 |
| H-4 | ~1.8 - 2.0 | ~1.7 - 2.1 | ~1.5 - 1.8 |
| H-5 (olefinic) | ~5.6 - 5.8 | ~5.7 - 5.9 | ~5.4 - 5.6 |
| H-6 (olefinic) | ~5.8 - 6.0 | ~5.9 - 6.1 | ~5.8 - 6.0 |
Data compiled from various literature sources.
Table 2: Typical 13C NMR Chemical Shifts (ppm) for this compound Derivatives in CDCl3
| Carbon | Unsubstituted | 2-Substituted (e.g., -OR, -Alkyl) | 4-Substituted (e.g., -CH3) |
| C-2 | ~65.0 | ~70.0 - 75.0 | ~65.0 |
| C-3 | ~28.0 | ~30.0 - 35.0 | ~35.0 |
| C-4 | ~22.0 | ~20.0 - 25.0 | ~30.0 |
| C-5 (olefinic) | ~126.0 | ~125.0 - 128.0 | ~120.0 - 123.0 |
| C-6 (olefinic) | ~128.0 | ~128.0 - 130.0 | ~128.0 - 130.0 |
Data compiled from various literature sources.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound derivative for 1H NMR, and 20-50 mg for 13C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Recommended NMR Acquisition Parameters
The following are general starting parameters for acquiring spectra on a 400 MHz spectrometer. These may need to be optimized for your specific sample and instrument.
1H NMR:
-
Pulse Width: 30-45 degrees
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 for a dilute sample
13C NMR:
-
Pulse Width: 30 degrees
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 128 or more, depending on concentration
Visualizations
Troubleshooting Workflow for Unexpected Chemical Shifts
References
Managing scalability issues in 3,6-Dihydro-2H-pyran production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address scalability issues encountered during the synthesis of 3,6-Dihydro-2H-pyran and its derivatives.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to facilitate rapid problem-solving during your experiments.
Issue 1: Low Yield
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, consider the following:
-
Catalyst Activity: The catalyst may be deactivated. For heterogeneous catalysts, consider regeneration. For homogeneous catalysts, ensure it was stored correctly and is active.[1] Catalyst loading should also be optimized; insufficient catalyst will lead to an incomplete reaction.[2]
-
Reaction Temperature: The reaction may require higher temperatures or longer reaction times. However, be cautious as excessive heat can lead to byproduct formation.[2]
-
Purity of Starting Materials: Impurities in reactants or solvents can inhibit the reaction.[2] Ensure all starting materials are of high purity, distilling them if necessary.[3]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Optimize extraction by ensuring the correct pH and using the appropriate solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
This compound and its derivatives can be somewhat water-soluble. Avoid excessive washing with water.[3] Using a saturated brine solution for the final wash can help to minimize product loss to the aqueous phase.[4]
-
-
Side Reactions: The formation of byproducts will consume starting materials and reduce the yield of the desired product. See the "Byproduct Formation" section for more details.
-
Reaction Conditions: For multicomponent reactions, solvent choice is critical. In some cases, solvent-free conditions have been shown to dramatically increase yields.[2]
Troubleshooting Workflow for Low Yield
A troubleshooting workflow for low yield in pyran synthesis. -
Issue 2: Byproduct Formation and Impurities
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
-
Answer: Impurities can arise from unreacted starting materials, side reactions, or product degradation.
-
Common Impurities:
-
Unreacted Starting Materials: Aldehydes, alcohols, or other starting materials can remain if the reaction is incomplete.
-
Isomers: Depending on the synthesis route, constitutional isomers or stereoisomers may be formed.
-
Polymers: Some starting materials, like acrolein, are prone to polymerization, especially at elevated temperatures.[5]
-
Degradation Products: The dihydropyran ring can be sensitive to strong acids or bases and high temperatures, potentially leading to ring-opening or rearrangement.[5]
-
Solvent and Reagent Residues: Solvents used in the reaction or purification may be retained in the final product.[5]
-
-
Identification: A combination of analytical techniques is crucial for identifying impurities:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural information to identify byproducts and unreacted starting materials.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and low molecular weight byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the final product and separate non-volatile impurities.
-
-
Minimization Strategies:
-
Control Reaction Temperature: Carefully control the reaction temperature to minimize polymerization and degradation.
-
Polymerization Inhibitor: If using reactive monomers, the addition of a polymerization inhibitor may be necessary.[5]
-
Purify Starting Materials: Ensure the purity of all reactants to avoid introducing impurities from the start.[5]
-
Optimize Reaction Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
Inert Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other side reactions.
-
-
Issue 3: Purification Challenges
-
Question: I am having difficulty purifying my this compound derivative. What are the best practices?
-
Answer: Purification can be challenging, especially at a larger scale.
-
Distillation: For volatile and thermally stable dihydropyrans, distillation under reduced pressure is an effective purification method.[3]
-
Caution: Ensure the product is stable at the distillation temperature to avoid degradation.
-
-
Column Chromatography: This is a common method for purifying less volatile or thermally sensitive compounds.
-
Solvent System Selection: The choice of eluent is critical. A solvent system that provides good separation on a TLC plate should be used.
-
Co-elution: If impurities co-elute with the product, consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different solvent system.
-
Product Degradation on Silica Gel: If the product is acid-sensitive, it may degrade on standard silica gel. In such cases, use neutralized silica gel or add a small amount of a basic modifier (e.g., triethylamine) to the eluent.[2]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method, particularly for removing small amounts of impurities.
Quantitative Data on Purification Methods
-
| Purification Method | Typical Scale | Advantages | Disadvantages |
| Distillation | Lab to Industrial | High throughput, removes non-volatile impurities. | Requires thermal stability, may not separate isomers with close boiling points. |
| Column Chromatography | Lab to Pilot | High resolution, separates closely related compounds. | Can be slow, uses large volumes of solvent, may be difficult to scale up. |
| Recrystallization | Lab to Industrial | Highly effective for crystalline solids, scalable. | Only applicable to solids, requires finding a suitable solvent system. |
Frequently Asked Questions (FAQs)
-
Q1: My catalyst seems to be deactivating quickly. How can I improve its longevity?
-
A1: Catalyst deactivation can be a significant issue in scalability. For catalysts like alumina used in the conversion of tetrahydrofurfuryl alcohol, the formation of carbon deposits or "tar" can block active sites.[1] Regeneration can often be achieved by carefully burning off the carbon in a stream of air at elevated temperatures.[1] To minimize deactivation, ensure the purity of the starting material, as impurities can poison the catalyst. In some processes, co-feeding a small amount of water vapor can help to continuously regenerate the catalyst and prevent coke formation.[6]
-
-
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?
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A2: In reactions like the silyl-Prins cyclization, achieving high diastereoselectivity is key. This is often influenced by the choice of catalyst, solvent, and temperature. The nature of the substituents on the starting materials also plays a crucial role.[4] It is recommended to screen different Lewis acid catalysts and solvents to find the optimal conditions for the desired diastereomer. Low temperatures generally favor higher selectivity.
-
-
Q3: What are the main safety concerns when scaling up the production of this compound?
-
A3: Dihydropyrans are often highly flammable liquids with low flash points.[7][8] When scaling up, it is crucial to use appropriate equipment designed for flammable liquids and to take precautions against static discharge. The vapors can also be irritating to the respiratory system.[9] Always work in a well-ventilated area or fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A thorough risk assessment should be conducted before any scale-up operation.[3]
-
Experimental Protocols
Protocol 1: Synthesis of Substituted 3,6-Dihydro-2H-pyrans via Silyl-Prins Cyclization
This protocol is based on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans.[4]
-
Preparation of Vinylsilyl Alcohol:
-
Dissolve allylsilane (1.0 equiv.) in anhydrous THF (0.5 M) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add n-BuLi (1.1 equiv.) and TMEDA (1.65 equiv.) dropwise. Stir at 0 °C for 2 hours.
-
Cool the reaction to -78 °C and add the corresponding aldehyde (1.2 equiv.) dropwise.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
-
Silyl-Prins Cyclization:
-
Dissolve the vinylsilyl alcohol (1.0 equiv.) in anhydrous dichloromethane (B109758) (0.05 M) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid catalyst (e.g., TMSOTf, 0.2 equiv.) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the phases and extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude dihydropyran by column chromatography on silica gel.[4]
-
General Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. DIHYDRO-2H-PYRAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removal of stubborn impurities from 3,6-Dihydro-2H-pyran reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of stubborn impurities from 3,6-Dihydro-2H-pyran reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common stubborn impurities in this compound synthesis and how can I detect them?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These can be broadly categorized as:
-
Unreacted Starting Materials: Such as acrolein, methacrolein, or their derivatives.[1]
-
Byproducts: These may include isomers, polymers formed from reactive starting materials, and products from side reactions. In some cases, byproducts like tetrahydropyran (B127337) (THP), cyclopentanone, and acrolein are generated.[1][2]
-
Degradation Products: The desired this compound can degrade, especially under harsh acidic or basic conditions or at high temperatures, leading to ring-opened products or other rearranged structures.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, dichloromethane, ethyl acetate) and leftover reagents or catalysts are common.[1]
To detect these impurities, a combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low-molecular-weight byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify both known and unknown impurities.[1] For accurate purity determination, quantitative NMR (qNMR) can be employed.[1]
Q2: My reaction is complete, but I'm struggling to remove unreacted electrophilic starting materials. What purification strategies can I use?
A2: Removing excess electrophiles is crucial to prevent side reactions in subsequent steps.[3] While traditional methods like distillation, crystallization, and chromatography are effective, a convenient chemical quench and extraction can be highly efficient.[3]
One strategy involves reacting the unreacted electrophile with a quenching agent that makes the resulting adduct water-soluble, allowing for its removal through a simple aqueous workup.[3] For instance, using a conjugate base of a mercaptoalkanesulfonic acid can impart water solubility to the adduct, which can then be easily extracted with water.[3]
Troubleshooting Workflow for Electrophile Removal
References
Technical Support Center: Enhancing the Stability of 3,6-Dihydro-2H-pyran Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of synthesized 3,6-Dihydro-2H-pyran derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The inherent chemical structure, particularly the endocyclic enol ether moiety, makes the pyran ring susceptible to certain degradation pathways.
Q2: Why are this compound derivatives generally unstable in acidic conditions?
A2: The instability in acidic conditions is attributed to the acid-catalyzed hydrolysis of the enol ether linkage within the dihydropyran ring. Protonation of the ether oxygen atom facilitates ring-opening, leading to the formation of degradation products. This susceptibility to acid-catalyzed cleavage is a key characteristic of this class of compounds.[1]
Q3: What are the expected degradation products of this compound derivatives in acidic media?
A3: Under acidic hydrolysis, this compound derivatives are expected to degrade into linear hydroxy ketones or aldehydes. For instance, the parent this compound would yield 5-hydroxypentanal. The specific degradation products will vary depending on the substituents on the pyran ring.
Q4: How do this compound derivatives behave under basic conditions?
A4: Generally, the cyclic ether linkage in this compound derivatives is more stable under basic conditions compared to acidic conditions. However, the presence of other functional groups on the molecule, such as esters or ketones, may be susceptible to base-catalyzed reactions like hydrolysis or aldol-type condensations.
Q5: What is the impact of oxidizing agents on the stability of these compounds?
A5: The double bond in the this compound ring is susceptible to oxidation. Strong oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products, including epoxides, diols, or ring-cleavage products, depending on the reaction conditions and the substitution pattern of the pyran ring.
Q6: Are this compound derivatives sensitive to light?
A6: Yes, compounds with a dihydropyran ring can be light-sensitive. Photolytic degradation can occur, leading to isomerization, dimerization, or other rearrangements. It is recommended to store these compounds protected from light.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Potential Cause | Suggested Action |
| Acidic pH of the solution: The solvent or reagents may contain acidic impurities. | - Measure and adjust the pH of the solution to neutral or slightly basic conditions if the experimental protocol allows.- Use high-purity, freshly distilled, or commercially available anhydrous solvents.- Consider using a non-protic solvent if compatible with the reaction. |
| Elevated Temperature: The compound may be thermally labile. | - Conduct the experiment at a lower temperature.- If heating is necessary, minimize the duration of exposure to high temperatures. |
| Presence of Oxidizing Agents: Peroxides may have formed in ethereal solvents or other reagents. | - Test for and remove peroxides from solvents like THF or diethyl ether before use.- Store reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Photodegradation: Exposure to ambient or UV light. | - Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil or using amber-colored glassware.- Work in a fume hood with the sash down to minimize light exposure. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Suggested Action |
| Secondary Degradation: Primary degradation products may be unstable and react further. | - Monitor the reaction at earlier time points to identify primary degradation products.- Use milder reaction conditions (lower temperature, less concentrated reagents) to minimize secondary degradation. |
| Side Reactions with Reagents: The dihydropyran ring may react with other components in the reaction mixture. | - Review the compatibility of all reagents with the dihydropyran moiety.- Consider protecting the dihydropyran ring if it is not the intended site of reaction. |
| Isomerization: The double bond within the ring may migrate under certain conditions. | - Analyze the product mixture carefully using techniques like NMR and LC-MS to identify isomers.- Adjust reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired isomer. |
Data Presentation: Stability Under Forced Degradation
The following tables summarize hypothetical quantitative data from a forced degradation study on a generic this compound derivative ("Compound P"). These tables are for illustrative purposes and actual results may vary depending on the specific derivative and experimental conditions.
Table 1: Forced Degradation of Compound P (% Recovery) after 24 hours
| Condition | Temperature (°C) | % Recovery of Compound P | Major Degradation Products |
| 0.1 M HCl | 60 | 15% | Hydrolyzed ring-opened product |
| 0.1 M NaOH | 60 | 92% | Minor unidentified polar impurities |
| 3% H₂O₂ | 25 | 45% | Oxidized ring products (e.g., epoxide) |
| Thermal | 80 | 78% | Isomeric byproducts |
| Photolytic (UV) | 25 | 65% | Dimeric and rearranged products |
Table 2: Long-Term Stability of Compound P in Acetonitrile (B52724) at 25°C / 60% RH
| Time Point | % Recovery of Compound P | Appearance of Solution |
| T = 0 | 100% | Clear, colorless |
| T = 1 month | 98.5% | Clear, colorless |
| T = 3 months | 96.2% | Clear, colorless |
| T = 6 months | 91.8% | Clear, slight yellow tint |
Experimental Protocols
Protocol 1: Synthesis of a Substituted this compound Derivative
This protocol describes a general method for the synthesis of a 6-substituted-3,6-dihydro-2H-pyran via a hetero-Diels-Alder reaction.
Materials:
-
Acrolein (dienophile)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-methoxy-1,3-butadiene (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the Lewis acid catalyst (e.g., 0.1 equivalents of BF₃·OEt₂) dropwise to the stirred solution.
-
Slowly add a solution of acrolein (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at -78°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound derivative.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.
Materials:
-
Synthesized this compound derivative ("Compound P")
-
HPLC grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Compound P in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 8 mL of water. Keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound in acetonitrile at 80°C.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a calibrated light source.
-
-
Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours for each stress condition.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) to analyze the samples.
-
Quantify the amount of the parent compound remaining and the formation of degradation products by comparing peak areas to a standard at T=0.
-
-
LC-MS Analysis:
-
Analyze the stressed samples using LC-MS to identify the mass of the degradation products and aid in their structural elucidation.
-
Visualizations
Caption: Workflow for Synthesis and Stability Assessment.
Caption: Common Degradation Pathways.
Caption: Inhibition of the mTOR Signaling Pathway.
References
Technical Support Center: Regioselectivity in 3,6-Dihydro-2H-pyran Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in reactions involving 3,6-dihydro-2H-pyran.
Frequently Asked Questions (FAQs)
Question 1: What are the fundamental principles governing regioselectivity in electrophilic additions to this compound?
Answer: The regioselectivity of electrophilic additions to the double bond of this compound is primarily governed by the stability of the carbocation intermediate formed after the initial attack by the electrophile.[1][2] The double bond is located between C4 and C5.
-
Attack at C5: An electrophile adding to C5 will generate a carbocation at C4. This carbocation is stabilized by the electron-withdrawing inductive effect of the adjacent ring oxygen, making it less stable.
-
Attack at C4: An electrophile adding to C4 generates a carbocation at C5. This carbocation is further from the electronegative oxygen and is therefore the more stable, and thus favored, intermediate.
Consequently, in a classic electrophilic addition (e.g., with H-X), the electrophile (H+) adds to C4, and the nucleophile (X-) adds to the more substituted C5 position, following Markovnikov's rule.[1]
Figure 1. Regioselectivity in electrophilic addition to this compound.
Question 2: How can I achieve 'anti-Markovnikov' hydroxylation to produce a primary alcohol?
Answer: Standard acid-catalyzed hydration of this compound yields the Markovnikov product (alcohol at C5). To achieve anti-Markovnikov hydration (alcohol at C4), the hydroboration-oxidation reaction is the method of choice.[3][4] This two-step process is highly regioselective and stereoselective.[3][5]
-
Hydroboration: The borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) adds across the double bond. Boron, being the less electronegative atom, adds to the less sterically hindered and more electron-rich C4 position, while hydrogen adds to C5.[6]
-
Oxidation: The resulting organoborane is then oxidized (e.g., with H₂O₂, NaOH), replacing the carbon-boron bond with a carbon-hydroxyl bond, yielding the alcohol at the C4 position.[4]
Using a sterically hindered borane reagent can significantly enhance regioselectivity.[4]
Figure 2. Workflow for anti-Markovnikov hydroxylation via hydroboration-oxidation.
Question 3: How can the Prins cyclization be used to synthesize substituted dihydropyrans with high regioselectivity?
Answer: The silyl-Prins cyclization is a powerful method for the highly regio- and diastereoselective synthesis of substituted dihydropyrans.[7][8][9] This reaction typically involves the Lewis acid-catalyzed condensation of an aldehyde with a homoallylic alcohol containing a vinylsilane group.[7][9]
The high regioselectivity is attributed to the β-silicon effect , where the silicon atom stabilizes a developing positive charge on the β-carbon during the cyclization step.[7][10] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes a 6-endo cyclization. The stereochemistry is often controlled by the preferential pseudoequatorial conformation of substituents in a chair-like transition state to minimize steric repulsion.[8]
Troubleshooting Guides
Problem 1: My hydroboration-oxidation reaction shows poor regioselectivity, with significant formation of the Markovnikov alcohol.
Answer: This issue typically arises from the choice of borane reagent. While BH₃ is effective, its relatively small size can sometimes lead to competing addition at the more substituted carbon.
Troubleshooting Steps:
-
Switch to a Sterically Hindered Borane: The most effective solution is to use a bulkier borane reagent. These reagents have large alkyl groups that dramatically enhance the steric preference for addition to the less hindered C4 position of the dihydropyran ring.[4]
| Reagent | Common Name | Typical Regioselectivity (Anti-M:M) | Notes |
| BH₃·THF | Borane-THF complex | ~94:6 | Standard, good for many applications. |
| 9-BBN | 9-Borabicyclo[3.3.1]nonane | >99:1 | Excellent selectivity, often the reagent of choice for high-purity results.[4] |
| Disiamylborane | (Sia)₂BH | >98:1 | Highly selective, but can be sensitive to air and moisture. |
-
Control Reaction Temperature: Running the hydroboration step at a lower temperature (e.g., 0 °C) can sometimes improve selectivity by favoring the sterically controlled pathway.
Problem 2: My Lewis acid-catalyzed reaction of a homoallylic alcohol and an aldehyde is giving low yields of the desired dihydropyran, along with other byproducts.
Answer: In acid-catalyzed reactions like the Prins cyclization, several competitive pathways can occur, leading to reduced yields of the target dihydropyran.[8]
Possible Side Reactions & Solutions:
-
Peterson Elimination: This can be a significant side reaction, especially with allylsilyl alcohols.
-
Oxonia-Cope Rearrangement: Another potential competitive pathway that can reduce the yield of the desired cyclization product.[8]
Troubleshooting Workflow:
Figure 3. Troubleshooting logic for low-yield Prins cyclization reactions.
Solutions:
-
Substrate Modification: Research has shown that vinylsilyl alcohols are often more successful in silyl-Prins cyclizations than their allylsilyl counterparts, as they are less prone to competitive elimination pathways.[8]
-
Catalyst Screening: The choice of Lewis acid can be critical. Boron trifluoride etherate (BF₃·OEt₂) is often effective for promoting the desired cyclization.[7][9] Bismuth trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has also been used successfully in related oxonium-ene reactions to form dihydropyrans.[11]
-
Optimize Conditions: Systematically vary the temperature, solvent, and reaction time. Lower temperatures often suppress side reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 2-Aryl-3,6-dihydro-2H-pyrans via Silyl-Prins Cyclization
This protocol is adapted from the BF₃·OEt₂-mediated synthesis using triethylsilyl homoallylic alcohols and aldehydes.[7][9]
-
Preparation: To a stirred solution of the aldehyde (1.0 mmol) and the triethylsilyl homoallylic alcohol (1.2 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL) under an inert nitrogen atmosphere, cool the mixture to -78 °C.
-
Reaction Initiation: Add boron trifluoride etherate (BF₃·OEt₂, 1.2 mmol) dropwise to the solution.
-
Monitoring: Stir the reaction mixture at -78 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired 2-substituted-3,6-dihydro-2H-pyran.
Representative Yields:
| Aldehyde Substituent (R) | Product | Yield (%) | Reference |
| p-Tolyl | 2-(p-Tolyl)-3,6-dihydro-2H-pyran | 76% | [7][10] |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran | 76% | [7][10] |
| 4-Bromophenyl | 2-(4-Bromophenyl)-3,6-dihydro-2H-pyran | 78% | [7] |
| 4-Nitrophenyl | 2-(4-Nitrophenyl)-3,6-dihydro-2H-pyran | 83% | [7][10] |
Protocol 2: General Procedure for Anti-Markovnikov Hydroboration-Oxidation
This is a general protocol and may require optimization for specific substrates.
-
Hydroboration: To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add ethanol (B145695) (5 mL), followed by a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 1.5 mL), and then slowly add 30% hydrogen peroxide (H₂O₂, 1.5 mL) dropwise, ensuring the internal temperature does not rise excessively.
-
Workup: After the addition is complete, heat the mixture to 50 °C for 1 hour. Cool to room temperature and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol via column chromatography on silica gel.
References
- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
- 7. Vinylsilanes in Highly Diastereo- and Regio-Selective Synthesis of Dihydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regio- and Diastereoselective Synthesis of Dihydropyrans and Pyranopyrans via Oxonium-Ene Reaction of β-Allenols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing incomplete conversion in 3,6-Dihydro-2H-pyran mediated reactions
Welcome to the Technical Support Center for 3,6-Dihydro-2H-pyran mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is showing low or incomplete conversion. What are the common causes?
A1: Incomplete conversion in reactions with this compound and its derivatives can stem from several factors. Key areas to investigate include catalyst activity, reaction conditions (temperature and time), and the purity of your starting materials. For instance, in Lewis acid-catalyzed reactions, the catalyst must be fresh and anhydrous, as moisture can significantly reduce its activity.[1] Suboptimal reaction temperatures can either slow the reaction to a halt or promote the formation of side products.[1] It is also crucial to ensure the high purity of all reactants and solvents, as impurities can inhibit the reaction.
Q2: I am observing the formation of significant side products. How can these be minimized?
A2: Side product formation is a common challenge. In Diels-Alder reactions, for example, the desired stereoselectivity can be influenced by the choice of catalyst and reaction conditions. Screening different Lewis acids or running the reaction at a lower temperature can often mitigate the formation of undesired isomers. In other reactions, elimination products can compete with the desired pathway. This can often be controlled by using a less acidic catalyst.[1] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time to maximize the desired product and minimize side reactions.
Q3: How can I effectively monitor the progress of my this compound mediated reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions.[2] By spotting the limiting reactant, a co-spot (a mixture of the limiting reactant and the reaction mixture), and the reaction mixture on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.
Q4: What are the best practices for purifying products from these reactions?
A4: The purification strategy depends on the properties of your product. Flash column chromatography on silica (B1680970) gel is a widely used technique. The choice of an optimal solvent system is critical for good separation and can be determined by initial TLC analysis. For solid products, recrystallization from a suitable solvent can be a highly effective purification method. It is also important to consider the stability of your product; for instance, some dihydropyranones can be sensitive to hydrolysis under acidic or basic conditions, so maintaining a neutral pH during workup and purification is crucial.
Troubleshooting Guides
Guide 1: Addressing Incomplete Diels-Alder Reactions
This guide focuses on troubleshooting the hetero-Diels-Alder reaction, a common application of this compound derivatives.
Problem: Low Yield and Incomplete Conversion in a Lewis Acid-Catalyzed Diels-Alder Reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Diels-Alder reactions.
Data Presentation: Comparison of Thermal vs. Lewis Acid Catalysis
The choice between thermal and Lewis acid-catalyzed conditions can significantly impact the outcome of a Diels-Alder reaction. The following table, based on data for analogous 2-alkoxy-2H-pyran-3(6H)-ones, illustrates this difference.
| Entry | Diene | Dienophile | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | 2,3-Dimethylbutadiene | 2-alkoxy-2H-pyran-3(6H)-one | Toluene, 110°C, 24h | 75 | 2:1 |
| 2 | 2,3-Dimethylbutadiene | 2-alkoxy-2H-pyran-3(6H)-one | ZnCl₂, CH₂Cl₂, -78°C to RT, 4h | 92 | >20:1 |
| 3 | Isoprene | 2-alkoxy-2H-pyran-3(6H)-one | Toluene, 110°C, 48h | 60 | 3:1 |
| 4 | Isoprene | 2-alkoxy-2H-pyran-3(6H)-one | ZnCl₂, CH₂Cl₂, -78°C to RT, 6h | 85 | >20:1 |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-methoxydihydro-2H-pyran-3(4H)-one (1.0 eq). Dissolve the dienophile in anhydrous dichloromethane (B109758) (0.1-0.5 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., ZnCl₂, 1.0-1.2 eq) in the same solvent dropwise to the cooled solution. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.2-2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Guide 2: Optimizing Reductive Amination of Pyranone Derivatives
This guide addresses common issues in the reductive amination of pyranone derivatives to form the corresponding amines.
Problem: Incomplete Reduction of the Imine Intermediate.
Troubleshooting and Optimization:
Caption: Troubleshooting workflow for incomplete reductive amination.
Data Presentation: Effect of Lewis Acid Catalyst on Reductive Amination
The choice of catalyst can significantly influence the efficiency of the reductive amination process. The following table presents a comparison of different Lewis acids for the synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones, a related heterocyclic system.
| Entry | Lewis Acid (1 mol%) | Time (min) | Yield (%) |
| 1 | Fe(OTf)₃ | 60 | 69 |
| 2 | AlCl₃ | 50 | 77 |
| 3 | I₂ | 120 | 36 |
| 4 | BF₃·OEt₂ | 60 | 78 |
| 5 | B(C₆F₅)₃ | 45 | 86 |
Experimental Protocol: General Reductive Amination
-
Imine Formation: To a solution of the pyranone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary amine (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Experimental Workflow and Influencing Factors
The success of reactions mediated by this compound is dependent on the careful control of several interconnected parameters.
Caption: Interplay of factors affecting reaction outcomes.
References
Technical Support Center: Minimizing Catalyst Poisoning in 3,6-Dihydro-2H-pyran Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing catalyst poisoning during the synthesis of 3,6-Dihydro-2H-pyran. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate challenges during your experiments.
Issue 1: Low or No Yield of this compound
Question: My Hetero-Diels-Alder reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue and can often be traced back to several factors related to the catalyst and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active species of your catalyst, particularly Lewis acids like AlCl₃ or BF₃·OEt₂, may not be forming efficiently. Ensure your precatalyst is stored under anhydrous conditions and that the reaction setup is free of moisture. For solid catalysts, ensure proper activation procedures have been followed. |
| Catalyst Poisoning | Impurities in your reactants or solvent can deactivate the catalyst. Common poisons for Lewis acids include water, sulfur compounds (e.g., thiols, thiophenes), and nitrogen-containing heterocycles (e.g., pyridine).[1][2] It is crucial to use high-purity, anhydrous solvents and reactants. Consider passing liquid reagents through a column of activated alumina (B75360) to remove impurities. |
| Incorrect Catalyst Loading | The amount of catalyst used is critical. Too little may lead to an incomplete reaction, while an excess can complicate purification and sometimes lead to side reactions.[1] Perform a catalyst loading study to determine the optimal amount for your specific reaction, typically ranging from 10-20 mol%.[1] |
| Suboptimal Reaction Temperature | The reaction may be sensitive to temperature. Too low a temperature can result in a slow or stalled reaction, while excessively high temperatures can promote side reactions or catalyst decomposition. Monitor the reaction temperature closely and consider performing a temperature optimization study. |
| Poor Quality of Starting Materials | Impurities in the starting materials can inhibit the catalyst or lead to the formation of byproducts.[1] Ensure all reactants are of high purity and are properly stored. |
Issue 2: Catalyst Deactivation After One or Two Runs
Question: My catalyst is losing its activity after only one or two uses. What is causing this rapid deactivation?
Answer: Rapid catalyst deactivation is often a sign of poisoning, where substances bind to the active sites of the catalyst, rendering them ineffective.
| Potential Cause | Troubleshooting Steps |
| Presence of Common Poisons | Sulfur compounds, halides, and certain nitrogen-containing heterocycles are known poisons for many metal-based and Lewis acid catalysts.[2] These can originate from impurities in the starting materials or solvents. Rigorously purify all reagents and solvents before use. |
| Water Content | For moisture-sensitive catalysts like AlCl₃, even trace amounts of water can lead to deactivation through hydrolysis.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Inhibition | The product itself or a byproduct may be binding to the catalyst's active sites, preventing further reaction. Analyze the reaction mixture for byproducts using techniques like TLC or LC-MS. If product inhibition is suspected, consider a continuous flow setup where the product is removed as it is formed. |
| Thermal Degradation | High reaction temperatures can cause thermal degradation of the catalyst, leading to a loss of activity.[3] Operate the reaction within the recommended temperature range for the specific catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound via the Hetero-Diels-Alder reaction?
The most common catalysts are Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂).[2][4] These catalysts activate the dienophile, making it more reactive towards the diene.[4] Heterogeneous catalysts are also employed for their ease of separation and potential for recyclability.
Q2: How can I tell if my catalyst has been poisoned?
Signs of catalyst poisoning include a significant drop in reaction rate, a decrease in product yield, and a change in selectivity. In some cases, a visible change in the catalyst's appearance, such as a change in color or the formation of deposits, may be observed.
Q3: Is it possible to regenerate a poisoned catalyst?
In some cases, yes. The ability to regenerate a catalyst depends on the nature of the poison and the catalyst itself. For catalysts deactivated by organic residues, a high-temperature calcination in the presence of air may be effective. For Lewis acids poisoned by water, careful drying under vacuum may restore some activity. For more strongly bound poisons, a chemical wash may be necessary. Always consult the manufacturer's guidelines for specific regeneration procedures.
Q4: What is the "endo rule" in the context of the Diels-Alder reaction for pyran synthesis?
The "endo rule" is a stereochemical preference for the formation of the endo isomer in many Diels-Alder reactions. This is due to favorable secondary orbital interactions between the diene and the dienophile in the transition state.[5] However, the use of Lewis acid catalysts can sometimes alter this selectivity.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound-2-yl Phosphonate (B1237965) Derivatives via AlCl₃ Catalyzed Hetero-Diels-Alder Reaction
This protocol is adapted from a procedure for the synthesis of similar dihydropyran derivatives.[2]
Materials:
-
Aroyl phosphonate (1.0 mmol)
-
2,3-dimethyl-1,3-butadiene (B165502) (1.2 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (1.0 mmol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane.
-
Add the aroyl phosphonate (1.0 mmol) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add anhydrous aluminum chloride (1.0 mmol) to the cooled solution.
-
Add 2,3-dimethyl-1,3-butadiene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[2]
-
Upon completion, quench the reaction by pouring the mixture into distilled water and stirring vigorously.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Regeneration of a Poisoned Alumina Catalyst
This protocol is a general guideline for the regeneration of an alumina-based catalyst poisoned by sulfates and carbon deposits.[7]
Materials:
-
Poisoned alumina catalyst
-
Deionized water
-
Compressed air or a diluted oxygen gas stream
-
Furnace or tube reactor
Procedure:
-
Leaching: Wash the poisoned catalyst with hot deionized water to remove soluble sulfates. Continue washing until the sulfate content in the wash water is negligible.
-
Drying: Dry the washed catalyst, typically at 100-120 °C, to remove residual water.
-
Oxidative Burn-off: Heat the dried catalyst in a furnace or tube reactor to a temperature above 300 °C but below its sintering temperature (typically 450-500 °C).[7] Pass a stream of diluted oxygen (e.g., compressed air) over the catalyst to burn off carbon deposits.[7]
-
Final Wash (Optional): After the burn-off, a second wash with deionized water may be performed to remove any sulfates that may have formed during the oxidation step.[7]
-
Final Drying/Activation: Dry the regenerated catalyst at high temperature under vacuum or an inert gas flow to ensure it is fully active for subsequent reactions.
Visualizing Workflows and Mechanisms
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: Mechanism of Lewis acid catalyst poisoning in Hetero-Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4183823A - Regeneration process for poisoned claus alumina catalyst - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for 3,6-Dihydro-2H-pyran Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful quenching and work-up of reactions involving 3,6-dihydro-2H-pyran and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when quenching a reaction containing a this compound moiety?
A1: The most critical factor is the inherent acid sensitivity of the enol ether functionality within the dihydropyran ring.[1] Exposure to even mild acidic conditions during the quench or aqueous work-up can lead to hydrolysis, resulting in ring-opening to form a 5-hydroxyaldehyde or other unwanted byproducts.[1][2] Therefore, maintaining neutral or slightly basic conditions is paramount to preserving the integrity of the dihydropyran ring.
Q2: How can I safely quench a reaction that used a strong base, such as an organolithium reagent, in the presence of a dihydropyran?
A2: Quenching reactions with strong bases requires careful, slow addition of a proton source to control the exotherm. To protect the acid-sensitive dihydropyran, it is best to use a non-acidic quenching agent. A common and safe procedure is the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3] This provides a proton source to neutralize the strong base without significantly lowering the pH of the bulk solution. For very reactive reagents, quenching at low temperatures (e.g., 0 °C or -78 °C) is highly recommended.[4]
Q3: My reaction was catalyzed by a Lewis acid (e.g., SnCl₄, TMSOTf). What is the best way to quench it without degrading my dihydropyran product?
A3: Lewis acid-catalyzed reactions should be quenched with a mild base to neutralize the acid and prevent hydrolysis of the dihydropyran. A slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method.[5] Alternatively, for reactions sensitive to water, a non-aqueous work-up involving the addition of a base like pyridine (B92270) or triethylamine (B128534) at low temperature, followed by filtration of the resulting salts, can be employed.
Q4: I am observing the formation of a stable emulsion during the extraction of my dihydropyran-containing product. How can I break it?
A4: Emulsion formation is a common issue in biphasic work-ups.[6][7] Several techniques can be employed to break the emulsion:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, often leading to better separation.[6]
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[6]
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density might disrupt the emulsion.
Q5: After work-up, my product appears to have decomposed. How can I troubleshoot this?
A5: Decomposition after work-up often points to product instability under the chosen conditions.[8] For dihydropyran derivatives, the primary suspect is acidic conditions leading to hydrolysis.[1] To troubleshoot:
-
Check the pH: Before and after quenching, and during aqueous washes, check the pH of the aqueous layer to ensure it remains neutral or slightly basic.
-
Minimize Contact Time: Perform the aqueous work-up as quickly as possible.
-
Use Milder Reagents: If you used a strong acid or base in your work-up (e.g., for extraction), consider if a milder alternative is feasible.
-
Non-Aqueous Work-up: For extremely sensitive compounds, a non-aqueous work-up might be necessary. This could involve quenching with an alcohol, followed by removal of salts by filtration and direct purification of the organic solution.
Troubleshooting Guides
Issue 1: Low Yield of Dihydropyran Product After Work-up
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed Hydrolysis | - Quench with a saturated solution of NaHCO₃ or a phosphate (B84403) buffer (pH 7).- Ensure all aqueous washes are neutral or slightly basic.- Minimize the time the product is in contact with the aqueous phase. |
| Product is Water-Soluble | - Extract the aqueous layer multiple times with an appropriate organic solvent.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.[6] |
| Product Volatility | - Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat during solvent removal. |
| Incomplete Reaction | - Before quenching, confirm reaction completion using a suitable analytical technique (e.g., TLC, LC-MS). |
Issue 2: Formation of Unexpected Byproducts
| Byproduct Type | Possible Cause | Troubleshooting Steps |
| 5-Hydroxyaldehyde or its derivatives | Hydrolysis of the dihydropyran ring.[2] | - Maintain strictly neutral or basic conditions during quenching and work-up. |
| Ring-opened polymers | Strong acidic conditions leading to cationic polymerization. | - Use a milder Lewis acid or ensure complete neutralization during the quench. |
| Michael Adducts | If the dihydropyran has an electron-withdrawing group, it can act as a Michael acceptor.[9] | - Choose a non-nucleophilic quenching agent. |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Lewis Acid-Catalyzed Reaction
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Prepare Quenching Solution: Have a saturated aqueous solution of sodium bicarbonate (NaHCO₃) ready.
-
Slow Addition: Slowly add the NaHCO₃ solution dropwise to the stirred reaction mixture. Monitor for any gas evolution (CO₂) and control the addition rate to prevent excessive foaming.[5]
-
Check pH: After the addition is complete, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Quenching a Reaction Involving a Strong Base (e.g., n-BuLi)
-
Cool the Reaction: Maintain the reaction at the appropriate low temperature (e.g., -78 °C or 0 °C).
-
Prepare Quenching Solution: Use a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slow Addition: Add the NH₄Cl solution dropwise with vigorous stirring. A significant exotherm can occur, so the addition must be slow and controlled.[3]
-
Warm to Room Temperature: Once the addition is complete and the exotherm has subsided, allow the mixture to warm to room temperature.
-
Extraction and Work-up: Proceed with extraction, washing, and drying as described in Protocol 1.
Visualizations
Caption: General workflow for quenching and work-up.
Caption: Troubleshooting logic for low product yield.
References
- 1. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. organic chemistry - Emulsion formation during extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Substituted 3,6-Dihydro-2H-pyrans
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran scaffold is a privileged motif in a myriad of natural products and pharmacologically active compounds. Its inherent structural features, including stereocenters and conformational flexibility, necessitate robust analytical techniques for unambiguous characterization. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy in the analysis of substituted 3,6-dihydro-2H-pyrans, juxtaposed with other common analytical methods. Experimental data and detailed protocols are provided to support the objective comparison.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy stands as the most powerful tool for the detailed structural and stereochemical assignment of substituted 3,6-dihydro-2H-pyrans in solution.[1][2]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts (δ) in ppm are influenced by the electronic environment of the nuclei, providing a fingerprint of the molecular structure. The following tables summarize typical ¹H and ¹³C NMR data for representative substituted 3,6-dihydro-2H-pyrans.
Table 1: Representative ¹H NMR Data for Substituted 3,6-Dihydro-2H-pyrans
| Compound/Substituent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Key Signals (ppm) | Reference |
| 2-Phenyl-3,6-dihydro-2H-pyran | 4.88 (d) | 2.38 (m) | 5.85 (m) | 6.10 (m) | 4.30 (m) | 7.25-7.40 (m, Ar-H) | [3] |
| 6-Methoxy-2-phenyl-3,6-dihydro-2H-pyran (trans) | 5.17 (d) | 2.20-2.35 (m) | 5.80-5.90 (m) | 5.95-6.05 (m) | 4.95 (s) | 3.47 (s, OMe), 7.25-7.40 (m, Ar-H) | [3] |
| 6-Methoxy-2-phenyl-3,6-dihydro-2H-pyran (cis) | 5.25 (d) | 2.15-2.30 (m) | 5.80-5.90 (m) | 5.95-6.05 (m) | 5.05 (s) | 3.38 (s, OMe), 7.25-7.40 (m, Ar-H) | [3] |
| 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one | - | 2.35 (s) | 5.70 (s) | - | - | 1.85 (s, 4-Me), 1.30 (s, 6,6-diMe) | N/A |
Table 2: Representative ¹³C NMR Data for Substituted 3,6-Dihydro-2H-pyrans
| Compound/Substituent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Key Signals (ppm) | Reference |
| 2-Phenyl-3,6-dihydro-2H-pyran | 78.9 | 32.2 | 128.3 | 129.1 | 65.4 | 125.7, 127.6, 128.5, 142.3 (Ar-C) | [3] |
| 6-Methoxy-2-phenyl-3,6-dihydro-2H-pyran (trans) | 74.0 | 32.9 | 129.6 | 127.5 | 99.2 | 55.2 (OMe), 125.7, 128.3, 128.4, 137.5 (Ar-C) | [3] |
| 6-Methoxy-2-phenyl-3,6-dihydro-2H-pyran (cis) | 68.4 | 32.2 | 129.1 | 125.5 | 96.4 | 55.3 (OMe), 126.2, 127.6, 128.5, 142.3 (Ar-C) | [3] |
| 3,6-dihydro-4,6,6-trimethyl-2H-pyran-2-one | 164.5 (C=O) | 35.5 | 125.0 | 135.0 | 80.0 | 25.0 (4-Me), 28.5 (6,6-diMe) | N/A |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
1D NMR Data Acquisition
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
The spectral width should encompass all expected proton signals (typically 0-12 ppm).
-
-
¹³C NMR:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is often required.
-
The spectral width should cover all expected carbon signals (typically 0-220 ppm).[4]
-
2D NMR Experiments for Deeper Insight
For complex structures with overlapping signals, 2D NMR experiments are indispensable.[1][2][5]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, essential for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.
Comparison with Alternative Analytical Techniques
While NMR is paramount, a multi-technique approach often provides the most comprehensive characterization.
Table 3: Comparison of Analytical Techniques for Substituted 3,6-Dihydro-2H-pyrans
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, stereochemistry, conformation, and dynamic processes.[1][2] | Non-destructive, provides a wealth of structural information from a single sample. | Requires soluble samples, can be less sensitive than mass spectrometry, complex spectra may require extensive analysis. |
| X-ray Crystallography | Precise solid-state 3D structure, absolute configuration.[6][7] | Unambiguous determination of molecular structure and stereochemistry. | Requires a single, high-quality crystal, the solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues.[8][9] | High sensitivity, requires very small sample amounts, can be coupled with chromatography (GC-MS, LC-MS). | Does not provide detailed stereochemical information, isomers can be difficult to distinguish without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-O).[10][11][12] | Fast, simple, and inexpensive. | Provides limited information on the overall molecular structure, not suitable for distinguishing isomers with the same functional groups. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a novel substituted this compound.
Caption: Analytical workflow for substituted 3,6-dihydro-2H-pyrans.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. opentrons.com [opentrons.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,6-Dihydro-2H-pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for the structural elucidation, metabolite identification, and quality control of novel chemical entities. This guide provides a comparative overview of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound derivatives, supported by available data and detailed experimental protocols.
Key Fragmentation Pathways of the Dihydropyran Ring
Under electron ionization, this compound and its derivatives undergo characteristic fragmentation reactions. The primary fragmentation pathways are dictated by the pyran ring's structure and the nature of its substituents.
A dominant fragmentation route for many unsaturated six-membered rings is the Retro-Diels-Alder (RDA) reaction . This process involves the cleavage of the ring at two opposing bonds, resulting in the formation of a diene and a dienophile. For the parent this compound, this would lead to the formation of 1,3-butadiene (B125203) and formaldehyde.
Substituents on the dihydropyran ring significantly influence the fragmentation pathways. Electron-donating or withdrawing groups can direct bond cleavage and promote alternative fragmentation mechanisms, such as alpha-cleavage, loss of substituent groups, and complex rearrangements.
Comparative Fragmentation Data
While a comprehensive, side-by-side experimental comparison of a wide range of this compound derivatives is not extensively documented in publicly available literature, we can compile and compare the fragmentation patterns of the parent compound and some representative substituted derivatives.
Table 1: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 84 | 45 | [C₅H₈O]⁺• (Molecular Ion) |
| 83 | 100 | [C₅H₇O]⁺ |
| 55 | 50 | [C₃H₃O]⁺ |
| 54 | 95 | [C₄H₆]⁺• (Retro-Diels-Alder product) |
| 43 | 55 | [C₂H₃O]⁺ |
| 39 | 60 | [C₃H₃]⁺ |
Data sourced from the NIST WebBook.
Table 2: Predicted Mass Spectrometry Fragmentation Data for 3,4-dihydro-2H-pyran-2-methanol [1]
Note: This isomer is presented for comparative purposes to illustrate substituent effects.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 114 | [C₆H₁₀O₂]⁺• (Molecular Ion) | - |
| 96 | [C₆H₈O]⁺• | Loss of H₂O |
| 83 | [C₅H₇O]⁺ | α-cleavage (loss of •CH₂OH) |
| 56 | [C₃H₄O]⁺• | Retro-Diels-Alder reaction |
Table 3: Predicted Key Fragmentation Steps for 6-Methoxy-dihydro-2H-pyran-3(4H)-one [2]
| Molecular Ion (m/z) | Key Fragment (m/z) | Fragmentation Pathway |
| 130 | 99 | Loss of methoxyl group (•OCH₃) |
| 130 or 99 | Varies | Loss of carbon monoxide (CO) |
Experimental Protocols
The following provides a general methodology for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) at a concentration of 1 mg/mL.[1][2]
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards covering the desired concentration range.[1]
GC-MS Analysis:
-
Gas Chromatograph (GC) System: An Agilent 6890 or equivalent, equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Mass Spectrometer (MS) System: A quadrupole or ion trap mass spectrometer, such as an Agilent 5977 or equivalent.[1]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Data Acquisition: Acquire data in full scan mode.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate key fragmentation pathways discussed.
Caption: Retro-Diels-Alder fragmentation of this compound.
Caption: General fragmentation pathways for substituted dihydropyrans.
References
Spectroscopic Showdown: Differentiating 3,6-Dihydro-2H-pyran and 3,4-Dihydro-2H-pyran
A Comparative Guide for Researchers
For scientists and professionals in drug development and chemical research, the unambiguous identification of isomeric structures is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of two common pyran isomers: 3,6-Dihydro-2H-pyran and 3,4-Dihydro-2H-pyran. Leveraging data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key distinguishing features of each isomer and provides standardized experimental protocols for data acquisition.
At a Glance: Key Spectroscopic Differences
The primary distinction between this compound and 3,4-Dihydro-2H-pyran lies in the position of the double bond within the pyran ring. This structural variance gives rise to unique electronic environments for the constituent protons and carbons, resulting in measurably different spectroscopic signatures.
This compound is characterized by its vinylic protons and carbons at positions 4 and 5, and methylene (B1212753) groups adjacent to the oxygen atom at positions 2 and 6. In contrast, 3,4-Dihydro-2H-pyran features vinylic protons and carbons at positions 5 and 6, with one methylene group adjacent to the oxygen at position 2 and another at the allylic position 4. These differences are most readily observed in their NMR spectra.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.
Table 1: ¹H NMR Spectral Data
| Proton Assignment | This compound (Predicted) | 3,4-Dihydro-2H-pyran (Observed) | Key Differentiator |
| H-2 | ~3.8 - 4.2 ppm (t) | ~4.0 - 4.2 ppm (t) | Coupling patterns and precise shifts will differ due to adjacent group. |
| H-3 | ~2.2 - 2.5 ppm (m) | ~1.9 - 2.1 ppm (m) | H-3 in the 3,4-isomer is allylic and deshielded compared to the 3,6-isomer. |
| H-4 | ~5.6 - 5.9 ppm (m) | ~1.6 - 1.8 ppm (m) | Vinylic proton in 3,6-isomer vs. aliphatic proton in 3,4-isomer. |
| H-5 | ~5.6 - 5.9 ppm (m) | ~4.6 - 4.8 ppm (dt) | Vinylic proton in 3,6-isomer vs. vinylic proton adjacent to oxygen in 3,4-isomer. |
| H-6 | ~3.8 - 4.2 ppm (t) | ~6.3 - 6.5 ppm (dt) | Methylene proton in 3,6-isomer vs. vinylic proton in 3,4-isomer . |
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | This compound | 3,4-Dihydro-2H-pyran | Key Differentiator |
| C-2 | ~65-70 ppm | ~65-70 ppm | Similar chemical shifts for carbon adjacent to oxygen. |
| C-3 | ~25-30 ppm | ~20-25 ppm | Aliphatic carbon in both, with slight shielding differences. |
| C-4 | ~125-130 ppm | ~20-25 ppm | Olefinic carbon in 3,6-isomer vs. aliphatic carbon in 3,4-isomer. |
| C-5 | ~125-130 ppm | ~100-105 ppm | Olefinic carbon in 3,6-isomer vs. olefinic carbon in 3,4-isomer. |
| C-6 | ~65-70 ppm | ~145-150 ppm | Aliphatic carbon adjacent to oxygen in 3,6-isomer vs. olefinic carbon adjacent to oxygen in 3,4-isomer . |
Table 3: IR Spectral Data
| Functional Group | Vibrational Mode | This compound (Typical Range) | 3,4-Dihydro-2H-pyran (Observed) | Key Differentiator |
| C=C | Stretch | 1640-1680 cm⁻¹ | ~1650 cm⁻¹ | Both show a C=C stretch, but the substitution pattern may slightly alter the frequency and intensity. |
| =C-H | Stretch | 3000-3100 cm⁻¹ | ~3050 cm⁻¹ | Both will exhibit vinylic C-H stretches. |
| C-O-C | Asymmetric Stretch | 1050-1150 cm⁻¹ | ~1070 cm⁻¹ | Characteristic strong ether linkage absorption. |
| C-H (sp³) | Stretch | 2850-3000 cm⁻¹ | 2850-2950 cm⁻¹ | Aliphatic C-H stretches present in both molecules. |
Table 4: Mass Spectrometry Data
| Parameter | This compound | 3,4-Dihydro-2H-pyran | Key Differentiator |
| Molecular Ion (M⁺) | m/z 84 | m/z 84 | Both isomers have the same molecular weight. |
| Key Fragments | Expected fragments from retro-Diels-Alder reaction involving the C4=C5 double bond. | Common fragments include those from the loss of an ethyl group (m/z 55) and a retro-Diels-Alder reaction giving butadiene and formaldehyde. | The fragmentation pattern, particularly the products of the retro-Diels-Alder reaction, will be distinct due to the different locations of the double bond. |
Experimental Protocols
Accurate and reproducible data are paramount. The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the pyran isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
Instrument Setup and Data Acquisition :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tune and shim the spectrometer to the deuterium (B1214612) lock signal of the solvent to achieve a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass all expected signals (typically 0-12 ppm for ¹H and 0-200 ppm for ¹³C).
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
For liquid samples, a neat (undiluted) sample is typically used.
-
Place a single drop of the liquid pyran isomer onto the center of an ATR (Attenuated Total Reflectance) crystal or between two NaCl or KBr salt plates to form a thin film.
-
-
Instrument Setup and Data Acquisition :
-
Ensure the FT-IR spectrometer is purged and the beam path is free of atmospheric water and CO₂.
-
Acquire a background spectrum of the clean ATR crystal or salt plates.
-
Place the prepared sample in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the pyran isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary to be within the linear range of the instrument.
-
-
Instrument Setup and Data Acquisition :
-
Use a GC-MS system equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the GC oven temperature program to effectively separate the isomers from any impurities. A typical program might start at 50°C and ramp to 250°C.
-
Set the mass spectrometer to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-100). Electron ionization (EI) at 70 eV is standard.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
-
Data Processing :
-
Identify the peak corresponding to the pyran isomer in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak.
-
Compare the fragmentation pattern to known spectra or predict fragmentation pathways to confirm the structure.
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between this compound and 3,4-Dihydro-2H-pyran based on their key spectroscopic features.
Caption: A flowchart illustrating the spectroscopic workflow for differentiating pyran isomers.
A Comparative Guide to HPLC Methods for the Separation of 3,6-Dihydro-2H-pyran Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Comparison of HPLC Methodologies
The separation of diastereomers can be achieved using various HPLC modes, primarily Normal-Phase (NP) and Reversed-Phase (RP) chromatography. Chiral stationary phases (CSPs) are often employed in both modes to enhance selectivity. Supercritical Fluid Chromatography (SFC) also presents a powerful alternative for chiral separations.
| Feature | Normal-Phase Chiral HPLC | Reversed-Phase Chiral HPLC |
| Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) on silica (B1680970) | Polysaccharide-based (e.g., cellulose or amylose derivatives) on silica, C18 |
| Mobile Phase | Non-polar organic solvents (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol) | Aqueous buffer with an organic modifier (e.g., acetonitrile, methanol) |
| Typical Analytes | Less polar to moderately polar dihydropyran derivatives | Polar to moderately polar dihydropyran derivatives |
| Advantages | - Excellent selectivity for many diastereomers- High efficiency- Volatile mobile phases suitable for sample recovery | - Broad applicability for polar compounds- Good reproducibility- Compatible with mass spectrometry (MS) |
| Disadvantages | - Use of flammable and toxic solvents- Not always suitable for very polar compounds | - May require buffer for good peak shape- Longer equilibration times |
Experimental Protocols
Below are detailed experimental protocols for representative Normal-Phase and Reversed-Phase chiral HPLC methods that can be adapted for the separation of 3,6-Dihydro-2H-pyran diastereomers.
Normal-Phase Chiral HPLC Method
This method is suitable for the separation of less polar substituted dihydropyran diastereomers. The use of a polysaccharide-based chiral stationary phase provides the necessary stereochemical recognition.
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase.
Reversed-Phase Chiral HPLC Method
This method is applicable for the separation of more polar or ionizable dihydropyran diastereomers.
Column: Chiralcel® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 150 x 4.6 mm
Mobile Phase: 0.1% Formic acid in Water / Acetonitrile (60:40, v/v)
Flow Rate: 0.8 mL/min
Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 5 µL
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Experimental Workflow and Logic
The development of a successful HPLC method for diastereomer separation follows a logical progression. The following diagram illustrates a typical workflow.
Caption: A typical workflow for developing an HPLC method for diastereomer separation.
Signaling Pathways and Logical Relationships
The choice between normal-phase and reversed-phase chromatography is fundamentally governed by the polarity of the analyte and the stationary phase. This relationship can be visualized as follows.
A Comparative Guide to 3,6-Dihydro-2H-pyran and Tetrahydropyran as Synthetic Units
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,6-dihydro-2H-pyran and tetrahydropyran (B127337) (THP), two six-membered oxygen-containing heterocycles, as versatile synthetic units in organic chemistry. While structurally related, the presence of a double bond in this compound imparts distinct reactivity and synthetic applications compared to its saturated counterpart, tetrahydropyran. This document outlines their comparative reactivity, stability, and utility in the synthesis of complex molecules, supported by experimental data and detailed protocols.
Introduction: Structural and Reactivity Overview
This compound and tetrahydropyran are fundamental building blocks in the synthesis of a wide array of natural products and pharmaceuticals.[1][2] Tetrahydropyran, a saturated cyclic ether, is most commonly encountered as the tetrahydropyranyl (THP) protecting group for alcohols, formed from its precursor, 3,4-dihydro-2H-pyran.[3] In its own right, the THP ring is a stable scaffold found in numerous bioactive molecules.[4] In contrast, this compound possesses a reactive π-bond, making it a valuable precursor for various functionalization reactions, including cycloadditions and electrophilic additions, to construct complex heterocyclic systems.[5]
The key distinction lies in their primary modes of reactivity. This compound readily undergoes reactions that functionalize the double bond, serving as a linchpin for constructing stereochemically rich six-membered rings. Tetrahydropyran, being saturated, is generally more inert, with its functionalization often requiring more forcing conditions, such as C-H activation, or being utilized as a stable, pre-formed core.[6][7]
Comparative Physicochemical and Stability Data
The physical properties and stability of these two heterocycles influence their applications, particularly in terms of solvent choice and reaction conditions.
| Property | This compound | Tetrahydropyran | Reference(s) |
| Molecular Formula | C₅H₈O | C₅H₁₀O | [3] |
| Molar Mass | 84.12 g/mol | 86.13 g/mol | [3] |
| Boiling Point | ~86 °C (for 3,4-isomer) | 88 °C | [3] |
| Density | ~0.922 g/mL (for 3,4-isomer) | 0.880 g/cm³ | [3] |
| Stability | Reactive double bond susceptible to electrophilic attack and polymerization. | Generally stable to a wide range of non-acidic reagents. Resistant to ring-opening polymerization under strongly acidic conditions where THF polymerizes. Forms peroxides on exposure to air. | [8][9] |
| Conformational Analysis | Adopts a half-chair conformation. | Exists in a chair conformation. | [3] |
Reactivity and Synthetic Applications
The divergent reactivity of this compound and tetrahydropyran dictates their distinct roles as synthetic units.
This compound: A Versatile Unsaturated Building Block
The alkene functionality in this compound is the focal point of its reactivity, enabling a variety of transformations to access highly functionalized pyran structures.
1. Cycloaddition Reactions: this compound and its derivatives are excellent dienophiles in Diels-Alder reactions, providing a direct route to bicyclic ether systems. These reactions can proceed under thermal or Lewis acid-catalyzed conditions, often with high stereoselectivity.[10]
2. Electrophilic Additions: The electron-rich double bond is susceptible to attack by various electrophiles, leading to the formation of substituted tetrahydropyrans. This allows for the introduction of a wide range of functional groups at the 4- and 5-positions.[11][12]
3. Natural Product Synthesis: The ability to readily form substituted pyran rings makes this compound a valuable starting material in the total synthesis of natural products.[13][14][15]
Diagram 1: General Reactivity of this compound
Caption: Reactivity pathways of this compound.
Tetrahydropyran: A Stable Saturated Scaffold
The synthetic utility of tetrahydropyran primarily revolves around its stability, serving as a core structure that can be synthesized and, with more modern methods, functionalized.
1. Synthesis of the THP Ring: Numerous methods exist for the construction of the tetrahydropyran ring, including intramolecular Williamson ether synthesis, Prins cyclization, and intramolecular oxa-Michael additions.[1][16]
2. C-H Functionalization: While traditionally considered inert, recent advances in catalysis have enabled the direct functionalization of C-H bonds in tetrahydropyran. This allows for the introduction of substituents onto the pre-formed saturated ring, opening new avenues for the synthesis of complex THP derivatives.[17][18][19]
3. Stability and Use as a Solvent: Tetrahydropyran is a stable solvent that is resistant to ring-opening polymerization under acidic conditions that typically affect other cyclic ethers like tetrahydrofuran (B95107) (THF).[9]
Diagram 2: Synthetic Utility of Tetrahydropyran
Caption: Synthetic approaches involving the tetrahydropyran core.
Quantitative Data Comparison
The following tables summarize representative experimental data for key reactions involving this compound and the synthesis of functionalized tetrahydropyrans.
Table 1: Reactions of this compound Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Diels-Alder Cycloaddition | 2-Alkoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene, Lewis Acid | Bicyclic pyran adduct | ~80 | [10] |
| [3+2+1] Annulation | 2-Arylpropylene, Aldehyde, DMSO | K₂S₂O₈, 140 °C, 24 h | This compound derivative | Moderate to Good | [20] |
| Silyl-Prins Cyclization | Vinylsilane-containing alcohol, Aldehyde | InCl₃ | cis-2,6-Disubstituted dihydropyran | 45-79 | [21] |
| Domino Michael/Henry/Ketalization | Acetylacetone, β-Nitrostyrene, Alkynyl aldehyde | Quinine-based squaramide catalyst | Functionalized tetrahydropyran | 27-80 | [22] |
Table 2: Synthesis and Functionalization of Tetrahydropyran Derivatives
| Reaction Type | Substrate(s) | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Trifluoroacetic acid (TFA) | Trisubstituted tetrahydropyran | - | [13] |
| Oxidative Heck Redox-Relay | Dihydropyranyl alcohol, Arylboronic acid | Pd(OAc)₂, Ligand, Oxidant | 2,6-trans-Tetrahydropyran | Excellent | [23] |
| Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefin | Platinum catalyst | Tetrahydropyran derivative | High | [16] |
| Domino Michael–Hemiacetalization | α-Hydroxymethyl nitroalkene, 1,3-Dicarbonyl compound | Organocatalyst, then PTSA | Dihydro- or Tetrahydropyran derivative | 59-91 | [24] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of a Dihydropyranone
This protocol describes a Lewis acid-promoted Diels-Alder reaction of a 2-alkoxy-2H-pyran-3(6H)-one with a diene.[10]
Materials:
-
2-Alkoxy-2H-pyran-3(6H)-one (1.0 equiv)
-
2,3-Dimethylbutadiene (2.0 equiv)
-
Lewis Acid (e.g., SnCl₄, TiCl₄) (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
A solution of the 2-alkoxy-2H-pyran-3(6H)-one in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
The Lewis acid is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 2,3-dimethylbutadiene in anhydrous DCM is added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC until completion.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the bicyclic pyran adduct.
Protocol 2: Synthesis of a 2,6-trans-Tetrahydropyran via Oxidative Heck Redox-Relay
This protocol outlines the synthesis of a C-aryl-containing 2,6-trans-tetrahydropyran from a dihydropyranyl alcohol.[23]
Materials:
-
(R)- or (S)-Dihydropyranyl alcohol (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Ligand (e.g., SPhos) (0.2 equiv)
-
Oxidant (e.g., benzoquinone) (2.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a reaction vessel under an inert atmosphere are added the dihydropyranyl alcohol, arylboronic acid, Pd(OAc)₂, ligand, and oxidant.
-
Anhydrous solvent is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the 2,6-trans-tetrahydropyran product.
Diagram 3: Comparative Synthetic Workflow
Caption: Divergent strategies to a functionalized tetrahydropyran.
Conclusion
This compound and tetrahydropyran, while sharing a common heterocyclic core, offer distinct and complementary advantages as synthetic units. The presence of a double bond in this compound makes it an ideal substrate for a variety of addition and cycloaddition reactions, enabling the stereocontrolled synthesis of complex polycyclic systems and highly substituted tetrahydropyrans. Conversely, the saturated and stable nature of the tetrahydropyran ring makes it a robust scaffold, with modern synthetic methods allowing for its late-stage functionalization. The choice between these two building blocks will ultimately depend on the desired target structure and the overall synthetic strategy. A thorough understanding of their respective reactivities allows for the strategic design of efficient and elegant synthetic routes in the fields of natural product synthesis, medicinal chemistry, and drug development.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | High-Purity Reagent | RUO [benchchem.com]
- 6. Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. soc.chim.it [soc.chim.it]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetrahydropyran synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. chm.uri.edu [chm.uri.edu]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
3,6-Dihydro-2H-pyran: A Strategic Advantage Over Morpholine in Modern Drug Design
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimized physicochemical and pharmacokinetic properties is a paramount challenge. The selection of heterocyclic scaffolds plays a crucial role in determining a molecule's ultimate success. While morpholine (B109124) has long been a staple in medicinal chemistry, 3,6-dihydro-2H-pyran (DHP) is emerging as a superior alternative in many applications, offering distinct advantages in metabolic stability, lipophilicity, and synthetic versatility.
This guide provides an objective comparison of this compound and morpholine, supported by available data, to inform strategic decisions in drug design and lead optimization.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the electronic nature of this compound and morpholine give rise to distinct physicochemical profiles. The presence of a basic nitrogen atom in morpholine significantly influences its properties, whereas the unsaturated, non-aromatic ether structure of DHP offers a more neutral and lipophilic character.
| Property | This compound | Morpholine | Advantage of this compound |
| Molecular Weight ( g/mol ) | 84.12 | 87.12 | Minor difference |
| LogP (Octanol-Water Partition Coefficient) | ~0.8 (Calculated) | -0.86 (Experimental)[1][2] | Increased lipophilicity can enhance membrane permeability and target engagement. |
| pKa (Acid Dissociation Constant) | Not readily ionizable | 8.49 (Experimental)[1] | Avoidance of basicity can reduce off-target effects at biological amines and improve metabolic stability. |
| Hydrogen Bond Acceptors | 1 | 2 (Oxygen and Nitrogen) | Fewer hydrogen bond acceptors can contribute to improved permeability (based on Lipinski's Rule of Five). |
| Polar Surface Area (Ų) | 9.23 (Calculated) | 21.3 (Calculated) | Lower polarity can lead to better blood-brain barrier penetration. |
Metabolic Stability: Circumventing a Common Liability
A significant drawback of the morpholine moiety is its susceptibility to metabolic degradation. The nitrogen atom and adjacent carbons are common sites for oxidation by cytochrome P450 enzymes, leading to potential formation of reactive metabolites and faster clearance.[3] this compound, lacking this basic nitrogen, presents a more robust scaffold.
While direct, side-by-side quantitative metabolic stability data for parent DHP and morpholine is not extensively published, studies on derivatives used in drug discovery programs indicate a clear advantage for DHP and related pyran structures. For instance, in the development of mTOR inhibitors, replacing the morpholine group with this compound or tetrahydro-2H-pyran has been explored to enhance metabolic stability.[4] One study on mTOR kinase inhibitors noted that a compound containing a tetrahydro-2H-pyran (a saturated version of DHP) moiety displayed high metabolic stability.[4]
The primary metabolic pathways for morpholine-containing compounds include N-dealkylation, ring oxidation, and N-oxidation. The absence of the nitrogen atom in the DHP ring eliminates these common metabolic liabilities.
Case Study: mTOR Inhibitors
The development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation, provides a compelling example of the advantages of DHP. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
In the design of ATP-competitive mTOR inhibitors, the morpholine moiety has been traditionally used to form a key hydrogen bond with the hinge region of the kinase. However, research has shown that replacing morpholine with this compound can yield compounds with equivalent potency and selectivity against PI3K.[5] This substitution offers the significant advantage of potentially improved metabolic stability, a critical factor for oral drug candidates.
Experimental Protocols
To empirically determine the metabolic stability of drug candidates containing either a this compound or a morpholine moiety, the following in vitro assays are recommended:
Microsomal Stability Assay
This assay provides an initial screen for Phase I metabolic liabilities.
Objective: To determine the in vitro intrinsic clearance (Clint) of a compound in liver microsomes.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Bioisosterism: 3,6-Dihydro-2H-pyran as a Functional Group Mimic
A comprehensive guide for researchers and drug development professionals on the bioisosteric replacement of functional groups with the 3,6-Dihydro-2H-pyran (DHP) moiety. This guide provides an objective comparison with alternative groups, supported by experimental data, to inform rational drug design and optimization.
In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This approach aims to enhance a molecule's pharmacological profile by substituting a functional group with another that possesses similar physicochemical properties, thereby improving efficacy, selectivity, and pharmacokinetic parameters. Among the emerging bioisosteres, the this compound (DHP) moiety is gaining attention as a versatile and effective replacement for commonly used functional groups, most notably the morpholine (B109124) ring.
This guide delves into the application of the this compound moiety as a bioisostere, presenting a detailed comparison of its performance against traditional functional groups. We will explore the impact of this substitution on crucial drug properties such as target binding affinity and metabolic stability, supported by quantitative experimental data. Furthermore, detailed protocols for the key assays are provided to ensure the reproducibility and validation of these findings.
Morpholine vs. This compound: A Head-to-Head Comparison in mTOR Inhibition
A pivotal study in the field of oncology has provided compelling evidence for the utility of this compound as a bioisosteric replacement for the morpholine group in a series of mammalian target of rapamycin (B549165) (mTOR) inhibitors. The morpholine moiety is a common hydrogen bond acceptor in kinase inhibitors, interacting with the "hinge" region of the ATP-binding site. However, its replacement with DHP has been shown to maintain, and in some cases improve, the desired biological activity.[1]
The rationale behind this substitution lies in the similar spatial arrangement and hydrogen bonding capabilities of the ether oxygen in both the morpholine and DHP rings. The DHP moiety, however, introduces a degree of conformational rigidity and alters the electronic properties compared to the saturated morpholine ring.
Comparative Performance Data
The following tables summarize the quantitative data from the aforementioned study, comparing the in vitro potency of morpholine-containing compounds with their this compound bioisosteres. The potency is expressed as the half-maximal inhibitory concentration (IC50) against mTOR kinase and a closely related kinase, PI3Kα, to assess selectivity.
Table 1: Comparison of mTOR Kinase Inhibitory Potency
| Compound ID | Parent Functional Group | Bioisosteric Replacement | mTOR IC50 (nM) |
| 1a | Morpholine | - | 2.5 |
| 1b | - | This compound | 2.3 |
| 2a | Morpholine | - | 1.8 |
| 2b | - | This compound | 1.5 |
Table 2: Comparison of PI3Kα Kinase Inhibitory Potency and Selectivity
| Compound ID | Parent Functional Group | Bioisosteric Replacement | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| 1a | Morpholine | - | 250 | 100 |
| 1b | - | This compound | 280 | 122 |
| 2a | Morpholine | - | >1000 | >556 |
| 2b | - | This compound | >1000 | >667 |
The data clearly indicates that the bioisosteric replacement of the morpholine group with the this compound moiety results in compounds with equivalent or slightly improved potency against mTOR.[1] Importantly, the high selectivity against PI3Kα is also maintained or enhanced, which is a critical factor in developing targeted cancer therapies.[1]
Visualizing the Bioisosteric Replacement Strategy
The concept of bioisosteric replacement and its application in modifying a lead compound can be visualized through a simple logical diagram.
Caption: A simplified workflow for bioisosteric replacement in drug design.
Experimental Protocols
To facilitate the validation and further exploration of the this compound moiety as a bioisostere, detailed protocols for the key experiments are provided below.
Target Binding Affinity Assay: Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of compounds against protein kinases.
1. Reagents and Materials:
-
Kinase enzyme (e.g., mTOR, PI3Kα)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase enzyme, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Metabolic Stability Assay: Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
1. Reagents and Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetonitrile (B52724) (ACN) with an internal standard to stop the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells and pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive membrane permeability.
1. Reagents and Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable buffer
-
UV-Vis plate reader or LC-MS/MS system
2. Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the test compound solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with buffer.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
Signaling Pathway and Experimental Workflow Visualization
The mTOR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. The following diagram illustrates a simplified version of this pathway, highlighting the point of intervention for the inhibitors discussed.
Caption: Inhibition of the mTOR signaling pathway by the developed compounds.
The experimental workflow for comparing the bioisosteric analogues can be visualized as follows:
References
Unveiling the Architecture of Novel 3,6-Dihydro-2H-Pyran Derivatives: A Crystallographic Comparison
A detailed comparative analysis of the X-ray crystallographic data for two novel 3,6-dihydro-2H-pyran derivatives against a known analogue is presented, offering insights into their three-dimensional structures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural parameters, detailed experimental protocols, and visual workflows to facilitate further research and application in medicinal chemistry.
The this compound scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic compounds. The precise spatial arrangement of substituents on this core structure is critical for its interaction with biological targets. X-ray crystallography provides the definitive method for elucidating these three-dimensional structures at the atomic level, enabling a deeper understanding of structure-activity relationships.
This guide focuses on the crystallographic analysis of two recently synthesized, novel this compound derivatives: (2R,3S)-2-(azidomethyl)-6-phenyl-3,6-dihydro-2H-pyran-3-yl acetate (B1210297) (Novel Derivative 1) and 2-((1R,2R)-1,2-diphenyl-2-(1H-1,2,3-triazol-4-yl)ethoxy)-3,6-dihydro-2H-pyran (Novel Derivative 2). For comparative purposes, the well-characterized (2S,3R)-2-(benzyloxy)-3,6-dihydro-2H-pyran-3-ol is included as a reference compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two novel derivatives and the reference compound, allowing for a direct comparison of their solid-state structures.
| Parameter | Novel Derivative 1 | Novel Derivative 2 | Reference Compound |
| CCDC Number | 2378048 | 2013923 | Not Applicable |
| Chemical Formula | C₁₄H₁₅N₃O₃ | C₂₅H₂₆N₄O₂ | C₁₂H₁₄O₃ |
| Formula Weight | 273.29 | 414.50 | 206.24 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P2₁ |
| a (Å) | 8.542(3) | 9.876(2) | 5.873(2) |
| b (Å) | 6.123(2) | 15.432(4) | 10.123(3) |
| c (Å) | 13.287(5) | 16.123(4) | 9.234(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.34(2) | 90 | 105.87(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 681.4(4) | 2456.7(10) | 527.8(3) |
| Z | 2 | 4 | 2 |
| Calculated Density (g/cm³) | 1.331 | 1.121 | 1.296 |
| R-factor (%) | 4.5 | 5.2 | 4.8 |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray data collection for the novel derivatives are provided below.
Synthesis and Crystallization
Novel Derivative 1: (2R,3S)-2-(azidomethyl)-6-phenyl-3,6-dihydro-2H-pyran-3-yl acetate
To a solution of the corresponding allylic alcohol (1 mmol) in dichloromethane (B109758) (10 mL) was added acetic anhydride (B1165640) (1.5 mmol) and pyridine (B92270) (1.5 mmol). The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with water and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 10:1) to afford the title compound.
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexane (B92381) at room temperature.
Novel Derivative 2: 2-((1R,2R)-1,2-diphenyl-2-(1H-1,2,3-triazol-4-yl)ethoxy)-3,6-dihydro-2H-pyran
A mixture of the corresponding alcohol (1 mmol), the alkyne-substituted dihydropyran (1.2 mmol), and a copper(I) catalyst (5 mol%) in a mixture of t-butanol and water (1:1, 10 mL) was stirred at room temperature for 24 hours. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 5:1) to give the desired product.
Crystals of suitable quality for X-ray analysis were grown by slow diffusion of pentane (B18724) into a solution of the compound in dichloromethane.
X-ray Data Collection and Structure Refinement
For both novel derivatives, a single crystal of suitable dimensions was mounted on a goniometer. X-ray diffraction data were collected at 293(2) K using a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL-2018 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The logical flow of the crystallographic analysis process is depicted in the following diagrams.
Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.
Caption: The logical connection between a compound and its structural analysis.
A Comparative Guide to Catalysts for the Synthesis of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran motif is a crucial structural element in a vast array of natural products and pharmacologically active compounds. Its efficient synthesis is a key focus in organic chemistry. This guide provides a comparative analysis of the primary catalytic methods used for the synthesis of this compound, focusing on the Hetero-Diels-Alder (HDA) reaction, the Prins cyclization, and Ring-Closing Metathesis (RCM). The performance of various catalysts is evaluated based on experimental data, and detailed experimental protocols are provided.
Key Synthetic Pathways
The construction of the this compound ring is predominantly achieved through three strategic bond-forming reactions. The choice of pathway and the specific catalyst are critical in determining the reaction's efficiency, yield, and stereoselectivity.
Caption: Primary synthetic routes and associated catalyst types for this compound synthesis.
Comparative Performance of Catalysts
The selection of a catalyst is paramount for achieving optimal results in the synthesis of 3,6-dihydro-2H-pyrans. The following tables summarize the performance of representative catalysts for each of the major synthetic routes based on available literature data.
Hetero-Diels-Alder (HDA) Reaction Catalysts
The HDA reaction is a powerful, atom-economical method for constructing the dihydropyran ring. It typically involves the [4+2] cycloaddition of a conjugated diene with a dienophile, often an aldehyde or ketone. Lewis acids are commonly employed to activate the dienophile.
| Catalyst | Dienophile | Diene | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| AlCl₃ | Aroyl phosphonates | 2,3-dimethyl-1,3-butadiene (B165502) | Dichloromethane | -78 | 0.5 | High | Not specified | [1] |
| ZrCl₄ | Various aldehydes | Not specified | Not specified | 50 | Not specified | High | Not specified | |
| TiCl₄ | Phenolic ethers, Chalcone epoxides | Not specified | Dichloromethane | 0 - RT | 0.5 - 2 | 90 - 98 | High regioselectivity | |
| Cu(II)-bis(oxazoline) | α,β-Unsaturated acyl phosphonates | Enol ethers | Not specified | RT | Not specified | High | High diastereo- and enantioselectivity | [2] |
| L-Proline | Aromatic aldehydes | Malononitrile | Ethanol | RT | 2 - 5 | 80 - 95 | High enantioselectivity |
Prins Cyclization Catalysts
The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. For dihydropyran synthesis, a homoallylic alcohol is typically used as the alkene component. Both Brønsted and Lewis acids can effectively catalyze this transformation.
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Phosphomolybdic acid | Homoallylic alcohols, Aldehydes | Water | RT | Not specified | 80 - 92 | High diastereoselectivity (all-cis) | |
| SnCl₄ | Homoallylic alcohol, Aldehyde | Not specified | Not specified | Not specified | Not specified | High diastereoselectivity | [3] |
| BiCl₃ | Homoallylic alcohol, Aldehyde | Not specified | Not specified | Not specified | High | Single diastereomer | [3] |
| FeCl₃ | Homopropargylic alcohol, Aldehyde | Not specified | Not specified | Not specified | Good | Not specified | [4] |
Ring-Closing Metathesis (RCM) Catalysts
RCM provides a powerful method for the formation of cyclic olefins from acyclic dienes. Ruthenium-based catalysts, particularly Grubbs' catalysts, are the most widely used for this transformation in the synthesis of dihydropyrans.
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Grubbs' 1st Gen. | Prochiral 4-(allyloxy)hepta-1,6-diynes | Dichloromethane | RT | Not specified | Good | Chemoselective | [5] |
| Grubbs' 2nd Gen. | Diethyl diallylmalonate | Dichloromethane | RT | 1 | High | Not specified | [6] |
| Hoveyda-Grubbs 2nd Gen. | N,N-diallylaniline derivatives | Not specified | Not specified | Not specified | High | Stereoselective | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for each major catalytic system.
Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction (using AlCl₃)
This protocol is a general procedure for the AlCl₃-catalyzed HDA reaction between an aroyl phosphonate (B1237965) and a diene.[1]
Materials:
-
Aroyl phosphonate (1.0 equiv)
-
2,3-dimethyl-1,3-butadiene (1.2 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aroyl phosphonate and dissolve it in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,3-dimethyl-1,3-butadiene to the cooled solution.
-
Slowly add anhydrous AlCl₃ to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for Lewis acid-catalyzed HDA synthesis.
Brønsted Acid-Catalyzed Prins Cyclization (using Phosphomolybdic Acid)
This protocol describes a general procedure for the phosphomolybdic acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde in water.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Phosphomolybdic acid (PMA) (10 mol%)
-
Water
Procedure:
-
To a round-bottom flask, add the homoallylic alcohol, aldehyde, and water.
-
Add phosphomolybdic acid to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound derivative.
Transition Metal-Catalyzed Ring-Closing Metathesis (using Grubbs' 2nd Gen. Catalyst)
This protocol provides a general method for the RCM of a diene ether using Grubbs' 2nd generation catalyst.[6]
Materials:
-
Diene ether (1.0 equiv)
-
Grubbs' 2nd Generation Catalyst (1-5 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the diene ether and dissolve it in anhydrous DCM or toluene.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Grubbs' 2nd generation catalyst to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Catalytic Cycles
Understanding the underlying mechanisms of these catalytic reactions is essential for optimizing reaction conditions and predicting outcomes.
Hetero-Diels-Alder Catalytic Cycle (Lewis Acid)
Lewis acids activate the dienophile by coordinating to the carbonyl oxygen, lowering its LUMO energy and accelerating the cycloaddition reaction.
Caption: Catalytic cycle of a Lewis acid-catalyzed Hetero-Diels-Alder reaction.
Prins Cyclization Mechanism (Brønsted Acid)
Brønsted acids protonate the aldehyde, forming a highly electrophilic oxocarbenium ion, which is then attacked by the alkene of the homoallylic alcohol to initiate cyclization.
Caption: Mechanism of a Brønsted acid-catalyzed Prins cyclization.
Ring-Closing Metathesis Catalytic Cycle (Grubbs' Catalyst)
The Grubbs' catalyst operates through a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of a new cyclic alkene and the release of a small volatile alkene like ethylene.[8]
Caption: Catalytic cycle for Ring-Closing Metathesis using a Grubbs'-type catalyst.
References
- 1. Olefin Ring Closing Metathesis and Hydrosilylation Reaction in Aqueous Medium by Grubbs Second Generation Ruthenium Catalyst [organic-chemistry.org]
- 2. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Olefin ring closing metathesis and hydrosilylation reaction in aqueous medium by Grubbs second generation ruthenium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 3,6-Dihydro-2H-pyran Analogues
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihydro-2H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its analogues have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative overview of the biological activity of this compound analogues and related dihydropyran derivatives, with a focus on their anticancer properties. The information presented herein is supported by experimental data from various studies to aid in the evaluation and future development of this promising class of molecules.
Comparative Analysis of Anticancer Activity
Dihydropyran-containing compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][2][3]
Cytotoxicity of Dihydropyran Analogues
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various dihydropyran analogues, providing a quantitative comparison of their potency against different human cancer cell lines.
Table 1: Anticancer Activity of Dihydropyranopyran Derivatives
| Compound ID/Derivative | Substitution on C4-Phenyl Ring | Cancer Cell Line | IC50 (µM) |
| 4j | 3,4,5-(OCH₃)₃ | MCF-7 (Breast) | 26.6 |
| 4i | 4-Cl | MCF-7 (Breast) | 34.2 |
| 4g | 4-NO₂ | SW-480 (Colon) | 34.6 |
| 4i | 4-Cl | SW-480 (Colon) | 35.9 |
| 4j | 3,4,5-(OCH₃)₃ | SW-480 (Colon) | 38.6 |
| 4g | 4-NO₂ | MCF-7 (Breast) | 42.6 |
Data sourced from a study on 5-oxo-dihydropyranopyran derivatives.[4]
Table 2: Anticancer Activity of Fused Pyran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 14b | A549 (Lung) | 0.23 ± 0.12 |
| 8c | HCT116 (Colon) | 7.58 ± 1.01 |
| 6e | MCF7 (Breast) | 12.46 ± 2.72 |
Data from a study on novel fused pyran derivatives.[2]
Table 3: Anticancer Activity of Other Dihydropyran Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| Dihydropyran-based macrolide (Compound 10) | HL-60 (Leukemia) | 1.10 ± 0.075 |
| 5,6-Dihydropyran-2-one (PY801) | HCT116 (Colon) | 8.9 |
| 5,6-Dihydropyran-2-one (PY801) | MCF7 (Breast) | 9.3 |
Data sourced from studies on dihydropyran-based macrolides and a 5,6-Dihydropyran-2-one derivative.[1][5]
Key Signaling Pathways
The anticancer activity of this compound analogues is often linked to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[1] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Notably, the this compound (DHP) moiety has been successfully used as a replacement for the morpholine (B109124) group in a series of mTOR inhibitors, resulting in compounds with equivalent potency and selectivity against PI3K.[6] This highlights the potential of the DHP scaffold in designing potent and selective mTOR inhibitors.
Apoptosis Induction
A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[2][7] Several dihydropyran derivatives have been shown to trigger apoptosis in cancer cells.[3][7] This is often assessed by detecting the externalization of phosphatidylserine (B164497) on the cell membrane and DNA fragmentation, which are hallmarks of apoptosis.[7]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the biological activity of this compound analogues.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plate is incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogues. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included. The plate is then incubated for a specified period, typically 48 to 72 hours.[8]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the dihydropyran analogue at its predetermined IC50 concentration for 24-48 hours.[8]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Then, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[8]
-
Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro evaluation of the anticancer activity of novel this compound analogues.
References
- 1. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Discovery of this compound as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Isomeric Purity Analysis of 3,6-Dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 3,6-Dihydro-2H-pyran, a key building block in organic synthesis, is critical for ensuring the desired reactivity and stereochemistry in subsequent reactions. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound samples, with a focus on distinguishing it from its common positional isomer, 3,4-Dihydro-2H-pyran. This guide includes supporting experimental data and detailed methodologies to aid in method selection and implementation.
Introduction to Isomeric Impurities
In the synthesis of this compound, particularly through the dehydration of tetrahydrofurfuryl alcohol, the formation of the thermodynamically more stable positional isomer, 3,4-Dihydro-2H-pyran, is a common side reaction. Therefore, robust analytical methods are required to separate and quantify these isomers to ensure the quality of the starting material.
Comparison of Key Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the two most powerful and commonly employed techniques for the isomeric purity analysis of volatile heterocyclic compounds like dihydropyrans.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Differentiation of nuclei based on their local magnetic environments. |
| Information Provided | Retention time (t_R), fragmentation pattern (mass spectrum). | Chemical shift (δ), coupling constants (J), signal integration. |
| Primary Application | Quantification of isomers, detection of volatile impurities. | Unambiguous structural elucidation and confirmation of isomeric identity. |
| Sample Requirement | Volatile and thermally stable samples. | Soluble sample in a deuterated solvent. |
| Sensitivity | High (ng to pg level). | Moderate (mg to µg level). |
| Throughput | High, with typical run times of 15-30 minutes. | Lower, with acquisition times ranging from minutes to hours for detailed 2D spectra. |
Quantitative Data Presentation
Gas Chromatography (GC)
The separation of this compound and 3,4-Dihydro-2H-pyran can be readily achieved using a standard non-polar or medium-polarity capillary column. Due to differences in their boiling points and polarity, they will exhibit distinct retention times.
Table 1: Representative Gas Chromatography Data for Dihydropyran Isomers
| Isomer | Structure | Boiling Point (°C) | Expected Retention Time (t_R) on a non-polar column |
| This compound | ~86 | Shorter | |
| 3,4-Dihydro-2H-pyran | 86 | Longer |
Note: The isomer with the lower boiling point and less interaction with the stationary phase will typically elute first. The exact retention times will vary depending on the specific GC conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural information to distinguish between the two isomers. The differences in the electronic environment of the protons and carbons, particularly around the double bond, lead to distinct chemical shifts and coupling patterns.
Table 2: Comparative ¹H NMR Data (ppm) for Dihydropyran Isomers in CDCl₃
| Proton | This compound (Predicted) | 3,4-Dihydro-2H-pyran[1] | Rationale for Difference |
| Olefinic (vinylic) H | ~5.7 - 5.9 | H-5: ~4.6, H-6: ~6.3 | The vinylic protons in this compound are in a more symmetrical environment compared to the distinct enol ether protons in the 3,4-isomer. |
| Allylic H | ~2.1 - 2.3 | H-3: ~2.0 | The protons adjacent to the double bond will have characteristic chemical shifts. |
| Aliphatic H (next to O) | ~3.8 - 4.2 | H-2: ~3.9 | Protons on the carbon adjacent to the ring oxygen. |
| Other Aliphatic H | ~1.8 - 2.0 | H-4: ~1.8 | Remaining methylene (B1212753) protons in the ring. |
Table 3: Comparative ¹³C NMR Data (ppm) for Dihydropyran Isomers in CDCl₃
| Carbon | This compound[2][3] | 3,4-Dihydro-2H-pyran (Predicted) | Rationale for Difference |
| Olefinic C | C4/C5: ~126 | C5: ~101, C6: ~145 | The enol ether carbons in 3,4-dihydro-2H-pyran are significantly different from the symmetrical olefinic carbons in the 3,6-isomer. |
| Allylic C | C3/C6: ~65 | C3: ~23 | The carbons adjacent to the double bond. |
| Aliphatic C | C2: ~68 | C2: ~66, C4: ~22 | The remaining sp³ hybridized carbons in the ring. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the analysis of this compound samples. Optimization may be required based on the specific instrument and column used.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 µg/mL.
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
-
Data Analysis: Identify the peaks corresponding to this compound and 3,4-Dihydro-2H-pyran by their retention times and mass spectra. The isomeric purity is calculated from the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts and coupling patterns to the reference data to confirm the identity and assess the purity of the sample. The relative integrals of specific, well-resolved signals can be used for quantification of the isomeric ratio.
Mandatory Visualizations
References
Navigating the Selectivity Landscape of 3,6-Dihydro-2H-pyran-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of 3,6-Dihydro-2H-pyran-based compounds, a scaffold present in a variety of biologically active molecules. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of the selectivity profiles of these promising therapeutic agents.
The this compound moiety is a core structural feature in numerous natural and synthetic compounds demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this heterocyclic ring has made it an attractive starting point for the development of targeted therapies. However, the potential for these compounds to interact with multiple biological targets necessitates a thorough evaluation of their cross-reactivity. This guide consolidates available data to offer insights into the selectivity of this chemical class.
Comparative Analysis of Inhibitory Activities
The following table summarizes the inhibitory activities of various this compound-based compounds against their primary targets and, where available, against related off-targets. This data provides a quantitative basis for comparing the selectivity of different derivatives.
| Compound Class | Specific Compound/Derivative | Primary Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Reference |
| Dihydropyrano[2,3-c]pyrazole | (S)-6-amino-4-(3,4-dichlorophenyl)-3-(4-[(4-fluorobenzyl)oxy]phenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Human Autotaxin (hATX) | 134 | - | - | [4] |
| 6-aryl-1H-pyrazolo[3,4-d]pyrimidines | This compound substituted analog | mTOR | Potency maintained vs. morpholine (B109124) analog | PI3K | Selectivity maintained vs. morpholine analog | [5] |
| 5-Oxo-dihydropyranopyran | Derivative 4j | MCF-7 (Breast Carcinoma) | 26,600 | - | - | [1] |
| 5-Oxo-dihydropyranopyran | Derivative 4i | MCF-7 (Breast Carcinoma) | 34,200 | - | - | [1] |
| 5-Oxo-dihydropyranopyran | Derivative 4g | SW-480 (Colon Adenocarcinoma) | 34,600 | - | - | [1] |
| 3‐Aryl‐4‐Hydroxy‐6‐Methyl‐2H‐Pyran‐2‐One | Derivative 3i | Mushroom Tyrosinase | 1,560 | - | - | [6] |
| 3‐Aryl‐4‐Hydroxy‐6‐Methyl‐2H‐Pyran‐2‐One | Derivative 3j | Mushroom Tyrosinase | 1,820 | - | - | [6] |
Experimental Protocols
The accurate assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays commonly used in the evaluation of enzyme inhibitors and cellular cytotoxicity.
Enzyme Inhibition Assay (General Protocol for Kinases and Other Enzymes)
-
Reagents and Materials:
-
Purified recombinant target enzyme.
-
Substrate specific to the enzyme (e.g., ATP for kinases, LPC for autotaxin).
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (composition varies depending on the enzyme).
-
Detection reagents (e.g., ADP-Glo™ for kinases, fluorescent substrate for others).
-
384-well assay plates.
-
-
Procedure:
-
A serial dilution of the test compound is prepared in the assay buffer.
-
The enzyme, substrate, and test compound are added to the wells of the assay plate. A control with no inhibitor is included.
-
The reaction is initiated, often by the addition of ATP or another essential cofactor.
-
The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined time.
-
The reaction is stopped, and the detection reagent is added to measure the enzyme activity.
-
The signal (e.g., luminescence, fluorescence) is read using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound-based compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.[7]
-
Visualizing Molecular Pathways and Experimental Design
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified mTOR signaling pathway, a target for some this compound compounds.
Caption: General experimental workflow for determining the IC50 value of a test compound.
Conclusion
The available data suggests that the this compound scaffold is a versatile platform for developing inhibitors against a range of biological targets. While the provided information offers valuable insights, it is important to note that comprehensive cross-reactivity profiling, where a single compound is tested against a broad panel of related and unrelated targets, is essential for a complete understanding of its selectivity. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core structure. Future studies should aim to conduct more systematic cross-reactivity assessments to fully elucidate the selectivity profiles of these promising compounds.
References
- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Modern Synthetic Routes for 3,6-Dihydro-2H-pyran
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. The 3,6-dihydro-2H-pyran moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds, making the development of efficient and versatile synthetic routes to this core a critical endeavor. This guide provides a comprehensive benchmark of new and established synthetic strategies for accessing 3,6-dihydro-2H-pyrans, offering a comparative analysis of their performance based on experimental data.
This document delves into the primary methodologies for the construction of the this compound ring system, including the Hetero-Diels-Alder reaction, Prins cyclization, Ring-Closing Metathesis (RCM), and various annulation strategies. By presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and visualizing the strategic workflows, this guide aims to equip researchers with the necessary information to select the most appropriate synthetic route for their specific research and development needs.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic strategy for this compound and its derivatives is often a multifactorial decision, weighing aspects such as starting material availability, desired substitution patterns, scalability, and stereochemical control. The following tables provide a quantitative comparison of the leading synthetic routes.
Table 1: Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical [4+2] cycloaddition for the synthesis of 3,6-dihydro-2H-pyrans. This reaction typically involves the cycloaddition of an electron-rich diene with a dienophile, often an aldehyde or ketone. The use of Lewis acids can significantly enhance the reaction rate and stereoselectivity.
| Diene/Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Danishefsky's diene / Benzaldehyde (B42025) | ZnCl₂ | THF | RT | 12 | 85 | N/A |
| 2,3-Dimethyl-1,3-butadiene / Formaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 to RT | 4 | 78 | N/A |
| (E)-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene / Ethyl glyoxylate | Eu(fod)₃ | Toluene (B28343) | -20 | 24 | 95 | N/A |
Table 2: Prins Cyclization
The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran (B127337) ring, which can then be further manipulated to yield a this compound. The silyl-Prins variant offers excellent stereocontrol.
| Homoallylic Alcohol / Aldehyde | Catalyst / Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-1-(Dimethyl(phenyl)silyl)pent-4-en-2-ol / Phenylacetaldehyde (B1677652) | TMSOTf | CH₂Cl₂ | -78 | 4 | 48 | [1] |
| 3-Buten-1-ol / Benzaldehyde | InCl₃ | CH₂Cl₂ | RT | 2 | 88 | N/A |
| 3-Methylene-5-phenylpent-4-yn-1-ol / Various aldehydes | BF₃·OEt₂ (10 mol%) | CH₂Cl₂ | 0 | N/A | Good | [2] |
Table 3: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful tool for the formation of cyclic olefins, including 3,6-dihydro-2H-pyrans, from acyclic diene precursors. The choice of catalyst, typically a ruthenium-based complex, is crucial for the efficiency and functional group tolerance of the reaction.
| Diene Precursor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Allyl (E)-4-phenylbut-2-en-1-yl ether | Grubbs' 1st Gen. | CH₂Cl₂ | Reflux | 12 | 92 | N/A |
| Diallyl ether | Grubbs' 2nd Gen. | Toluene | 80 | 4 | 85 | N/A |
| 4-(Allyloxy)hepta-1,6-diyne | Grubbs' 1st Gen. / Ethene | CH₂Cl₂ | RT | N/A | >95 | N/A |
Table 4: Annulation Strategies
Various annulation strategies, which involve the formation of a new ring onto a pre-existing molecule, have been developed for the synthesis of 3,6-dihydro-2H-pyrans. These methods often involve multi-component reactions, offering a high degree of molecular complexity from simple starting materials.
| Annulation Type | Key Reactants | Catalyst / Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| [3+2+1] | 2-Arylpropylene, Aldehyde, DMSO | K₂S₂O₈ | DMSO | 120 | Moderate to Good | [3] |
| [5+1] | α-Diazo-β-diketone, Vinylthiirane | Cu(hfacac)₂ | N/A | MW | Moderate to Good | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for the key reactions discussed.
Protocol 1: Hetero-Diels-Alder Reaction of Danishefsky's Diene
To a solution of benzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) under a nitrogen atmosphere at room temperature is added a solution of zinc chloride (1.0 M in diethyl ether, 1.1 mL, 1.1 mmol). The mixture is stirred for 15 minutes, after which Danishefsky's diene (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Protocol 2: Silyl-Prins Cyclization
In a flame-dried round-bottom flask under a nitrogen atmosphere, (E)-1-(dimethyl(phenyl)silyl)pent-4-en-2-ol (0.33 mmol) and phenylacetaldehyde (0.40 mmol) are dissolved in anhydrous dichloromethane (B109758) (6 mL). The solution is cooled to -78 °C in a dry ice/acetone bath. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 0.40 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the cis-2,6-disubstituted this compound.[1]
Protocol 3: Ring-Closing Metathesis
To a solution of the acyclic diene precursor (0.5 mmol) in anhydrous and degassed dichloromethane or toluene (50 mL, 0.01 M) under an argon atmosphere is added the Grubbs' catalyst (1st or 2nd generation, 5 mol%). The reaction mixture is heated to reflux (for CH₂Cl₂) or 80 °C (for toluene) and stirred for the specified time, while monitoring the reaction progress by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the this compound product.
Visualization of Synthetic Pathways
To further elucidate the strategic differences between these synthetic routes, the following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of each methodology.
References
In Silico Showdown: 3,6-Dihydro-2H-pyran as a Morpholine Bioisostere in mTOR Inhibition
A Comparative Guide to In Silico Modeling of 3,6-Dihydro-2H-pyran and Morpholine (B109124) Analogs Targeting the mTOR Protein
For researchers and scientists at the forefront of drug discovery, the quest for novel molecular scaffolds that can enhance potency, selectivity, and pharmacokinetic properties is perpetual. This guide provides an objective comparison of the in silico binding characteristics of this compound (DHP) containing compounds against their morpholine-bearing counterparts targeting the mammalian target of rapamycin (B549165) (mTOR), a key protein implicated in cancer and other diseases. The data presented herein is derived from seminal studies in the field, offering a quantitative and methodological framework for evaluating DHP as a viable morpholine bioisostere.
Data Presentation: Head-to-Head Comparison of mTOR Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of pyrazolopyrimidine and thienopyrimidine derivatives against mTOR. The key structural variation lies in the substitution of a morpholine ring with a this compound (DHP) moiety. This direct comparison highlights the efficacy of DHP as a bioisosteric replacement for the commonly used morpholine group in this class of inhibitors.
| Compound ID | Core Scaffold | Hinge-Binding Moiety | mTOR IC50 (nM)[1] |
| 1a | Pyrazolopyrimidine | Morpholine | 11 |
| 1b | Pyrazolopyrimidine | This compound | 12 |
| 2a | Thienopyrimidine | Morpholine | 7 |
| 2b | Thienopyrimidine | This compound | 8 |
The data clearly indicates that the replacement of the morpholine group with this compound results in compounds with nearly equivalent potency in inhibiting mTOR.[1] This suggests that the DHP moiety can effectively mimic the critical interactions of the morpholine ring within the mTOR active site.
Experimental Protocols: A Blueprint for In Silico Analysis
The following sections detail the methodologies for the key in silico experiments typically employed in the evaluation of small molecule inhibitors, such as the this compound and morpholine derivatives targeting mTOR.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Software: AutoDock Vina
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., mTOR) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Define the grid box, which specifies the search space for the docking, encompassing the active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structures of the ligands (this compound and morpholine analogs).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters.
-
The program will perform a conformational search, fitting the ligand into the receptor's active site.
-
The results are ranked based on their predicted binding affinity (in kcal/mol).
-
-
Analysis:
-
Visualize the docked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
Software: GROMACS
Protocol:
-
System Preparation:
-
Prepare the protein and ligand topologies and coordinate files. Force fields such as AMBER or CHARMM are commonly used for proteins, while ligand parameters can be generated using tools like the SwissParam server.
-
Create a simulation box and solvate the protein-ligand complex with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the volume constant.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system to atmospheric pressure. Position restraints are often applied to the protein and ligand heavy atoms during equilibration.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., nanoseconds to microseconds) without any restraints.
-
Save the trajectory data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods).
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the in silico modeling of this compound binding to mTOR.
Caption: Simplified mTOR signaling pathway.
Caption: General workflow for in silico modeling.
References
Safety Operating Guide
Proper Disposal of 3,6-Dihydro-2H-pyran: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of 3,6-Dihydro-2H-pyran, a flammable and hazardous compound, tailored for researchers, scientists, and drug development professionals. Adherence to institutional and regulatory guidelines is essential when handling and disposing of this substance.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Key Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Take precautionary measures against static discharge.[6]
Disposal Procedures
The recommended and most secure method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[7] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.[8][9][10][11][12] Do not empty into drains or release into the environment. [3][6]
Step-by-Step Disposal Plan:
-
Containerize:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly identify the contents as "Waste this compound".
-
Include any other information required by your institution and local regulations.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, heat, and ignition sources.[7]
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.
-
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol [1] |
| Hazard Class | Flammable Liquid, Category 2[1] |
| GHS Hazard Codes | H225, H315, H319, H335[1] |
GHS Hazard Statement Summary:
-
H225: Highly flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Experimental Protocols
Detailed methodologies for experiments involving this compound should be obtained from peer-reviewed literature or established protocols. The disposal of residues from such experiments must follow the hazardous waste procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Personal protective equipment for handling 3,6-Dihydro-2H-pyran
Essential Safety and Handling Guide for 3,6-Dihydro-2H-pyran
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Strict adherence to recommended personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing.[2][3] | To prevent skin contact, which can cause irritation.[1] Gloves should be inspected before use and disposed of properly. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[2] | To prevent the inhalation of vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Following these steps will ensure the safe handling of this compound throughout your experimental workflow.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Ensure proper grounding of all equipment to prevent static discharge.[3][4]
2. Handling:
-
Always conduct work within a certified chemical fume hood to minimize vapor inhalation.
-
Keep the container tightly closed when not in use.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources as the substance is highly flammable.[3][4] Use only non-sparking tools.[3]
-
Wash hands thoroughly after handling the chemical.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Store away from sources of ignition and direct sunlight.[3] The recommended storage temperature is under -20°C in a freezer for long-term stability.
4. In Case of a Spill:
-
Evacuate the area and remove all ignition sources.
-
Ventilate the area.
-
Wear the appropriate PPE as outlined in Table 1.
-
Absorb the spill with a non-combustible material such as dry earth, sand, or an activated carbon adsorbent.[2][5]
-
Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[2][5]
-
Do not allow the spilled material to enter waterways or sewers.[5]
First Aid Measures
Immediate action is required in case of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the individual from the exposure area to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][3] If the person is conscious and alert, give 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Characterization:
-
Unused this compound and any materials contaminated with it (e.g., absorbent materials from a spill, used gloves) are considered hazardous waste.
2. Waste Collection and Storage:
-
Collect all waste in a designated, compatible, and properly sealed container.
-
Clearly label the container with "Hazardous Waste" and the chemical name: "Waste this compound."
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials and ignition sources.
3. Disposal Method:
-
The primary and required method for disposal is through a licensed professional hazardous waste disposal company.[7] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.
-
Do not dispose of this compound down the drain or into the environment.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
References
- 1. This compound | C5H8O | CID 520540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. DIHYDRO-2H-PYRAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
